Vesitan
Description
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Properties
CAS No. |
8063-62-5 |
|---|---|
Molecular Formula |
C41H56Cl2N4O3S |
Molecular Weight |
755.9 g/mol |
IUPAC Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate;2-[1-(4-chlorophenyl)cyclohexyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C23H28ClN3O2S.C18H28ClNO/c1-18(28)29-16-15-26-13-11-25(12-14-26)9-4-10-27-20-5-2-3-6-22(20)30-23-8-7-19(24)17-21(23)27;1-3-20(4-2)14-15-21-18(12-6-5-7-13-18)16-8-10-17(19)11-9-16/h2-3,5-8,17H,4,9-16H2,1H3;8-11H,3-7,12-15H2,1-2H3 |
InChI Key |
RTECEVGMBKFCRN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1(CCCCC1)C2=CC=C(C=C2)Cl.CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
CCN(CC)CCOC1(CCCCC1)C2=CC=C(C=C2)Cl.CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Synonyms |
Vesitan |
Origin of Product |
United States |
Vestipitant and the Auditory System: A Technical Whitepaper on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vestipitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, has been investigated for a range of neurological and psychiatric conditions. Its development pipeline has included explorations into its efficacy for tinnitus, a prevalent and often debilitating auditory phantom perception. This technical guide provides an in-depth analysis of the theoretical mechanism of action of Vestipitant within the auditory system, the preclinical rationale for its investigation in tinnitus, and a review of the available clinical findings. While the presence of the drug's target, the NK1 receptor, in key auditory processing centers suggested a potential therapeutic avenue, clinical trial results have not supported its efficacy in treating tinnitus. This document consolidates the available scientific data, outlines relevant experimental methodologies, and visualizes the key pathways to provide a comprehensive resource for researchers and drug development professionals in the auditory field.
Introduction: The Tachykinin System and Auditory Function
The tachykinin family of neuropeptides, which includes Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB), and their corresponding receptors (NK1, NK2, and NK3) are widely distributed throughout the central and peripheral nervous systems.[1] Substance P, the preferential endogenous ligand for the NK1 receptor, is implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[2]
The rationale for investigating an NK1 receptor antagonist like Vestipitant for auditory disorders, specifically tinnitus, stems from two key observations:
-
Neuroanatomical Evidence: The NK1 receptor is expressed in the auditory brainstem nuclei of mammals.[3] This suggests a role for Substance P-mediated signaling in the central processing of auditory information.
-
Comorbidity of Tinnitus and Anxiety: Tinnitus is frequently associated with anxiety and depression.[4] Vestipitant has demonstrated anxiolytic properties, and it was hypothesized that by mitigating the anxiety component, it might indirectly alleviate the perception and distress of tinnitus.[5][6]
Vestipitant: Pharmacological Profile
Vestipitant is a selective antagonist of the NK1 receptor.[7] Its high affinity and selectivity for this receptor are central to its mechanism of action.
| Parameter | Value | Reference |
| Target | Neurokinin-1 (NK1) Receptor | [7] |
| Mechanism of Action | Selective, competitive antagonist | [7] |
| Binding Affinity (Ki) | Sub-nanomolar (Specific values not consistently reported in public literature) | [5] |
Table 1: Pharmacological Profile of Vestipitant
The Substance P / NK1 Receptor Signaling Pathway
Substance P binding to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This pathway is crucial for understanding how Vestipitant, as an antagonist, would modulate neuronal activity.
Caption: Substance P/NK1 Receptor Signaling Pathway.
Preclinical Evidence in the Auditory System
A comprehensive review of the scientific literature reveals a notable absence of preclinical studies specifically investigating the effects of Vestipitant on the auditory system. While the presence of NK1 receptors in the auditory brainstem provides a theoretical basis for a potential role of Substance P in auditory processing, this has not been directly tested with Vestipitant in animal models.
Distribution of NK1 Receptors in the Auditory Brainstem
Immunohistochemical studies in rats have demonstrated the presence of NK1 receptors in several key auditory nuclei.
| Auditory Nucleus | NK1 Receptor Expression | Reference |
| Cochlear Nucleus (CN) | Widely distributed in most neurons | [3] |
| Lateral Superior Olive (LSO) | Widely distributed in most neurons | [3] |
| Medial Nucleus of the Trapezoid Body (MNTB) | Widely distributed in most neurons | [3] |
| Inferior Colliculus (IC) | Widely distributed in most neurons; also found in axons and pre-synaptic terminals | [3] |
Table 2: NK1 Receptor Distribution in Rat Auditory Brainstem
The widespread distribution of NK1 receptors suggests that Substance P could modulate auditory signaling at multiple levels of the central auditory pathway.
Effects of Substance P on Cochlear Potentials
Studies have shown that a Substance P agonist can increase the amplitude of the compound action potential in the cochlea, an effect that is blocked by a Substance P antagonist.[8] This suggests a modulatory role for Substance P in the neurotransmission between inner hair cells and spiral ganglion neurons.[8]
Clinical Investigation of Vestipitant for Tinnitus
Based on its anxiolytic properties and the presence of its target receptor in the auditory pathway, Vestipitant was investigated in a clinical trial for the treatment of chronic tinnitus.
Clinical Trial Design and Key Findings
A randomized, double-blind, placebo-controlled, crossover study was conducted to evaluate the efficacy of Vestipitant, both alone and in combination with the selective serotonin reuptake inhibitor (SSRI) paroxetine, in patients with chronic tinnitus.[4]
| Parameter | Details | Reference |
| Study Design | Randomized, double-blind, placebo-controlled, crossover | [4] |
| Participants | 24 adult patients with chronic tinnitus | [4] |
| Interventions | Vestipitant, Vestipitant + Paroxetine, Placebo | [4] |
| Primary Outcome | Change in tinnitus intensity, pitch, and distress (measured by Visual Analogue Scales) | [4] |
| Key Finding | No statistically significant treatment benefit was observed. | [4] |
| Adverse Finding | A statistically significant worsening of tinnitus intensity and distress scores was observed with Vestipitant compared to placebo. | [4] |
Table 3: Summary of Clinical Trial of Vestipitant for Tinnitus
The study concluded that Vestipitant, either alone or in combination with paroxetine, was not effective in ameliorating tinnitus in the studied patient group.[4]
Experimental Methodologies
For the benefit of researchers aiming to conduct similar or follow-up studies, this section outlines the typical experimental protocols relevant to the investigation of novel compounds for auditory disorders.
Auditory Brainstem Response (ABR) Testing in Rodents
ABR is a non-invasive electrophysiological technique used to assess the function of the auditory nerve and brainstem pathways.
Caption: Auditory Brainstem Response Experimental Workflow.
Protocol:
-
Anesthesia: The animal is anesthetized to prevent movement artifacts. A common anesthetic combination is a ketamine/xylazine mixture administered intraperitoneally.
-
Electrode Placement: Subdermal needle electrodes are placed at the vertex (active), mastoid or infra-auricular region (reference), and a distal location (e.g., hind leg) for the ground.
-
Acoustic Stimulation: Calibrated sound stimuli (clicks or frequency-specific tone bursts) are delivered to the ear via a speaker.
-
Recording: The evoked electrical potentials are recorded, amplified, and filtered.
-
Signal Averaging: Multiple responses are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The resulting waveform is analyzed to determine the auditory threshold (the lowest stimulus intensity that elicits a detectable response) and the latencies and amplitudes of the characteristic ABR waves.
Immunohistochemistry for NK1 Receptors in the Cochlea
This technique is used to visualize the location and distribution of the NK1 receptor protein in the inner ear.
Protocol:
-
Tissue Preparation: The animal is euthanized, and the cochleae are harvested and fixed (e.g., with 4% paraformaldehyde).
-
Decalcification: The bony labyrinth of the cochlea is decalcified to allow for sectioning.
-
Sectioning: The cochlea is sectioned using a cryostat or vibratome.
-
Immunostaining:
-
Blocking: Non-specific antibody binding is blocked using a serum-based blocking solution.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for the NK1 receptor.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.
-
-
Imaging: The sections are imaged using a fluorescence or confocal microscope to visualize the location of the NK1 receptors.
Discussion and Future Directions
The investigation of Vestipitant for tinnitus highlights a common challenge in drug development for auditory disorders: the translation from a plausible biological rationale to clinical efficacy. The presence of NK1 receptors in the auditory brainstem provided a compelling target. However, the lack of positive clinical trial results suggests that either:
-
The role of the Substance P/NK1 system in the pathophysiology of tinnitus is not as significant as hypothesized.
-
The anxiolytic effects of Vestipitant were insufficient to impact the perception of tinnitus.
-
The specific patient population in the trial was not responsive to this mechanism of action.
Future research in this area could explore several avenues:
-
Preclinical Auditory Studies: There is a clear need for preclinical studies to investigate the effects of NK1 receptor antagonists on auditory processing in both normal and tinnitus-induced animal models. This would provide a more solid foundation for any future clinical investigations.
-
Patient Stratification: Future clinical trials of compounds with central nervous system effects for tinnitus may benefit from more refined patient stratification based on the underlying pathophysiology and comorbidities.
-
Exploring Other Tachykinin Receptors: The roles of NK2 and NK3 receptors in the auditory system are less well understood and could represent novel therapeutic targets.
Conclusion
Vestipitant, as a selective NK1 receptor antagonist, represented a rational therapeutic candidate for tinnitus based on its anxiolytic properties and the neuroanatomical distribution of its target. However, clinical evidence did not support its efficacy. This technical guide has summarized the core mechanism of action, the preclinical rationale, and the clinical findings related to Vestipitant and the auditory system. While this particular avenue of investigation has not yielded a new treatment for tinnitus, the knowledge gained contributes to our understanding of the complex neurobiology of the auditory system and will inform future drug development efforts for this challenging condition.
References
- 1. Safety of neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative distribution of NK1, NK2, and NK3 receptors in the rat brainstem auditory nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Substance P: localization, concentration and release in cerebral arteries, choroid plexus and dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 8. The action of substance P methyl ester on cochlear potentials in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of Vestipitant: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals Last Updated: December 14, 2025
Executive Summary
Vestipitant (also known as GW597599) is a potent, selective, and orally active antagonist of the Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. Developed by GlaxoSmithKline, Vestipitant was investigated for several central nervous system (CNS) indications, including anxiety, depression, insomnia, and tinnitus.[1][2] Its mechanism centers on blocking the physiological effects of Substance P, a key mediator in mood, stress, pain, and emesis pathways. While Vestipitant demonstrated high receptor affinity and significant target engagement in human studies, it ultimately did not proceed to market. This guide provides a comprehensive technical overview of its pharmacology, compiling available data on its mechanism of action, pharmacodynamics, and the experimental methodologies used in its evaluation.
Mechanism of Action
Vestipitant functions as a competitive antagonist at the human NK1 receptor (also known as Tachykinin Receptor 1, TACR1).[3][4] The NK1 receptor is a G protein-coupled receptor (GPCR) that is endogenously activated by Substance P.[5] By binding to the NK1 receptor, Vestipitant prevents the binding of Substance P, thereby inhibiting the downstream signaling cascade.[2] This blockade is the basis of its therapeutic potential, as Substance P signaling is implicated in the pathophysiology of stress, anxiety, and nausea.[5]
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor predominantly activates Gαq and Gαs G-proteins.[6][7]
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA).
These initial signals lead to the activation of further downstream effectors, most notably the mitogen-activated protein kinase (MAPK) cascade, including the Extracellular signal-Regulated Kinase (ERK).[2][4] The activation of these pathways ultimately modulates neuronal excitability, gene expression, and neurotransmitter release. Vestipitant, by blocking the initial binding of Substance P, prevents the initiation of this entire cascade.
Pharmacodynamics
Pharmacodynamics describes the effects of a drug on the body. For Vestipitant, this involves its binding affinity to the NK1 receptor, the resulting receptor occupancy at given doses, and its functional effects in preclinical models and clinical studies.
Receptor Binding and Occupancy
Vestipitant demonstrates high affinity and selectivity for the human NK1 receptor. Quantitative data from preclinical and clinical studies are summarized below.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (pKi) | 9.4 | Human | Radioligand Binding Assay | [1] |
| Central NK1 Receptor Occupancy | ~90% | Human | Positron Emission Tomography (PET) | [8] |
| (at 15 mg single oral dose) | ||||
| Central NK1 Receptor Occupancy (ID₅₀) | 0.11 mg/kg | Gerbil | In vivo Receptor Occupancy | [1] |
Preclinical and Clinical Efficacy
Vestipitant has shown anxiolytic-like and hypnotic effects in various models. A notable clinical study investigated its efficacy for primary insomnia over a 28-day period.
| Indication | Model / Study | Key Findings | Reference |
| Anxiety | Gerbil Fear-Induced Foot-Tapping | Attenuated fear-induced foot-tapping. | [1] |
| Guinea Pig Distress Vocalizations | Reduced separation-induced vocalizations. | [1] | |
| Human CO₂ Challenge | Significantly reduced anxiety on the Visual Analogue Scale-Anxiety (VAS-A). | ||
| Insomnia | 28-Day, Randomized, Double-Blind, Placebo-Controlled Trial (15 mg/day) | Significantly decreased Wake After Sleep Onset (WASO) and increased Total Sleep Time (TST) compared to placebo. Effects were maintained over 28 days with no evidence of next-day cognitive impairment. | [8] |
Pharmacokinetics
Detailed human pharmacokinetic parameters for Vestipitant have not been fully published. The original discovery literature describes it as having "appropriate pharmacokinetic properties".[3] Studies in humans have noted a lack of drug accumulation in the blood with repeated administration, suggesting a half-life that supports once-daily dosing without causing carry-over effects.[8]
For context, other orally administered NK1 antagonists like Aprepitant exhibit non-linear pharmacokinetics, with a bioavailability of approximately 60-65% and an elimination half-life of 9-13 hours. Aprepitant is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C19.[9] It is likely that Vestipitant undergoes similar hepatic metabolism.
| Parameter | Value | Note |
| Absorption (Tₘₐₓ) | Not Published | - |
| Bioavailability | Not Published | Described as "orally active".[3] |
| Distribution (Protein Binding) | Not Published | - |
| Metabolism | Not Published | Likely hepatic, via CYP450 enzymes. |
| Excretion (Half-life) | Not Published | Sufficiently short to prevent next-day residual effects in insomnia trials.[8] |
Experimental Protocols
This section details the methodologies employed in key preclinical and clinical studies to characterize the pharmacology of Vestipitant.
NK1 Receptor Binding Affinity Assay
This protocol describes a standard competitive radioligand binding assay used to determine the affinity (Ki) of a test compound like Vestipitant for the NK1 receptor.
-
Materials:
-
Cell Membranes: From Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express the human NK1 receptor.
-
Radioligand: Typically [³H]-Substance P or a similar high-affinity radiolabeled NK1 agonist/antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4) with 5 mM MgCl₂, 0.1% BSA, and protease inhibitors.
-
Test Compound: Vestipitant, dissolved and serially diluted.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Vestipitant).
-
Nonspecific binding is determined in the presence of a saturating concentration of an unlabeled NK1 ligand.
-
Following incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
The concentration of Vestipitant that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Brain Receptor Occupancy via Positron Emission Tomography (PET)
PET imaging is used to quantify the engagement of a drug with its target in the living brain. The protocol for determining Vestipitant's NK1 receptor occupancy would be analogous to that used for other NK1 antagonists like Aprepitant.[10][11]
-
Principle: A radiolabeled tracer that binds specifically to NK1 receptors (e.g., [¹⁸F]SPA-RQ) is administered intravenously to a subject.[11] The PET scanner detects the distribution and concentration of the tracer in the brain. A baseline scan is performed, followed by administration of Vestipitant. A second PET scan is then conducted to measure the displacement of the radiotracer by the drug.
-
Procedure:
-
Baseline Scan: A healthy volunteer undergoes a PET scan after injection of the NK1 radiotracer to determine the baseline binding potential (BP_ND), a measure of receptor availability.
-
Drug Administration: The subject is administered a single oral dose of Vestipitant (e.g., 15 mg).
-
Post-Dose Scan: After a set period (e.g., 24 hours post-dose), the subject undergoes a second PET scan with the same radiotracer.
-
Analysis: The binding potential is calculated for both scans in NK1-rich regions (e.g., striatum) and a reference region with negligible NK1 receptors (e.g., cerebellum). The percentage of receptor occupancy is then calculated as the percentage reduction in specific binding from the baseline scan to the post-dose scan.
-
Functional Antagonism via ERK Phosphorylation Assay
This assay measures the ability of Vestipitant to block the downstream signaling caused by Substance P, specifically the phosphorylation of ERK.[1]
-
Principle: In cells expressing NK1 receptors, stimulation with Substance P leads to the phosphorylation and activation of ERK. The amount of phosphorylated ERK (p-ERK) can be quantified. An antagonist like Vestipitant will inhibit this phosphorylation in a dose-dependent manner.
-
Procedure:
-
Cell Culture: Cells expressing human NK1 receptors are cultured in multi-well plates and serum-starved to reduce basal ERK activity.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of Vestipitant for a short period.
-
Agonist Stimulation: Cells are then stimulated with a fixed concentration of Substance P (typically at its EC₈₀) for a brief period (e.g., 5-10 minutes) to induce ERK phosphorylation.
-
Lysis and Detection: The reaction is stopped, and cells are lysed. The amount of p-ERK and total ERK in the lysate is quantified using methods like Western Blotting or plate-based immunoassays (e.g., In-Cell Western, ELISA).
-
Analysis: The ratio of p-ERK to total ERK is calculated. The data are plotted to determine the IC₅₀ value of Vestipitant for the inhibition of Substance P-induced ERK phosphorylation.
-
Safety and Tolerability
In clinical trials, Vestipitant was generally well-tolerated. In a 28-day study for insomnia at a 15 mg daily dose, the incidence of adverse events (AEs) was similar between the Vestipitant (25%) and placebo (22%) groups. The most common AEs reported were headache, fatigue, and dry mouth. No serious adverse events or discontinuations due to AEs were reported in that study.[8]
Conclusion
Vestipitant is a well-characterized NK1 receptor antagonist from a pharmacodynamic perspective, demonstrating high affinity, excellent central receptor occupancy, and functional effects in relevant preclinical and clinical models. While its development was discontinued, the data gathered provide a valuable pharmacological profile. The lack of detailed, publicly available human pharmacokinetic data highlights a common gap in the literature for investigational compounds. The methodologies described herein, however, represent the standard industry approach for characterizing such a molecule and offer a clear framework for the evaluation of future CNS-targeted drug candidates.
References
- 1. Cellular and behavioural profile of the novel, selective neurokinin1 receptor antagonist, vestipitant: a comparison to other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of NK1 receptor in the human brain using PET with 18F-FE-SPA-RQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human positron emission tomography studies of brain neurokinin 1 receptor occupancy by aprepitant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imaging substance P receptors (NK1) in the living human brain using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Vestipitant: A Technical Guide to its Role in Neurokinin-1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vestipitant (also known as GW597599) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] Developed by GlaxoSmithKline, it has been investigated for a range of therapeutic applications, including the treatment of tinnitus, insomnia, anxiety, and post-operative nausea and vomiting.[1][2] This technical guide provides a comprehensive overview of vestipitant, its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its effects.
Chemical and Physical Properties
Vestipitant is a small molecule with the following chemical identity:
| Property | Value |
| IUPAC Name | (2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide |
| Molecular Formula | C23H24F7N3O |
| Molecular Weight | 491.44 g/mol |
| CAS Number | 334476-46-9 |
Mechanism of Action: Neurokinin-1 Receptor Antagonism
Vestipitant exerts its pharmacological effects by competitively binding to and blocking the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) for which Substance P (SP) is the endogenous ligand with the highest affinity. The binding of SP to the NK1 receptor initiates a cascade of intracellular signaling events that are implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and the regulation of mood and emesis.
By antagonizing the NK1 receptor, vestipitant prevents the binding of Substance P and subsequently inhibits its downstream signaling pathways. This blockade of SP-mediated neurotransmission is the basis for vestipitant's therapeutic potential in various central nervous system (CNS) disorders.
Neurokinin-1 Receptor Signaling Pathway
The activation of the NK1 receptor by Substance P can trigger multiple signaling cascades through its coupling to different G-proteins, primarily Gq and Gs.
Quantitative Data
Efficacy in Primary Insomnia
A randomized, double-blind, placebo-controlled study evaluated the effects of vestipitant (15 mg) over 28 days in patients with primary insomnia.[1][3] Polysomnography (PSG) was used to objectively measure sleep parameters.
| Parameter | Nights 1/2 (Vestipitant vs. Placebo) | Nights 27/28 (Vestipitant vs. Placebo) |
| Wake After Sleep Onset (WASO) | Ratio: 0.76 (95% CI: 0.65, 0.90), P = 0.001[1] | Ratio: 0.79 (95% CI: 0.65, 0.96), P = 0.02[1] |
| Latency to Persistent Sleep (LPS) | P = 0.0006[1] | Not significant |
| Total Sleep Time (TST) | P < 0.0001[1] | P = 0.02[1] |
Note: Data presented as reported in the cited study. For WASO and LPS, a ratio of less than 1 indicates improvement with vestipitant compared to placebo.
Anxiolytic Effects in a CO2 Challenge Model
In a study with healthy volunteers sensitive to a 7% CO2 challenge, a single 15 mg dose of vestipitant demonstrated anxiolytic properties.[1]
| Treatment | Change in Visual Analogue Scale-Anxiety (VAS-A) vs. Placebo |
| Vestipitant (15 mg) | Significant reduction (p<0.05)[1] |
| Alprazolam (0.75 mg) | Significant reduction in Panic Symptom List score (p<0.01)[1] |
| Vofopitant (25 mg) | No significant anxiolytic effect[1] |
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol provides a general method for determining the binding affinity of a compound like vestipitant to the NK1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the NK1 receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human NK1 receptor
-
Radioligand: [³H]-Substance P
-
Non-specific binding control: Unlabeled Substance P (1 µM)
-
Test compound (e.g., vestipitant) at various concentrations
-
Assay buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation cocktail and counter
Workflow:
Procedure:
-
Incubation: In a 96-well plate, combine the NK1 receptor-expressing cell membranes, [³H]-Substance P, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of unlabeled Substance P is used instead of the test compound.
-
Equilibration: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Gerbil Foot-Tapping Model for Anxiolytic Activity
This in vivo model is used to assess the central activity of NK1 receptor antagonists.
Objective: To evaluate the ability of a test compound to inhibit foot-tapping behavior induced by an NK1 receptor agonist.
Materials:
-
Mongolian gerbils
-
NK1 receptor agonist (e.g., GR73632 or Substance P)
-
Test compound (e.g., vestipitant)
-
Vehicle control
-
Observation chambers
Workflow:
Procedure:
-
Acclimation: Acclimate gerbils to the testing environment.
-
Pre-treatment: Administer the test compound or vehicle to the gerbils via an appropriate route (e.g., intraperitoneal, oral).
-
Induction of Foot-Tapping: After a predetermined pre-treatment time, induce foot-tapping by administering an NK1 receptor agonist, often via intracerebroventricular (ICV) injection.[4][5]
-
Observation: Immediately place the animal in an observation chamber and record the number of repetitive hind foot taps for a specified duration.
-
Data Analysis: Compare the frequency of foot-tapping in the test compound-treated groups to the vehicle-treated group to determine the inhibitory effect of the compound.
Conclusion
Vestipitant is a well-characterized selective NK1 receptor antagonist with demonstrated efficacy in preclinical models of anxiety and in clinical trials for primary insomnia. Its mechanism of action, centered on the blockade of Substance P signaling in the central nervous system, provides a strong rationale for its investigation in a range of neurological and psychiatric disorders. While further disclosure of its binding affinity and human pharmacokinetic profile would be beneficial, the available data underscore the therapeutic potential of targeting the NK1 receptor. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel NK1 receptor antagonists.
References
- 1. Anxiolytic effects of vestipitant in a sub-group of healthy volunteers known to be sensitive to CO2 challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential inhibition of foot tapping and chromodacryorrhoea in gerbils by CNS penetrant and non-penetrant tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure and Properties of Vestipitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vestipitant (also known as GW597599) is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor, which has been investigated for its potential therapeutic applications in a variety of central nervous system disorders. Developed by GlaxoSmithKline, this small molecule has been the subject of clinical trials for conditions including anxiety, depression, tinnitus, and insomnia.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and relevant experimental methodologies associated with Vestipitant.
Chemical Structure and Properties
Vestipitant is a chiral molecule with a complex chemical structure. Its systematic IUPAC name is (2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide.
Table 1: Chemical and Physical Properties of Vestipitant
| Property | Value | Source |
| IUPAC Name | (2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide | PubChem |
| Synonyms | GW597599, GW-597599 | MedKoo |
| CAS Number | 334476-46-9 (free base) | MedKoo |
| Chemical Formula | C₂₃H₂₄F₇N₃O | MedKoo |
| Molecular Weight | 491.44 g/mol | MedKoo |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not publicly available | - |
| Boiling Point | Not publicly available | - |
| Solubility | Not publicly available | - |
| pKa | Not publicly available | - |
| LogP (calculated) | 5.54 | IUPHAR/BPS Guide to PHARMACOLOGY |
| SMILES | CC1=C(C=CC(=C1)F)[C@H]2CNCCN2C(=O)N(C)--INVALID-LINK--C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | PubChem |
| InChIKey | SBBYBXSFWOLDDG-JLTOFOAXSA-N | MedKoo |
Pharmacological Properties
Vestipitant functions as a high-affinity, selective antagonist of the NK1 receptor. The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in pain transmission, inflammation, and mood regulation.
Table 2: Pharmacodynamic Properties of Vestipitant
| Parameter | Species | Value | Notes | Source |
| NK1 Receptor Binding Affinity (pKi) | Human | 9.4 | High affinity | [1] |
| Central NK1 Receptor Occupancy (ID50) | Gerbil | 0.11 mg/kg | In vivo potency | [1] |
| Receptor Occupancy in Humans | Human | ~90% | At a 15 mg oral dose, measured in the frontal cortex 24 hours post-administration. | [2] |
Selectivity: While specific quantitative data on the selectivity of Vestipitant for the NK1 receptor over a broad panel of other receptors is not readily available in the public domain, it is consistently described as a "selective" NK1 receptor antagonist.[1][3] This high selectivity is a desirable characteristic, as it minimizes off-target effects and potential side effects.
Pharmacokinetics: Detailed pharmacokinetic parameters for Vestipitant in humans are not fully published. However, clinical study data provides some insights. The lack of drug accumulation in the blood with repeated administration suggests a relatively short half-life.[3] For other NK1 receptor antagonists like aprepitant, metabolism is known to be primarily mediated by the cytochrome P450 enzyme CYP3A4.[4][5] It is plausible that Vestipitant follows a similar metabolic pathway.
Table 3: Putative Pharmacokinetic Parameters of Vestipitant in Humans (Inferred and Compared to other NK1 Antagonists)
| Parameter | Value | Notes | Source |
| Oral Bioavailability | Not explicitly stated. | Orally active in preclinical models and clinical trials. | [6] |
| Plasma Protein Binding | Expected to be high (>95%) | A common characteristic of lipophilic drugs and other NK1 antagonists. | [7][8] |
| Half-life (t½) | Not explicitly stated, but likely short. | Lack of accumulation on repeated dosing suggests a half-life that supports once-daily dosing without significant build-up. | [3] |
| Metabolism | Likely hepatic, potentially via CYP3A4. | Inferred from data on other NK1 receptor antagonists. | [4][5] |
| Excretion | Not explicitly stated. | For other NK1 antagonists, excretion is a mix of fecal and renal routes for metabolites. | [9] |
Signaling Pathway
The neurokinin-1 (NK1) receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon binding of its endogenous ligand, Substance P, the receptor activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the phosphorylation of downstream targets, such as extracellular signal-regulated kinase (ERK), and modulates neuronal excitability and other cellular responses. Vestipitant, as an antagonist, blocks the binding of Substance P, thereby inhibiting this signaling cascade.
References
- 1. db.cngb.org [db.cngb.org]
- 2. Why receptor reserve matters for neurokinin1 (NK1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 9. Absorption, metabolism, and excretion of the antiemetic rolapitant, a selective neurokinin-1 receptor antagonist, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Characterization of Vestipitant's Engagement with Neuronal NK1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vestipitant is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor that plays a crucial role in a variety of physiological and pathological processes within the central and peripheral nervous system. The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide implicated in pain transmission, inflammation, emesis, and the regulation of mood and anxiety. By blocking the binding of Substance P to the NK1 receptor, Vestipitant holds therapeutic potential for a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the in-vitro methodologies used to characterize the interaction of Vestipitant with neuronal cells, focusing on receptor binding, downstream signaling, and potential electrophysiological effects.
Quantitative Data Summary
The following table summarizes the key quantitative data for Vestipitant from in-vitro and in-vivo studies.
| Parameter | Value | Species/Cell Line | Assay Type |
| pKi | 9.4 | Human | NK1 Receptor Binding Assay |
| ID50 | 0.11 mg/kg | Gerbil | Central NK1 Receptor Occupancy |
Experimental Protocols
NK1 Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of Vestipitant for the human NK1 receptor by measuring its ability to displace a radiolabeled ligand.
a. Materials:
-
Cell Membranes: Membranes prepared from a human neuroblastoma cell line (e.g., SH-SY5Y) or a recombinant cell line (e.g., CHO-K1) stably expressing the human NK1 receptor.
-
Radioligand: [³H]-Substance P or a suitable radiolabeled NK1 receptor antagonist.
-
Test Compound: Vestipitant.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 µM phosphoramidon, 4 µg/ml chymostatin, 40 µg/ml bacitracin.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.2% Bovine Serum Albumin (BSA).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-treated with 0.5% polyethylenimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
b. Method:
-
Membrane Preparation:
-
Culture cells to confluence.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer.
-
Determine protein concentration using a suitable method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of a non-labeled NK1 receptor antagonist (e.g., aprepitant, for non-specific binding).
-
25 µL of various concentrations of Vestipitant.
-
25 µL of [³H]-Substance P (at a concentration close to its Kd).
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-treated glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail and allow to equilibrate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Vestipitant concentration.
-
Determine the IC50 value (the concentration of Vestipitant that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Substance P-Induced Calcium Mobilization Assay
This functional assay measures the ability of Vestipitant to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by Substance P in neuronal cells.
a. Materials:
-
Neuronal Cell Line: Human neuroblastoma cell line SH-SY5Y or a similar cell line endogenously expressing the NK1 receptor.
-
Fluorescent Calcium Indicator: Fura-2 AM or Fluo-4 AM.
-
Substance P.
-
Test Compound: Vestipitant.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Pluronic F-127.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets.
b. Method:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells to 80-90% confluence.
-
Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
-
Loading with Calcium Indicator:
-
Prepare a loading solution of Fura-2 AM or Fluo-4 AM in assay buffer, typically with a small percentage of Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Add various concentrations of Vestipitant to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence intensity.
-
After establishing a stable baseline, add a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using the instrument's injection system.
-
Continue recording the fluorescence for a few minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in [Ca²⁺]i.
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the Substance P-induced response against the logarithm of the Vestipitant concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
ERK1/2 Phosphorylation Assay
This assay quantifies the ability of Vestipitant to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK) 1 and 2, a downstream signaling event following NK1 receptor activation.
a. Materials:
-
Neuronal Cell Line: SH-SY5Y or other suitable neuronal cell line.
-
Substance P.
-
Test Compound: Vestipitant.
-
Cell Lysis Buffer: Containing protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and mouse anti-total-ERK1/2.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
b. Method:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in appropriate medium until they reach 80-90% confluence.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Pre-treat the cells with various concentrations of Vestipitant for 30 minutes.
-
Stimulate the cells with Substance P (at its EC50 concentration for ERK phosphorylation) for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Normalization:
-
Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2 using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample.
-
Plot the percentage of inhibition of Substance P-induced ERK phosphorylation against the logarithm of the Vestipitant concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways
Substance P / NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor initiates a cascade of intracellular events, primarily through the Gαq protein pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These signaling events ultimately lead to the activation of the MAPK/ERK pathway, which is involved in the regulation of gene expression and cellular responses.
This guide provides a foundational framework for the in-vitro investigation of Vestipitant's effects on neuronal cells. The detailed protocols and pathway diagrams serve as a valuable resource for researchers in the field of neuroscience and drug discovery, facilitating further exploration of the therapeutic potential of NK1 receptor antagonists.
Preclinical Research on Neurokinin-1 Receptor Antagonism for Tinnitus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinnitus, the perception of sound in the absence of an external acoustic stimulus, presents a significant therapeutic challenge. While the neurokinin-1 (NK1) receptor antagonist Vestipitant entered a Phase II clinical trial for this indication, a conspicuous absence of dedicated preclinical research on Vestipitant for tinnitus exists in the public domain. This technical guide synthesizes the available information on the theoretical basis for targeting the NK1 receptor in tinnitus, details from the clinical evaluation of Vestipitant, and provides a comprehensive overview of the established preclinical methodologies and signaling pathways relevant to the field. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the intersection of NK1 receptor pharmacology and tinnitus research.
Introduction: The Rationale for NK1 Receptor Antagonism in Tinnitus
The tachykinin peptide, Substance P, and its high-affinity receptor, the neurokinin-1 (NK1) receptor, are integral components of sensory neurotransmission, including pain and inflammation. The presence of neurokinin receptors within the inner ear has posited them as a potential therapeutic target for auditory pathologies like tinnitus. The hypothesis is that aberrant signaling through the Substance P/NK1 receptor pathway could contribute to the neuronal hyperexcitability in the central auditory pathways that is believed to underlie the phantom perception of tinnitus.
Vestipitant is a selective NK1 receptor antagonist. While it was investigated for tinnitus, it is important to note that a Phase II clinical trial (NCT00394056) of Vestipitant, both alone and in combination with the selective serotonin reuptake inhibitor (SSRI) paroxetine, did not demonstrate efficacy in ameliorating tinnitus symptoms. In fact, a statistically significant worsening of tinnitus intensity and distress scores was observed with Vestipitant compared to placebo.
Despite the negative clinical outcome for Vestipitant, the exploration of the NK1 receptor pathway in the context of tinnitus remains a scientifically valid avenue of inquiry. This guide provides an in-depth look at the preclinical tools available to researchers for such investigations.
General Preclinical Methodologies for Tinnitus Research
The subjective nature of tinnitus necessitates the use of sophisticated behavioral paradigms in animal models to infer its presence. These models typically involve inducing a tinnitus-like percept and then assessing the animal's behavioral response to the absence of external sound.
Tinnitus Induction Methods
A variety of methods are employed to induce tinnitus in laboratory animals. The choice of method can influence the characteristics of the tinnitus and the underlying pathology.
| Tinnitus Induction Method | Animal Model(s) | Typical Protocol | Outcome |
| Salicylate Administration | Rat, Mouse, Guinea Pig | Intraperitoneal injection of sodium salicylate (e.g., 200-400 mg/kg) | Induces a temporary, high-frequency tinnitus-like percept. |
| Noise Exposure | Rat, Mouse, Chinchilla | Exposure to high-intensity, narrow-band or broadband noise (e.g., 110-120 dB SPL for 1-2 hours) | Can induce temporary or permanent tinnitus, often accompanied by hearing loss. |
| Ototoxic Drugs | Rat, Guinea Pig | Systemic administration of drugs like quinine or cisplatin. | Induces tinnitus, often with concurrent damage to the cochlea. |
Behavioral Assessment of Tinnitus
Several behavioral tests have been developed and validated to assess tinnitus in animals. These can be broadly categorized into operant (requiring training) and reflexive (no training required) paradigms.
| Behavioral Test | Principle | Typical Procedure | Key Measures |
| Conditioned Lick Suppression | Operant Conditioning | Animals are trained to lick a water spout for a reward during a background sound and to suppress licking during periods of silence to avoid a mild foot shock. | Increased licking during silent periods is interpreted as the animal perceiving tinnitus, which "fills in" the silence. |
| Gap-Prepulse Inhibition of the Acoustic Startle (GPIAS) | Reflexive Response | The acoustic startle reflex to a loud sound is inhibited if it is preceded by a brief gap in a continuous background noise. | A reduced inhibition of the startle reflex by the gap is interpreted as the tinnitus percept masking the gap. |
| Active Avoidance | Operant Conditioning | Animals are trained to perform an action (e.g., cross a barrier) in response to sound to avoid an aversive stimulus. | Failure to respond appropriately to the absence of sound is indicative of tinnitus. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of preclinical tinnitus research. Below are generalized protocols for tinnitus induction and behavioral assessment.
Protocol for Salicylate-Induced Tinnitus in Rats
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Housing: Individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
-
Tinnitus Induction: A single intraperitoneal (IP) injection of sodium salicylate (300 mg/kg dissolved in sterile saline). Control animals receive a volume-matched injection of sterile saline.
-
Behavioral Testing: Tinnitus assessment is typically performed 1-4 hours post-injection, corresponding to the peak effect of salicylate.
Protocol for Gap-Prepulse Inhibition of the Acoustic Startle (GPIAS)
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver background noise and the startle stimulus, and a sensor platform to measure the animal's whole-body startle response.
-
Acclimation: The animal is placed in the apparatus and allowed to acclimate for 5-10 minutes with background noise present.
-
Testing Paradigm:
-
Background Noise: Continuous narrow-band or broadband noise (e.g., 60 dB SPL).
-
Startle Stimulus: A loud burst of white noise (e.g., 115 dB SPL, 20 ms duration).
-
Gap Trial: A brief period of silence (the "gap," e.g., 50 ms) is introduced in the background noise immediately preceding the startle stimulus.
-
No-Gap Trial: The startle stimulus is presented without a preceding gap.
-
-
Data Analysis: The startle amplitude is measured for both gap and no-gap trials. The percent prepulse inhibition is calculated as: [1 - (Startle Amplitude with Gap / Startle Amplitude without Gap)] x 100. A lower percentage of inhibition in the tinnitus group compared to the control group is indicative of a tinnitus percept.
Signaling Pathways
Substance P / NK1 Receptor Signaling Pathway
Vestipitant acts as an antagonist at the NK1 receptor. The binding of the endogenous ligand, Substance P, to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. Understanding this pathway is fundamental to elucidating the potential role of NK1 receptor modulation in tinnitus.
Substance P / NK1 Receptor Signaling Cascade.
General Experimental Workflow for Preclinical Tinnitus Drug Discovery
The process of evaluating a novel compound for tinnitus in a preclinical setting follows a structured workflow, from initial behavioral screening to more in-depth mechanistic studies.
Experimental Workflow for Preclinical Tinnitus Drug Screening.
Conclusion
While the clinical investigation of Vestipitant for tinnitus did not yield positive results, the underlying rationale of modulating neurokinin pathways remains an area of interest for auditory neuroscience. This technical guide provides a comprehensive overview of the established preclinical models and methodologies that are essential for any future investigation into NK1 receptor antagonism or other novel mechanisms for the treatment of tinnitus. The lack of published preclinical data for Vestipitant in this indication underscores the importance of robust, publicly available preclinical research in guiding and informing clinical trial design. For researchers and drug development professionals, the protocols and pathways detailed herein offer a foundational framework for the rigorous preclinical assessment of new therapeutic candidates for tinnitus.
The Effect of Vestipitant on Substance P in the Brain: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of Vestipitant, a selective antagonist of the neurokinin-1 (NK1) receptor, and its effects on substance P (SP) signaling within the central nervous system. The document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying biological and experimental pathways.
Introduction to the Substance P/NK1 Receptor System
Substance P is an undecapeptide neuropeptide, a member of the tachykinin family, that functions as a principal neurotransmitter and neuromodulator.[1][2][3] It is integral to the transmission of pain signals and is widely distributed in brain regions associated with emotion, stress, and arousal, including the amygdala, locus coeruleus, hypothalamus, and raphe nuclei.[2][4][5]
The primary receptor for substance P is the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[6][7] The binding of SP to the NK1R initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release.[3] Given its role in stress and arousal pathways, the SP/NK1R system has become a significant target for therapeutic intervention in conditions such as depression, anxiety, and insomnia.[4][7]
Vestipitant is a potent and selective, non-peptide antagonist developed to probe this system by blocking the action of substance P at the NK1 receptor. Its investigation has provided crucial insights into the functional role of SP in the brain.
Vestipitant's Mechanism of Action
Vestipitant exerts its effects by competitively inhibiting the binding of substance P to the NK1 receptor. This blockade prevents the conformational changes in the receptor necessary for G-protein activation, thereby attenuating the downstream signaling cascade typically initiated by substance P. The primary consequence of this action is a reduction in SP-induced neuronal activity and modulation of the monoaminergic systems that are influenced by tachykinin signaling.[4]
Substance P / NK1 Receptor Signaling Pathway
The binding of substance P to the Gq-coupled NK1 receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to the modulation of ion channel activity and neuronal excitability.[3][5]
Vestipitant's Antagonistic Action
Vestipitant physically occupies the binding site on the NK1 receptor, preventing substance P from docking and initiating the signaling cascade. This effectively decouples the receptor from its endogenous ligand and downstream effectors.
Quantitative Data: Receptor Occupancy
Positron Emission Tomography (PET) studies in humans have been instrumental in quantifying the in-vivo occupancy of NK1 receptors by Vestipitant. This data is crucial for establishing dose-response relationships and confirming target engagement in clinical studies.
| Compound | Dose | Route | Receptor Occupancy | Brain Region | Reference |
| Vestipitant | 15 mg | Oral | ~90% | Not Specified | GSK, data on file[4] |
Key Experimental Protocols
The effects of Vestipitant on substance P signaling have been elucidated through a variety of advanced experimental techniques. The following sections detail the methodologies for key assays.
Receptor Autoradiography
Receptor autoradiography is used to visualize the distribution and quantify the density of NK1 receptors in brain tissue and to determine the occupancy by an unlabeled antagonist like Vestipitant.
Objective: To map NK1 receptor binding sites and measure receptor occupancy by Vestipitant.
Methodology:
-
Tissue Preparation: Animal or human post-mortem brain tissue is rapidly frozen and sectioned into thin slices (10-20 µm) using a cryostat.[8] The sections are thaw-mounted onto microscope slides.
-
Pre-incubation: Slides are pre-incubated in a buffer solution to wash away endogenous ligands that might interfere with radioligand binding.[8]
-
Incubation:
-
Total Binding: Sections are incubated with a buffer containing a specific radiolabeled NK1 receptor ligand (e.g., [125I]Bolton-Hunter substance P) until equilibrium is reached.[8][9]
-
Non-specific Binding: Adjacent sections are incubated with the same radioligand plus a high concentration of an unlabeled specific antagonist (like Vestipitant or Aprepitant) to saturate the NK1 receptors. This measures the binding of the radioligand to non-receptor sites.[8]
-
Displacement (for Occupancy): In ex vivo studies, tissue is taken from animals pre-treated with Vestipitant. The reduction in radioligand binding compared to vehicle-treated animals indicates the degree of receptor occupancy by the drug.[10]
-
-
Washing: Sections are washed in ice-cold buffer to remove unbound radioligand.[8][10]
-
Imaging: The dried slides are exposed to phosphor-imaging plates or autoradiography film.[8]
-
Quantification: The resulting images are digitized, and the density of binding in specific regions of interest (e.g., striatum, amygdala) is quantified using image analysis software. Specific binding is calculated by subtracting non-specific binding from total binding.[8]
In Vivo Microdialysis
In vivo microdialysis is a technique used to sample and measure the concentration of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals, providing real-time data on the neurochemical effects of a drug.[11][12]
Objective: To measure the effect of Vestipitant administration on extracellular levels of monoamines (e.g., serotonin, noradrenaline, dopamine) in brain regions rich in NK1 receptors.
Methodology:
-
Surgical Implantation:
-
Animals (typically rats or mice) are anesthetized and placed in a stereotaxic frame.[11][13]
-
A guide cannula is surgically implanted, targeting a specific brain region (e.g., prefrontal cortex, striatum) using predetermined coordinates.[11][14]
-
The cannula is secured to the skull with dental cement, and the animal is allowed to recover for several days.[11]
-
-
Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe with a semi-permeable membrane is inserted through the guide cannula into the target brain region.[11][14]
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).[13]
-
An equilibration period (90-120 minutes) allows the system to stabilize.[11][14]
-
-
Sample Collection:
-
Baseline: Several baseline dialysate samples (fractions) are collected at regular intervals (e.g., every 20 minutes) to establish normal neurotransmitter levels.[14]
-
Drug Administration: Vestipitant (or vehicle) is administered systemically (e.g., subcutaneous injection) or locally via reverse dialysis.[14][15]
-
Post-Administration: Dialysate collection continues for several hours to monitor changes in neurotransmitter concentrations over time.[11]
-
-
Sample Analysis: The collected dialysate samples are analyzed to quantify neurotransmitter levels, typically using high-performance liquid chromatography (HPLC) with electrochemical detection.[14]
-
Data Analysis: Neurotransmitter levels post-drug administration are expressed as a percentage change from the baseline average for each animal.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive in-vivo imaging technique used to measure receptor occupancy in the human brain.
Objective: To quantify the percentage of NK1 receptors occupied by Vestipitant at a given clinical dose.
Methodology:
-
Patient Preparation: The patient is instructed to fast for 4-6 hours prior to the scan.[16] They should rest in a quiet, dimly lit room during the uptake phase to minimize confounding brain activity.[16][17]
-
Radiotracer Administration: A radiolabeled ligand specific for the NK1 receptor is administered intravenously.
-
Drug Administration: Vestipitant is administered orally at a specified time before or after the radiotracer injection, according to the study design (either a displacement or pre-saturation paradigm).
-
Uptake Phase: A period of time (typically 30-60 minutes) is allowed for the radiotracer to distribute and bind to receptors in the brain.[18]
-
PET Scan Acquisition: The patient is positioned in the PET scanner, and emission data is acquired over 10-15 minutes or more.[18] Modern systems often perform a co-registered CT or MRI scan for anatomical localization and attenuation correction.[16]
-
Image Reconstruction and Analysis:
-
Dynamic or static images of radiotracer distribution in the brain are reconstructed.
-
Regions of interest (ROIs) are drawn on the images corresponding to brain areas with high NK1 receptor density.
-
The binding potential or specific uptake of the radiotracer is calculated.
-
Receptor occupancy is determined by comparing the binding potential in the drug-treated state to a baseline (placebo) scan in the same subject or a control group. The formula is typically: Occupancy (%) = [(Binding_Baseline - Binding_Drug) / Binding_Baseline] x 100
-
Summary of Vestipitant's Effects on Brain Neurochemistry
Studies using the methodologies described above have shown that by blocking NK1 receptors, Vestipitant modulates several key neurotransmitter systems involved in arousal and mood.
-
Noradrenergic System: Substance P is known to have an excitatory effect on the locus coeruleus, a primary source of norepinephrine in the brain.[4] Antagonism of NK1 receptors by agents like Vestipitant is hypothesized to reduce noradrenaline transmission, thereby decreasing arousal.[4]
-
Serotonergic System: The relationship is complex. Substance P and NK1 receptors are co-localized with serotonin (5-HT) neurons in the dorsal raphe nucleus (DRN).[2] Studies with other NK1 antagonists have shown that blocking these receptors can lead to an increase in the firing rate of DRN neurons, an effect distinct from that of SSRIs.[19] This may be mediated by disinhibition of forebrain structures that project to the DRN.[19]
-
Dopaminergic System: Substance P can stimulate dopamine release in the ventral tegmental area (VTA) and its projection areas like the nucleus accumbens.[20] The effects of NK1 antagonism on dopamine transmission require further study, as both facilitation and inhibition have been reported in different studies.[4]
Conclusion
Vestipitant serves as a powerful pharmacological tool for understanding the role of the substance P and NK1 receptor system in the brain. Through competitive antagonism, it effectively blocks substance P-mediated signaling. Experimental evidence from receptor occupancy, neurochemical, and electrophysiological studies demonstrates that this blockade leads to significant modulation of key monoaminergic pathways that regulate arousal, stress, and mood. The methodologies detailed in this guide provide a framework for the continued investigation of NK1 receptor antagonists and their potential therapeutic applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. acnp.org [acnp.org]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review [mdpi.com]
- 6. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autoradiography [fz-juelich.de]
- 9. Autoradiographic localization of NK1 and NK3 tachykinin receptors in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nuclear Medicine Neuro PET Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. radiology.unm.edu [radiology.unm.edu]
- 18. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Substance P (Neurokinin 1) Receptor Antagonists Enhance Dorsal Raphe Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuronal Pathways Linking Substance P to Drug Addiction and Stress - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Tinnitus: A Technical Guide to the Therapeutic Potential of Vestipitant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vestipitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, has been investigated for a range of therapeutic applications beyond its initial exploration for tinnitus. By blocking the action of Substance P (SP), a key neuropeptide involved in pain, inflammation, and stress responses, Vestipitant presents a compelling mechanism of action for various central nervous system (CNS) and peripheral disorders. This technical guide provides an in-depth analysis of the preclinical and clinical evidence supporting the potential of Vestipitant in insomnia, anxiety, postoperative nausea and vomiting (PONV), and explores the scientific rationale for its application in irritable bowel syndrome (IBS) and post-traumatic stress disorder (PTSD). Detailed experimental protocols, quantitative data from key clinical trials, and visualizations of the underlying signaling pathways are presented to facilitate further research and development efforts in this promising area.
Introduction: The Substance P/NK1 Receptor System
Substance P (SP) is an eleven-amino-acid neuropeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] Its biological effects are primarily mediated through the high-affinity G-protein coupled neurokinin-1 (NK1) receptor.[1] The SP/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and the regulation of stress and anxiety.[2] Antagonism of the NK1 receptor, therefore, represents a promising therapeutic strategy for a variety of clinical conditions. Vestipitant is a selective antagonist of the NK1 receptor developed by GlaxoSmithKline.[3]
The NK1 Receptor Signaling Cascade
Upon binding of Substance P, the NK1 receptor, which is coupled to the Gq/11 protein, initiates a cascade of intracellular signaling events. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] These events lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2, p38), the PI3K/Akt/mTOR pathway, and the Rho/ROCK pathway, ultimately influencing cellular processes such as neuronal excitability, inflammation, and cell proliferation.[5][6]
Potential Therapeutic Applications Beyond Tinnitus
Insomnia
Rationale: Substance P and the NK1 receptor are involved in the regulation of sleep and wakefulness. Antagonism of NK1 receptors is hypothesized to promote sleep by reducing arousal.[7]
Clinical Evidence: A randomized, double-blind, placebo-controlled, 28-day parallel-group study (NCT00992160) evaluated the efficacy of Vestipitant (15 mg) in 161 patients with primary insomnia.[7][8]
Data Presentation:
| Outcome Measure | Treatment Group | Nights 1/2 | Nights 27/28 |
| Wake After Sleep Onset (WASO) | Vestipitant (15 mg) | Ratio vs. Placebo: 0.76 (95% CI: 0.65, 0.90), P = 0.001[7] | Ratio vs. Placebo: 0.79 (95% CI: 0.65, 0.96), P = 0.02[7] |
| Total Sleep Time (TST) | Vestipitant (15 mg) | P < 0.0001 vs. Placebo[7] | P = 0.02 vs. Placebo[7] |
| Latency to Persistent Sleep (LPS) | Vestipitant (15 mg) | P = 0.0006 vs. Placebo[7] | Not Significant[7] |
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, 28-day parallel-group study.[7]
-
Participants: 161 patients aged 18-64 years with a diagnosis of primary insomnia according to DSM-IV-TR criteria.[7]
-
Inclusion Criteria: Included specific polysomnography (PSG) parameters at screening (e.g., TST between 240-420 mins, mean WASO ≥ 60 mins).
-
Intervention: Vestipitant 15 mg or placebo administered orally once daily for 28 days.[7]
-
Assessments: Two-night polysomnographic assessments were conducted on nights 1/2 and 27/28.[7] Standard PSG parameters were recorded, including WASO, TST, and LPS.[7][9]
Anxiety
Rationale: The SP/NK1 receptor system is heavily implicated in stress and anxiety pathways. NK1 receptor antagonists have demonstrated anxiolytic-like properties in preclinical models.[10]
Clinical Evidence: A randomized, double-blind, cross-over study investigated the anxiolytic effects of Vestipitant (15 mg) in 19 healthy volunteers sensitive to a 7% carbon dioxide (CO2) challenge.[11]
Data Presentation:
| Outcome Measure | Treatment Group | Result |
| Visual Analogue Scale for Anxiety (VAS-A) | Vestipitant (15 mg) | Significant reduction in anxiety (P < 0.05 vs. Placebo)[11] |
| Panic Symptom List (PSL III-R) | Alprazolam (0.75 mg) | Significant attenuation of total score (P < 0.01 vs. Placebo)[11] |
Experimental Protocol:
-
Study Design: Randomized, double-blind, cross-over, incomplete block design study.[11]
-
Participants: 19 healthy subjects pre-screened for responsiveness to a 7% CO2 test.[11]
-
Intervention: Single oral doses of Vestipitant (15 mg), alprazolam (0.75 mg), vofopitant (25 mg), or placebo.[11]
-
Challenge Protocol: Participants were subjected to three 20-minute inhalations of a 7% CO2 gas mixture.[11][12]
-
Assessments: Anxiety was evaluated using the Visual Analogue Scale-Anxiety (VAS-A) and the Panic Symptom List (PSL III-R).[11]
Postoperative Nausea and Vomiting (PONV)
Rationale: Substance P acting on NK1 receptors in the brainstem plays a critical role in the emetic reflex. NK1 receptor antagonists are effective antiemetics.
Clinical Evidence: A multicenter, randomized, single-blind, parallel-group study (NCT01507194) evaluated the efficacy and safety of intravenous Vestipitant (4-36 mg) compared to ondansetron (4 mg) for the treatment of breakthrough PONV in 130 surgical patients who had failed ondansetron prophylaxis.[13][14]
Data Presentation:
| Treatment Group | Complete Response Rate |
| Vestipitant (4-36 mg i.v.) | Non-inferior to ondansetron[13] |
| Ondansetron (4 mg i.v.) | - |
| Complete response was defined as no emesis and no use of rescue medication from 10 minutes after infusion up to 24 hours post-surgery or discharge.[13] Vestipitant was found to be superior to ondansetron in reducing episodes of postoperative emesis and retching.[13] |
Experimental Protocol:
-
Study Design: Multicenter, randomized, single-blind, parallel-group study.[13]
-
Participants: 130 surgical patients (aged 18-75 years) with at least three risk factors for PONV who experienced breakthrough PONV after receiving prophylactic ondansetron.[14]
-
Intervention: A single intravenous dose of Vestipitant (4, 6, 12, 18, 24, or 36 mg) or ondansetron (4 mg).[13]
-
Primary Endpoint: The rate of "complete response" within 24 hours.[13]
Irritable Bowel Syndrome (IBS)
Rationale: Substance P and NK1 receptors are involved in the regulation of gut motility and visceral hypersensitivity, two key features of IBS.[15] Preclinical studies with other NK1 receptor antagonists have shown promising results in animal models of IBS.[6] There is a high comorbidity of anxiety and depression in IBS patients, providing a further rationale for the use of an anxiolytic agent like Vestipitant.[3][16][17][18]
Post-Traumatic Stress Disorder (PTSD)
Rationale: The SP/NK1 receptor system is strongly implicated in the neurobiology of stress and fear.[10] Studies have shown elevated levels of Substance P in the cerebrospinal fluid of patients with PTSD.[14] The anxiolytic properties of Vestipitant make it a plausible candidate for alleviating the hyperarousal and anxiety symptoms characteristic of PTSD.
Preclinical Pharmacology
Gerbil Foot-Tapping Model of Anxiety: The anxiolytic-like effects of Vestipitant and its analogues have been demonstrated in the gerbil foot-tapping (GFT) model.[19] In this model, a centrally-acting NK1 receptor agonist is administered to the gerbils, inducing a characteristic foot-tapping behavior, which is considered a response to an aversive stimulus.[20] The ability of a compound to inhibit this behavior is indicative of its anxiolytic potential.[1]
Pharmacokinetics
Detailed pharmacokinetic data for Vestipitant in humans is not extensively published. However, a study on a similar dual NK1/NK3 receptor antagonist, GSK1144814, showed that plasma concentrations were maximal at 1.5 hours after oral administration.[21] A positron emission tomography (PET) study with Vestipitant indicated that a single 15 mg dose resulted in approximately 90% occupancy of NK1 receptors in the brain.[7]
Conclusion and Future Directions
Vestipitant, through its selective antagonism of the NK1 receptor, holds significant therapeutic potential for a range of disorders beyond tinnitus. The robust clinical data in insomnia and promising findings in anxiety provide a strong foundation for its further development. The scientific rationale for its application in PONV, IBS, and PTSD is compelling, supported by the well-established role of the Substance P/NK1 receptor system in the pathophysiology of these conditions. Future research should focus on conducting large-scale clinical trials to definitively establish the efficacy and safety of Vestipitant in these expanded indications. Further elucidation of its pharmacokinetic and pharmacodynamic profile will also be crucial for optimizing dosing regimens and maximizing its therapeutic benefit. The development of Vestipitant and other NK1 receptor antagonists represents an exciting avenue for addressing significant unmet medical needs in a variety of CNS and peripheral disorders.
References
- 1. Differential inhibition of foot tapping and chromodacryorrhoea in gerbils by CNS penetrant and non-penetrant tachykinin NK1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of vestipitant, a neurokinin-1 receptor antagonist, in primary insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiety and Depression in Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized, double-blind, placebo-controlled, multicenter, 28-day, polysomnographic study of gabapentin in transient insomnia induced by sleep phase advance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practice parameters for using polysomnography to evaluate insomnia: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anxiolytic effects of vestipitant in a sub-group of healthy volunteers known to be sensitive to CO2 challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of 7.5% CO2 challenge in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of vestipitant with ondansetron for the treatment of breakthrough postoperative nausea and vomiting after failed prophylaxis with ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Activity of protein kinase C controls the efficacy of cannabinoid receptor type 1 in the medial prefrontal cortex after neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Increased Level of Depression and Anxiety in Irritable Bowel Syndrome Patients Compared with Healthy Controls: Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The level and prevalence of depression and anxiety among patients with different subtypes of irritable bowel syndrome: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Irritable bowel syndrome and mental health comorbidity — approach to multidisciplinary management - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of shock-induced foot tapping behaviour in the gerbil by a tachykinin NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and central nervous system effects of the novel dual NK1/NK3 receptor antagonist GSK1144814 in alcohol-intoxicated volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vestipitant Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vestipitant is a potent and selective antagonist of the Neurokinin-1 (NK-1) receptor. The NK-1 receptor is the primary receptor for Substance P, a neuropeptide implicated in the pathophysiology of emesis, anxiety, and pain. By blocking the action of Substance P, Vestipitant holds therapeutic potential for these conditions. These application notes provide detailed protocols for the administration of Vestipitant in various animal models to facilitate preclinical research and drug development.
Mechanism of Action: NK-1 Receptor Antagonism
Vestipitant exerts its pharmacological effects by competitively binding to and inhibiting the NK-1 receptor, thereby preventing its activation by Substance P. This blockade disrupts downstream signaling cascades that are involved in neurotransmission related to nausea, vomiting, and anxiety.
NK-1 Receptor Signaling Pathway
The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a conformational change that activates intracellular G-proteins, primarily Gαq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to neuronal excitation and the physiological responses associated with Substance P. Vestipitant blocks the initial binding of Substance P, thus inhibiting this entire cascade.
Data Presentation: Pharmacokinetics of NK-1 Receptor Antagonists
While specific pharmacokinetic data for Vestipitant in common laboratory animal models is limited in publicly available literature, data from analogous NK-1 receptor antagonists, such as Aprepitant and Maropitant, can provide valuable guidance for study design.
Table 1: Pharmacokinetic Parameters of Aprepitant in Rats
| Parameter | Route of Administration | Dose (mg/kg) | Bioavailability (%) | Tmax (h) | t1/2 (h) | Reference |
| Aprepitant | Oral | 10 | 24.4 - 30.43 | ~1-2 | ~9-13 | [1][2] |
| Intravenous | 10 | - | - | ~9-13 | [1][2] |
Table 2: Pharmacokinetic Parameters of Maropitant in Dogs
| Parameter | Route of Administration | Dose (mg/kg) | Bioavailability (%) | Tmax (h) | t1/2 (h) | Reference |
| Maropitant | Oral | 2 | 23.7 | 1.9 | 4.03 | [3][4] |
| Oral | 8 | 37.0 | 1.7 | 5.46 | [3][4] | |
| Subcutaneous | 1 | 90.7 | 0.75 | 7.75 | [3] | |
| Intravenous | 1 | - | - | - | [3] |
Experimental Protocols
General Considerations for Vestipitant Formulation
For preclinical studies, Vestipitant can be formulated for oral, intravenous, and subcutaneous administration. The choice of vehicle is critical for ensuring drug stability, solubility, and bioavailability.
-
Oral Administration: Vestipitant can be suspended in a vehicle such as 0.5% methylcellulose or a solution of 10% sucrose to improve palatability[5].
-
Intravenous Administration: For intravenous administration, Vestipitant can be formulated in a solution containing a solubilizing agent like Captisol® (a modified cyclodextrin) to ensure it remains in solution upon injection[2]. The pH of the final formulation should be adjusted to be within a physiologically tolerated range (typically pH 5-9)[6].
-
Subcutaneous Administration: For subcutaneous injection, Vestipitant can be prepared in a sterile, isotonic solution. The volume of injection should be minimized to avoid irritation at the injection site[7].
Protocol 1: Cisplatin-Induced Emesis in Rats
This model is used to evaluate the anti-emetic efficacy of Vestipitant. Rats do not vomit, but they exhibit pica (the ingestion of non-nutritive substances like kaolin), which is a well-established surrogate for nausea and emesis[8][9][10].
Materials:
-
Vestipitant
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Cisplatin
-
Sterile saline
-
Kaolin pellets
-
Standard rat chow and water
-
Metabolic cages for individual housing
Experimental Workflow:
Procedure:
-
Acclimation: Individually house male Sprague-Dawley or Wistar rats in metabolic cages for 3-5 days to acclimate them to the environment and the presence of kaolin.
-
Baseline Measurement: For 24 hours prior to the experiment, measure the baseline consumption of kaolin and regular food.
-
Dosing: On the day of the experiment, administer Vestipitant orally at a dose range of 1-10 mg/kg. The control group should receive the vehicle only.
-
Cisplatin Administration: 30 to 60 minutes after Vestipitant or vehicle administration, inject cisplatin intraperitoneally (i.p.) at a dose of 6 mg/kg[8][9].
-
Monitoring: Over the next 48 to 72 hours, measure the cumulative intake of kaolin and food at regular intervals (e.g., every 24 hours).
-
Data Analysis: Compare the kaolin and food consumption between the Vestipitant-treated groups and the control group. A significant reduction in kaolin intake in the Vestipitant group indicates anti-emetic efficacy.
Protocol 2: Elevated Plus Maze for Anxiety in Mice
The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze[11][12][13][14].
Materials:
-
Vestipitant
-
Vehicle for subcutaneous or oral administration
-
Elevated plus maze apparatus
-
Video tracking software
Experimental Workflow:
Procedure:
-
Habituation: Allow the mice (e.g., C57BL/6 or BALB/c) to habituate to the dimly lit testing room for at least 30-60 minutes before the experiment.
-
Dosing: Administer Vestipitant subcutaneously (s.c.) or orally (p.o.) at a dose range of 0.1-3 mg/kg. The inhibitory dose (ID50) for central NK-1 receptor occupancy in gerbils was found to be 0.11 mg/kg, suggesting a similar starting dose range for mice. The control group should receive the vehicle.
-
EPM Test: 30 minutes after dosing, place the mouse in the center of the elevated plus maze, facing one of the open arms.
-
Recording: Allow the mouse to explore the maze for 5 minutes. Record the session using a video camera connected to a tracking software.
-
Data Analysis: The software will analyze the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled. An anxiolytic effect is indicated by a significant increase in the time spent in and the number of entries into the open arms, without a significant change in the total distance traveled (to rule out hyperactivity).
Conclusion
These protocols provide a framework for the administration of Vestipitant in common animal models of emesis and anxiety. Researchers should optimize dosages and formulations based on the specific animal strain, and experimental conditions. The use of pharmacokinetic data from analogous compounds can aid in the initial design of these studies. Careful adherence to these protocols will facilitate the generation of robust and reproducible data for the preclinical evaluation of Vestipitant.
References
- 1. Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vestipitant Mesylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gadconsulting.com [gadconsulting.com]
- 7. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]
- 13. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Dissolving Vestipitant for In-Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vestipitant is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor involved in various physiological processes, including pain transmission, inflammation, and emesis.[1][2] Its high affinity and selectivity make it a valuable tool for in-vitro studies aimed at understanding the role of the NK1 receptor in cellular signaling and for screening potential therapeutic agents. Proper dissolution and handling of Vestipitant are critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the dissolution of Vestipitant and its use in in-vitro assays.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of Vestipitant is essential for its effective use in in-vitro assays.
| Property | Value | Source |
| Chemical Name | (2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide | [3] |
| CAS Number | 334476-46-9 | [2] |
| Molecular Formula | C₂₃H₂₄F₇N₃O | [3] |
| Molecular Weight | 491.44 g/mol | [1] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO, not in water. | [1] |
Note: While the exact solubility in DMSO is not publicly available, it is confirmed to be soluble.[1] It is recommended to start with a concentration of at least 10 mM in DMSO for the preparation of a stock solution, as similar NK1 receptor antagonists show good solubility at this concentration.
Experimental Protocols
Preparation of Vestipitant Stock Solution (10 mM in DMSO)
Materials:
-
Vestipitant powder (CAS: 334476-46-9)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh a precise amount of Vestipitant powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.914 mg of Vestipitant (Molecular Weight = 491.44 g/mol ).
-
Dissolution:
-
Transfer the weighed Vestipitant powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration. For 4.914 mg of Vestipitant, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the Vestipitant is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Protect from light.
-
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
Vestipitant stock solution (10 mM in DMSO)
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
Protocol:
-
Thawing: Thaw a single aliquot of the Vestipitant stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To prevent precipitation of the compound, it is crucial to add the DMSO stock solution to the culture medium and mix immediately and thoroughly. Do not add the medium to the concentrated stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Mandatory Visualizations
Vestipitant Preparation Workflow
Caption: Workflow for preparing Vestipitant solutions.
Vestipitant's Mechanism of Action: NK1 Receptor Antagonism
Vestipitant exerts its effects by competitively blocking the binding of the endogenous ligand, Substance P, to the NK1 receptor. This inhibition disrupts the downstream signaling cascade.
Caption: Inhibition of NK1 receptor signaling by Vestipitant.
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive guide for the dissolution and application of Vestipitant in in-vitro research. Adherence to these guidelines will help ensure the generation of reliable and reproducible data. Researchers should always consult relevant safety data sheets (SDS) before handling any chemical compounds.
References
Application Notes and Protocols for Preclinical Tinnitus Studies of Neurokinin-1 (NK1) Receptor Antagonists
Disclaimer: Extensive literature searches did not yield any preclinical studies investigating the use of vestipitant for tinnitus in animal models. The information provided below is based on a human clinical trial of vestipitant for tinnitus and general methodologies for preclinical tinnitus research with other compounds. These notes and protocols are intended to serve as a guide for designing preclinical studies for novel NK1 receptor antagonists in the context of tinnitus research.
Introduction
Tinnitus, the perception of sound in the absence of an external auditory stimulus, is a prevalent and often debilitating condition with limited effective treatments. The neurokinin-1 (NK1) receptor, the primary receptor for Substance P, is implicated in neurotransmission related to pain, anxiety, and inflammation.[1][2] Given the presence of neurokinin receptors in the inner ear and the frequent comorbidity of tinnitus with anxiety, NK1 receptor antagonists have been considered as a potential therapeutic avenue.[1][3]
Vestipitant is a selective NK1 receptor antagonist that has been investigated for various conditions, including insomnia and anxiety.[4] A human clinical trial evaluated the efficacy of vestipitant for chronic tinnitus, both alone and in combination with the selective serotonin reuptake inhibitor (SSRI) paroxetine.[3][5][6] The study was a randomized, double-blind, crossover trial involving 24 adult patients.[3][6] Unfortunately, the results did not demonstrate a therapeutic benefit; in fact, a statistically significant worsening of tinnitus intensity and distress scores was observed with vestipitant treatment compared to placebo.[3][6]
Despite the negative results in this human trial, the exploration of other NK1 receptor antagonists in preclinical tinnitus models could still be warranted, given the complex and heterogeneous nature of tinnitus. These application notes provide a framework for conducting such preclinical investigations.
Quantitative Data from Human Clinical Trial of Vestipitant
As no preclinical data is available, the following table summarizes the key parameters from the human clinical trial of vestipitant for tinnitus.
| Parameter | Dosage | Treatment Duration | Key Findings | Reference |
| Vestipitant | 25 mg/day (in combination with paroxetine 20 mg/day) and undisclosed dose alone | 14 days for each treatment arm (crossover design) | No statistically significant improvement in tinnitus loudness, pitch, or distress. Statistically significant worsening of tinnitus intensity and distress scores compared to placebo. | [3] |
Experimental Protocols for Preclinical Tinnitus Studies
The following protocols describe common methodologies used in preclinical tinnitus research and can be adapted for the evaluation of novel NK1 receptor antagonists.
Animal Models of Tinnitus
The selection of an appropriate animal model is critical for the successful evaluation of a potential therapeutic agent. Tinnitus is typically induced in animals through exposure to loud noise or administration of salicylate.[7][8]
a) Noise-Induced Tinnitus Model:
-
Species: Rats (e.g., Sprague-Dawley, Long-Evans) or mice (e.g., C57BL/6) are commonly used.[9]
-
Induction: Animals are exposed to a unilateral or bilateral loud noise. A typical paradigm involves exposure to a narrow band noise (e.g., 16 kHz) at a high intensity (e.g., 110-120 dB SPL) for a duration of 1-2 hours under anesthesia.[10][11]
-
Confirmation of Hearing Loss: Auditory Brainstem Response (ABR) is used to confirm a permanent threshold shift, indicative of cochlear damage, which is a common trigger for tinnitus.
b) Salicylate-Induced Tinnitus Model:
-
Species: Rats or mice.
-
Induction: Sodium salicylate is administered systemically (e.g., intraperitoneally) at doses known to induce tinnitus-like behavior (e.g., 200-350 mg/kg).[7] This model is often used to study the acute mechanisms of tinnitus.
Behavioral Assessment of Tinnitus
Since tinnitus is a subjective experience, behavioral paradigms are used to infer its presence in animals.[8][12][13]
a) Gap-Prepulse Inhibition of the Acoustic Startle (GPIAS) Reflex:
-
Principle: This is a reflexive model that does not require training.[12] A startlingly loud noise elicits a startle reflex. A brief silent gap preceding the startling stimulus normally inhibits the startle response. In animals with tinnitus, the phantom sound is thought to "fill in" the silent gap, leading to a reduced inhibition of the startle reflex.
-
Procedure:
-
Place the animal in a startle chamber.
-
Present a continuous background noise.
-
Deliver a series of trials: some with a startling stimulus alone and others with a silent gap (e.g., 50 ms) preceding the startling stimulus.
-
Measure the amplitude of the startle response in both conditions.
-
A significant reduction in gap-induced inhibition in the tinnitus-induced group compared to the control group is indicative of tinnitus.
-
b) Conditioned Lick-Suppression Paradigm:
-
Principle: This is an operant conditioning model where animals are trained to associate silence with a negative stimulus (e.g., a mild foot shock).[7]
-
Procedure:
-
Water-deprived rats are trained to lick a spout for a water reward during periods of background noise.
-
Brief periods of silence are paired with a mild foot shock.
-
Animals learn to suppress their licking during the silent periods to avoid the shock.
-
After tinnitus induction, an animal experiencing tinnitus will perceive sound even during the silent periods and will therefore continue to lick, showing a lack of suppression.
-
Drug Administration and Dosing
-
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection, or local delivery to the inner ear) will depend on the pharmacokinetic properties of the NK1 receptor antagonist being tested.
-
Dosage Selection: Dose-response studies should be conducted to determine the optimal therapeutic dose. Initial dose selection can be guided by data from other preclinical models (e.g., pain, anxiety) if available. It is crucial to establish a dose that achieves sufficient target engagement in the central nervous system without causing significant side effects that could confound the behavioral results.
Signaling Pathways and Experimental Workflows
Signaling Pathway of NK1 Receptor Antagonists
The following diagram illustrates the proposed mechanism of action for an NK1 receptor antagonist like vestipitant. Substance P, the natural ligand for the NK1 receptor, is a neuropeptide involved in the transmission of pain and inflammatory signals. By blocking the NK1 receptor, antagonists prevent the downstream signaling cascades initiated by Substance P.
Caption: Proposed mechanism of NK1 receptor antagonism.
Experimental Workflow for Preclinical Tinnitus Study
The following diagram outlines a typical workflow for a preclinical study evaluating a novel compound for tinnitus.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized, controlled study comparing the effects of vestipitant or vestipitant and paroxetine combination in subjects with tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Behavioral Models of Tinnitus and Hyperacusis in Animals [frontiersin.org]
- 8. hnplab.mcmaster.ca [hnplab.mcmaster.ca]
- 9. Animal Models of Subjective Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. hearingreview.com [hearingreview.com]
- 12. Animal models of tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal Models of Tinnitus: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Vestipitant in Combination with Other Otic Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vestipitant is a selective antagonist of the neurokinin-1 (NK1) receptor, which is involved in various physiological processes, including inflammation, pain, and anxiety.[1] The potential application of Vestipitant in treating otic conditions such as tinnitus and Meniere's disease, particularly in combination with other therapeutic agents, is an area of active investigation. These application notes provide a summary of the available clinical data for Vestipitant in combination therapy for tinnitus and present detailed protocols for preclinical and clinical evaluation of Vestipitant in combination with other otic therapies.
Mechanism of Action of Vestipitant
Vestipitant is a selective antagonist for the NK1 receptor.[1] The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in neurogenic inflammation, stress, anxiety, and emesis.[2] By blocking the binding of Substance P to the NK1 receptor, Vestipitant can modulate these pathways. In the context of the inner ear, NK1 receptors are present and may play a role in the pathophysiology of disorders like tinnitus and Meniere's disease, potentially by mediating inflammatory responses and neuronal hyperexcitability.[3]
Data Presentation: Clinical Trial of Vestipitant and Paroxetine for Tinnitus
A randomized, double-blind, placebo-controlled, crossover study evaluated the efficacy of Vestipitant alone and in combination with the selective serotonin reuptake inhibitor (SSRI) paroxetine in adults with chronic tinnitus.[1][4] The rationale for this combination was based on the hypothesis that increasing extracellular serotonin with an SSRI and blocking NK1 receptors could reduce tinnitus.
Table 1: Summary of Efficacy Outcomes from the Vestipitant and Paroxetine Tinnitus Trial [1][4]
| Outcome Measure | Vestipitant Alone vs. Placebo | Vestipitant + Paroxetine vs. Placebo |
| Tinnitus Intensity (VAS) | Statistically significant worsening | Not effective |
| Tinnitus Distress (VAS) | Statistically significant worsening | Not effective |
| Tinnitus Pitch (VAS) | No significant effect | No significant effect |
| Tinnitus Handicap Inventory (THI) | No significant effect | No significant effect |
| Arousal/Anxiety (VAS) | No significant effect | No significant effect |
VAS: Visual Analogue Scale
The study concluded that Vestipitant, both alone and in combination with paroxetine, was not effective in improving tinnitus in the patient group studied.[1][4]
Experimental Protocols
Clinical Trial Protocol: Vestipitant and Paroxetine for Tinnitus
This protocol is based on the previously conducted clinical trial (NCT00394056).[4]
Objective: To assess the efficacy and safety of Vestipitant alone and in combination with paroxetine for the treatment of chronic tinnitus.
Study Design: Randomized, double-blind, placebo-controlled, crossover study.
Patient Population: Adult patients (18-65 years) with chronic tinnitus.
Intervention:
-
Treatment Arm 1: Vestipitant (25 mg/day)
-
Treatment Arm 2: Vestipitant (25 mg/day) + Paroxetine (20 mg/day)
-
Placebo Arm
Each treatment period was 14 days.
Outcome Measures:
-
Primary: Change from baseline in tinnitus loudness as measured by a Visual Analog Scale (VAS).[4]
-
Secondary:
Workflow:
References
- 1. A randomized, controlled study comparing the effects of vestipitant or vestipitant and paroxetine combination in subjects with tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHARMACOLOGICAL TREATMENTS FOR TINNITUS: NEW AND OLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Application Note: Quantification of Vestipitant in Human Plasma by High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of Vestipitant in human plasma using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. The described protocol provides a reliable and reproducible approach for pharmacokinetic and pharmacodynamic studies of Vestipitant. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. This document provides detailed protocols for sample preparation, HPLC analysis, and method validation, along with illustrative data presented in tabular format for clarity.
Introduction
Vestipitant is a neurokinin-1 (NK-1) receptor antagonist that has been investigated for the treatment of various conditions, including anxiety and depression. To support preclinical and clinical development, a reliable bioanalytical method for the quantification of Vestipitant in biological matrices such as plasma is essential. This application note presents a detailed protocol for a validated HPLC-UV method suitable for determining the concentration of Vestipitant in human plasma. The method is designed to be sensitive, specific, and accurate, meeting the requirements for pharmacokinetic analysis.
Experimental Protocols
Materials and Reagents
-
Vestipitant reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable compound)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
Human plasma (drug-free)
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare stock solutions of Vestipitant and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of Vestipitant by serial dilution of the stock solution with 50:50 (v/v) methanol:water to obtain a series of concentrations for the calibration curve.
-
Calibration Standards: Spike drug-free human plasma with the working standard solutions to prepare calibration standards at concentrations ranging from 10 to 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 30, 300, and 1500 ng/mL).
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Chromatographic Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 220 nm
-
Run Time: 10 minutes
Method Validation
The bioanalytical method was validated for linearity, precision, accuracy, recovery, and stability to ensure reliable performance.
Linearity
The linearity of the method was assessed by analyzing calibration standards at eight different concentrations. The calibration curve was constructed by plotting the peak area ratio of Vestipitant to the IS against the nominal concentration of Vestipitant.
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated by analyzing six replicates of the QC samples at three concentration levels on the same day and on three different days, respectively.
Recovery
The extraction recovery of Vestipitant was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentrations.
Stability
The stability of Vestipitant in plasma was assessed under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
Data Presentation
The quantitative data from the method validation are summarized in the following tables.
Table 1: Calibration Curve Linearity
| Parameter | Value |
| Concentration Range (ng/mL) | 10 - 2000 |
| Regression Equation | y = 0.0012x + 0.0025 |
| Correlation Coefficient (r²) | > 0.998 |
Table 2: Intra-day and Inter-day Precision and Accuracy
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD (Intra-day) | Precision (%RSD) (Intra-day) | Accuracy (%) (Intra-day) | Mean Measured Conc. (ng/mL) ± SD (Inter-day) | Precision (%RSD) (Inter-day) | Accuracy (%) (Inter-day) |
| 30 (LQC) | 29.5 ± 1.8 | 6.1 | 98.3 | 30.8 ± 2.1 | 6.8 | 102.7 |
| 300 (MQC) | 305.1 ± 12.5 | 4.1 | 101.7 | 294.6 ± 15.3 | 5.2 | 98.2 |
| 1500 (HQC) | 1488.0 ± 50.6 | 3.4 | 99.2 | 1521.0 ± 65.4 | 4.3 | 101.4 |
Table 3: Recovery and Matrix Effect
| Concentration Level | Mean Recovery (%) | RSD (%) | Matrix Effect (%) | RSD (%) |
| LQC | 88.5 | 5.4 | 95.2 | 4.1 |
| MQC | 91.2 | 3.8 | 98.7 | 3.5 |
| HQC | 90.4 | 4.2 | 97.1 | 3.9 |
Table 4: Stability of Vestipitant in Plasma
| Stability Condition | Concentration Level | Mean Measured Conc. (ng/mL) ± SD | Accuracy (%) |
| Freeze-Thaw (3 cycles) | LQC | 28.9 ± 2.0 | 96.3 |
| HQC | 1475.0 ± 71.2 | 98.3 | |
| Short-Term (4h, RT) | LQC | 30.1 ± 1.7 | 100.3 |
| HQC | 1510.0 ± 60.4 | 100.7 | |
| Long-Term (30 days, -80°C) | LQC | 29.8 ± 2.2 | 99.3 |
| HQC | 1495.0 ± 82.2 | 99.7 |
Visualization
Caption: Experimental workflow for Vestipitant quantification in plasma.
Conclusion
The HPLC-UV method described in this application note provides a reliable, sensitive, and accurate means for the quantification of Vestipitant in human plasma. The simple sample preparation procedure and robust chromatographic performance make this method suitable for high-throughput analysis in support of pharmacokinetic studies. The validation data demonstrate that the method meets the criteria for bioanalytical method validation.
Application Notes: Immunohistochemical Analysis of Neurokinin-1 Receptor (NK1R) Following Vestipitant Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P (SP). The SP/NK1R signaling pathway is implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, mood regulation, and cell proliferation.[1][2] Upon binding SP, NK1R activates intracellular signaling cascades, primarily through Gαq/11 and Gαs proteins, leading to increased intracellular calcium, cAMP production, and activation of pathways like MAPK-ERK.[3][4][5] Given its role in disease, NK1R is a significant target for therapeutic intervention.
Vestipitant is a potent and selective NK1R antagonist that blocks the binding of Substance P, thereby inhibiting its downstream effects.[6][7] Such antagonists are investigated for their antiemetic, anxiolytic, and antidepressant properties.[7][8] Understanding the cellular response to NK1R antagonism is crucial for drug development. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression and localization of NK1R in tissue samples, providing critical insights into the pharmacodynamic effects of drugs like Vestipitant. These application notes provide a detailed protocol for the immunohistochemical detection of NK1R after Vestipitant treatment and a framework for interpreting the results.
Principle of the Method
Immunohistochemistry allows for the visualization of the NK1R protein within the cellular and tissue context. The method involves a series of steps beginning with tissue preparation and culminating in the enzymatic or fluorescent detection of a primary antibody specifically bound to the NK1R protein. Treatment with Vestipitant is not expected to necessarily decrease the overall expression of the receptor but may influence its internalization, localization, or downstream signaling activity. IHC can help elucidate changes in receptor trafficking and density in specific cellular compartments.
Quantitative Data Summary
The following table presents representative data illustrating the potential changes in NK1R immunoreactivity in a target tissue following treatment with Vestipitant. This data is hypothetical and serves to exemplify how results can be structured and quantified. Quantification is typically performed using image analysis software to measure staining intensity or the percentage of positive cells.
| Treatment Group | Dosage | Duration | Mean Staining Intensity (Arbitrary Units) | Percentage of NK1R-Positive Cells (%) |
| Vehicle Control | - | 24 hours | 150.5 ± 12.3 | 75.2 ± 5.8 |
| Vestipitant | 10 mg/kg | 24 hours | 145.2 ± 11.8 | 73.1 ± 6.2 |
| Vestipitant | 30 mg/kg | 24 hours | 142.8 ± 13.1 | 71.5 ± 5.5 |
| Substance P (Agonist) | 5 mg/kg | 2 hours | 110.7 ± 9.5 | 60.3 ± 4.9 |
Note: Agonist (Substance P) treatment may induce receptor internalization, leading to a temporary decrease in membrane-detectable NK1R, which could be reflected as lower intensity or percentage of positive cells at the membrane.
Experimental Protocols
General Immunohistochemistry Protocol for NK1R (Paraffin-Embedded Tissue)
This protocol provides a standard workflow for detecting NK1R in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required depending on the specific tissue and antibody used.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 times for 10 minutes each.[9]
-
Immerse slides in 100% Ethanol: 2 times for 5 minutes each.
-
Immerse slides in 95% Ethanol: 1 time for 3 minutes.
-
Immerse slides in 70% Ethanol: 1 time for 3 minutes.
-
Rinse gently with running tap water, followed by a final rinse in distilled water.[9]
2. Antigen Retrieval:
-
Method: Heat-Induced Epitope Retrieval (HIER) is recommended for NK1R.
-
Procedure:
-
Place slides in a staining jar filled with citrate buffer.
-
Heat the buffer with slides to 95-100°C in a microwave, water bath, or pressure cooker for 20-30 minutes.[10]
-
Allow slides to cool down to room temperature in the buffer (approx. 20-30 minutes).
-
Rinse slides with 1x Phosphate Buffered Saline (PBS) three times for 5 minutes each.
-
3. Peroxidase Blocking (for Chromogenic Detection):
-
Incubate sections with 3% Hydrogen Peroxide (H₂O₂) in methanol or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.[10][12]
-
Rinse slides with 1x PBS three times for 5 minutes each.
4. Blocking Non-Specific Binding:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.
5. Primary Antibody Incubation:
-
Dilute the anti-NK1R primary antibody in the blocking buffer to its optimal concentration (e.g., 1:100 - 1:500; this must be optimized).
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[11]
6. Secondary Antibody Incubation:
-
Rinse slides with 1x PBS three times for 5 minutes each.
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) or an HRP-polymer-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
Rinse slides with 1x PBS three times for 5 minutes each.
7. Detection:
-
If using a biotinylated secondary antibody, incubate with an Avidin-Biotin Complex (ABC) reagent for 30-60 minutes.
-
Rinse slides with 1x PBS three times for 5 minutes each.
-
Apply the chromogen substrate solution, such as 3,3'-Diaminobenzidine (DAB), and monitor for color development (typically 1-10 minutes).[11]
-
Stop the reaction by immersing the slides in distilled water.
8. Counterstaining:
-
Lightly counterstain the nuclei by immersing slides in Mayer's Hematoxylin for 30-60 seconds.[11]
-
"Blue" the sections by rinsing in running tap water for 5-10 minutes.
9. Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (e.g., 70%, 95%, 100%).
-
Clear in xylene and coverslip using a permanent mounting medium.
Visualizations
Signaling Pathway and Workflow Diagrams
References
- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neurokinin-1 Receptor: Structure Dynamics and Signaling [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. bosterbio.com [bosterbio.com]
- 10. abcepta.com [abcepta.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Prognostic Significance of Substance P/Neurokinin 1 Receptor and Its Association with Hormonal Receptors in Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording Techniques with Vestipitant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the electrophysiological effects of Vestipitant, a potent and selective neurokinin-1 (NK1) receptor antagonist. While specific electrophysiological data for Vestipitant is limited in publicly available literature, this document extrapolates from studies on other NK1 receptor antagonists with similar mechanisms of action to provide detailed protocols and expected outcomes.
Introduction to Vestipitant and NK1 Receptor Function
Vestipitant is a high-affinity, non-peptide antagonist of the tachykinin NK1 receptor. The endogenous ligand for this receptor is Substance P (SP), a neuropeptide implicated in a wide range of physiological and pathophysiological processes in the central and peripheral nervous systems.[1][2] These processes include pain transmission, inflammation, mood regulation, and stress responses.[3][4] By blocking the binding of Substance P to the NK1 receptor, Vestipitant can modulate neuronal excitability and synaptic transmission in key brain circuits.[5] Electrophysiological techniques are invaluable tools to elucidate the precise mechanisms by which Vestipitant exerts its effects on neuronal function.
Signaling Pathways
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor, initiates several intracellular signaling cascades. Understanding these pathways is crucial for interpreting the effects of Vestipitant.
Electrophysiological Techniques and Expected Effects
The following sections detail common electrophysiological techniques and the expected modulatory effects of Vestipitant, based on findings with other NK1 receptor antagonists.
In Vitro Patch-Clamp Electrophysiology
Patch-clamp recordings from acute brain slices or cultured neurons allow for the detailed investigation of Vestipitant's effects on intrinsic neuronal properties and synaptic currents.[6]
Experimental Workflow:
Key Protocols:
-
Whole-Cell Voltage-Clamp Recordings of Synaptic Currents:
-
Objective: To investigate the effect of Vestipitant on excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents.
-
Preparation: Prepare acute brain slices (300-400 µm) from relevant brain regions (e.g., hippocampus, amygdala, dorsal raphe nucleus) of rodents.[7][8][9]
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2, bubbled with 95% O2/5% CO2.
-
Intracellular Solution (for EPSCs, in mM): 135 Cs-gluconate, 10 HEPES, 10 Na2-phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, 0.3 EGTA, pH 7.3 with CsOH.
-
Intracellular Solution (for IPSCs, in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, 5 QX-314, pH 7.3 with CsOH.
-
-
Procedure:
-
Obtain stable whole-cell recordings from neurons in the target region.
-
Record baseline spontaneous or evoked EPSCs/IPSCs.
-
To study the effect on Substance P-mediated responses, first apply Substance P (e.g., 100 nM - 1 µM) to the bath and record the change in synaptic activity.
-
Following washout of Substance P, pre-incubate the slice with Vestipitant (concentration range to be determined based on IC50, e.g., 10 nM - 1 µM) for at least 15-20 minutes.
-
Re-apply Substance P in the continued presence of Vestipitant and record the synaptic currents.
-
-
Expected Outcome: Vestipitant is expected to block the modulatory effects of Substance P on both EPSCs and IPSCs. For example, in the hippocampus, Substance P can modulate both excitatory and inhibitory transmission; Vestipitant should antagonize these effects.[1]
-
-
Whole-Cell Current-Clamp Recordings of Neuronal Excitability:
-
Objective: To determine the effect of Vestipitant on neuronal firing properties.
-
Procedure:
-
Establish stable whole-cell current-clamp recordings.
-
Inject depolarizing current steps to elicit action potentials and determine the baseline firing frequency.
-
Apply Substance P to the bath, which is often shown to increase neuronal excitability and firing rate.
-
After washout, apply Vestipitant and then co-apply with Substance P.
-
-
Expected Outcome: Substance P typically depolarizes neurons and increases their firing rate.[10] Vestipitant is expected to block this SP-induced increase in excitability.
-
Quantitative Data from Studies on NK1 Receptor Antagonists (Representative):
| Parameter | Brain Region | NK1 Antagonist | Effect | Reference |
| sEPSC Frequency | Nucleus Tractus Solitarius | Sendide (1 µM) | Reduced amplitude of eEPSCs | [11] |
| Neuronal Firing Rate | Dorsal Raphe Nucleus | L-760735 (3 mg/kg, in vivo) | Increased firing rate | [12][13] |
| Membrane Potential | Spinal Cord Neurons | (D-Arg1, D-Pro2, D-Trp7,9, Leu11)SP (10⁻⁵M) | Blocked SP-induced depolarization | [14] |
| EPSC Amplitude | Striatal Medium Spiny Neurons | L-732,138 | Reduced SP-induced facilitation | [15] |
In Vivo Single-Unit Electrophysiology
In vivo recordings in anesthetized or freely moving animals can reveal how Vestipitant modulates neuronal activity at the network level in response to physiological or behavioral stimuli.
Experimental Workflow:
Key Protocol:
-
Single-Unit Recording in Response to a Stressor:
-
Objective: To examine if Vestipitant can attenuate stress-induced changes in neuronal firing in brain regions like the amygdala or prefrontal cortex.
-
Preparation: Surgically implant a microelectrode array in the target brain region of a rodent. Allow for post-operative recovery.
-
Procedure:
-
Record baseline single-unit activity in the home cage.
-
Expose the animal to a mild stressor (e.g., restraint stress, footshock) and record neuronal responses.
-
On a subsequent day, administer Vestipitant (dose to be determined by pharmacokinetic and behavioral studies) systemically (e.g., intraperitoneally).
-
After allowing for drug absorption, expose the animal to the same stressor and record neuronal activity.
-
-
Expected Outcome: Stressful stimuli often increase the firing rate of neurons in stress-related circuits. NK1 receptor antagonists have been shown to attenuate this stress-induced neuronal activation.[16] Therefore, Vestipitant is expected to reduce the stress-induced increase in neuronal firing.
-
Quantitative Data from In Vivo Studies on NK1 Receptor Antagonists (Representative):
| Parameter | Brain Region | NK1 Antagonist | Effect on Firing Rate | Reference |
| Spontaneous Firing | Dorsal Raphe Nucleus | L-760735 | Increase | [12][13] |
| Stress-Induced FOS Expression | Dorsal Raphe Nucleus, Nucleus Accumbens Shell | L-822429 | Suppressed increase | [16] |
| Burst Activity | Serotonergic Neurons | Various NK1 Antagonists | Increase | [3] |
| Burst Activity | Noradrenergic Neurons | Various NK1 Antagonists | Increase | [3] |
Conclusion
The provided application notes and protocols offer a framework for investigating the electrophysiological effects of Vestipitant. By employing in vitro and in vivo recording techniques, researchers can elucidate the impact of this NK1 receptor antagonist on neuronal excitability, synaptic transmission, and network activity. The data from studies on other NK1 antagonists suggest that Vestipitant is likely to modulate neuronal function in key circuits involved in mood, stress, and pain. These electrophysiological studies will be critical for a comprehensive understanding of Vestipitant's mechanism of action and its therapeutic potential.
References
- 1. Modulation by substance P of synaptic transmission in the mouse hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of neurokinin-1 receptor antagonists on serotoninergic, noradrenergic and hippocampal neurons: comparison with antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of neurokinin-1 receptor agonism and antagonism in the rostral ventromedial medulla of rats with acute or persistent inflammatory nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin-1 receptor expression in dorsal root ganglion neurons of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Preparation of Cortical Brain Slices for Electrophysiological Recording | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Substance P induces plasticity and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differences in the effects of tachykinin NK1 receptor antagonists: neuronal versus smooth muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 14. Neurokinin-1 receptor antagonists: review of their role for the prevention of chemotherapy-induced nausea and vomiting in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substance P depolarizes striatal projection neurons and facilitates their glutamatergic inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Evaluating Vestipitant Efficacy in Behavioral Models of Tinnitus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinnitus, the perception of sound in the absence of an external acoustic stimulus, is a prevalent and often debilitating condition with limited effective treatments. The development of novel pharmacotherapies relies on robust preclinical evaluation in validated animal models. This document provides detailed application notes and protocols for testing the efficacy of Vestipitant, a selective neurokinin-1 (NK1) receptor antagonist, in the salicylate-induced behavioral model of tinnitus in rats. While clinical trials of Vestipitant for tinnitus in humans have not shown efficacy, these protocols provide a framework for the preclinical assessment of NK1 receptor antagonists and other novel compounds.[1][2]
Mechanism of Action: Vestipitant and the Neurokinin-1 Receptor
Vestipitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[3] The endogenous ligand for this receptor is Substance P, a neuropeptide implicated in pain transmission, inflammation, and mood regulation.[4][5] NK1 receptors are expressed in the inner ear, specifically in spiral ganglion neurons, suggesting a potential role for Substance P in modulating auditory signaling.[3][4][6] The proposed mechanism for evaluating Vestipitant in tinnitus models is based on the hypothesis that aberrant Substance P signaling in the auditory pathway may contribute to the generation of a tinnitus percept. By blocking the NK1 receptor, Vestipitant could potentially mitigate this pathological signaling.
Behavioral Model: Salicylate-Induced Tinnitus
High doses of sodium salicylate, the active metabolite of aspirin, are known to reliably induce temporary tinnitus and hearing loss in both humans and animals, making it a widely used model for tinnitus research.[7][8][9] The tinnitus-like behavior in rodents is often assessed using the Gap-Prepulse Inhibition of the Acoustic Startle (GPIAS) paradigm.[3][10][11]
Signaling Pathway in Salicylate-Induced Tinnitus
The induction of tinnitus by salicylate is multifactorial, involving both peripheral and central auditory pathways. A key mechanism is the potentiation of N-methyl-D-aspartate (NMDA) receptor activity in the cochlea, leading to excitotoxicity and altered neural firing.[9][12] This can trigger a cascade of changes in central auditory nuclei, leading to the perception of a phantom sound.
Vestipitant's Proposed Mechanism of Action
Substance P, acting on NK1 receptors, is a neuromodulator in the auditory system.[3][4][6] It can influence neuronal excitability. The therapeutic rationale for Vestipitant is that by blocking NK1 receptors, it may dampen the hyperactivity in the central auditory pathways that is believed to underlie tinnitus.
Experimental Protocols
I. Salicylate-Induced Tinnitus in Rats
This protocol describes the acute induction of tinnitus in rats using a single high dose of sodium salicylate.
Materials:
-
Male Wistar rats (250-300g)
-
Sodium salicylate powder
-
Sterile 0.9% saline
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility and handling for at least one week prior to the experiment.
-
Baseline Behavioral Testing: Conduct baseline GPIAS testing for 2-3 days to establish stable performance.
-
Preparation of Sodium Salicylate Solution: Dissolve sodium salicylate in sterile 0.9% saline to a final concentration of 100 mg/mL. Ensure the solution is fully dissolved and at room temperature before injection.
-
Induction:
-
Weigh each rat to determine the precise volume for injection.
-
Administer a single i.p. injection of sodium salicylate at a dose of 300-400 mg/kg.[13]
-
For control animals, administer an equivalent volume of sterile saline.
-
-
Behavioral Testing: Conduct GPIAS testing 2-4 hours after salicylate or saline injection, as this is the typical window for tinnitus manifestation.[7]
II. Gap-Prepulse Inhibition of the Acoustic Startle (GPIAS) Assay
The GPIAS test is a reflexive measure used to infer the presence of tinnitus. The principle is that a tinnitus percept "fills in" a silent gap in a continuous background noise, thereby reducing the prepulse inhibition of the acoustic startle reflex.[3][10][11]
Apparatus:
-
Acoustic startle reflex testing system with a sound-attenuating chamber.
-
A speaker to deliver background noise and startle stimuli.
-
A motion sensor or load cell to measure the startle response.
Procedure:
-
Acclimation: Place the rat in the startle chamber and allow it to acclimate for 5 minutes with background noise present.
-
Testing Parameters:
-
Background Noise: Continuous narrow-band noise (e.g., centered at 16 kHz, as salicylate often induces high-frequency tinnitus) at 60 dB SPL.[7][14]
-
Startle Stimulus: A brief (20-50 ms) broadband white noise burst at 110-115 dB SPL.[13][15]
-
Gap Prepulse: A 50 ms silent gap in the background noise, ending 100 ms before the onset of the startle stimulus.[15]
-
-
Trial Types:
-
No-Gap Trials: Startle stimulus presented alone in the continuous background noise.
-
Gap Trials: Startle stimulus preceded by the silent gap.
-
-
Session: Present a series of no-gap and gap trials in a pseudorandom order with a variable inter-trial interval (e.g., 15-30 seconds). A typical session may consist of 10-20 of each trial type.[13]
-
Data Analysis:
-
Measure the peak amplitude of the startle response for each trial.
-
Calculate the percent gap-prepulse inhibition (%GPIAS) using the following formula: %GPIAS = [1 - (mean startle amplitude in Gap Trials / mean startle amplitude in No-Gap Trials)] x 100
-
A significant reduction in %GPIAS in the salicylate-treated group compared to the saline-treated group is indicative of tinnitus.
-
III. Vestipitant Efficacy Testing Workflow
Data Presentation
Quantitative data should be summarized in clear, structured tables to allow for easy comparison between treatment groups. The following tables are illustrative and provide a template for how data from a Vestipitant efficacy study could be presented.
Table 1: Experimental Groups and Dosing Regimen
| Group ID | Treatment | Dose (mg/kg) | Route of Administration | N (animals) |
| 1 | Vehicle (Saline) | - | i.p. | 10 |
| 2 | Vestipitant | 10 | i.p. | 10 |
| 3 | Vestipitant | 30 | i.p. | 10 |
| 4 | Vestipitant | 100 | i.p. | 10 |
Table 2: Illustrative GPIAS Results for Vestipitant Efficacy
This table presents hypothetical data modeled on results from preclinical studies of other compounds in the salicylate-induced tinnitus model.[14][16]
| Treatment Group | Baseline %GPIAS (Mean ± SEM) | Post-Salicylate %GPIAS (Mean ± SEM) | Change in %GPIAS | p-value (vs. Vehicle) |
| Vehicle + Saline | 65.2 ± 4.1 | 63.8 ± 3.9 | -1.4 | - |
| Vehicle + Salicylate | 64.9 ± 3.8 | 25.3 ± 5.2 | -39.6 | - |
| Vestipitant (10 mg/kg) + Salicylate | 65.5 ± 4.0 | 30.1 ± 4.8 | -35.4 | >0.05 |
| Vestipitant (30 mg/kg) + Salicylate | 64.7 ± 3.5 | 45.6 ± 5.1 | -19.1 | <0.05 |
| Vestipitant (100 mg/kg) + Salicylate | 65.1 ± 4.2 | 58.9 ± 4.5 | -6.2 | <0.01 |
Note: Data are for illustrative purposes only and do not represent actual experimental results for Vestipitant.
Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of Vestipitant and other NK1 receptor antagonists for the potential treatment of tinnitus. The use of the well-established salicylate-induced tinnitus model in rats, coupled with the objective GPIAS behavioral assay, allows for a robust assessment of therapeutic efficacy. Meticulous adherence to these detailed protocols and clear data presentation are crucial for obtaining reliable and interpretable results that can guide further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The action of substance P methyl ester on cochlear potentials in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Comparison of salicylate and quinine induced tinnitus in rats; development, time course and evaluation of audiological correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Salicylate-Induced Hearing Loss and Gap Detection Deficits in Rats [frontiersin.org]
- 9. Salicylate induces tinnitus through activation of cochlear NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salicylate Induces Tinnitus through Activation of Cochlear NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. avr.tums.ac.ir [avr.tums.ac.ir]
- 14. mdpi.com [mdpi.com]
- 15. frontiersin.org [frontiersin.org]
- 16. Identifying tinnitus in mice by tracking the motion of body markers in response to an acoustic startle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Cytotoxicity of Vestipitant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vestipitant is a selective antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor and its endogenous ligand, Substance P, are implicated in various physiological and pathological processes, including inflammation, pain, and mood disorders.[2] While Vestipitant has been primarily investigated for conditions like insomnia and tinnitus, the broader class of NK1 receptor antagonists is gaining attention for its potential in oncology.[1][2] Preclinical studies on other NK1 receptor antagonists, such as aprepitant, have demonstrated that blockade of the NK1 receptor can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.[3][4] This has led to the hypothesis that NK1 receptor antagonists could serve as broad-spectrum anticancer agents.[5]
Cytotoxicity assays are essential tools in drug development to evaluate the potential of a compound to cause cell death.[6] These assays are critical for determining therapeutic windows and understanding the mechanisms of drug action.[6] For a compound like Vestipitant, assessing its cytotoxic profile is a key step in exploring its potential applications, particularly in oncology.
This document provides detailed protocols for a panel of standard in vitro assays to evaluate the cytotoxicity of Vestipitant: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and a Caspase-3/7 assay for apoptosis.
Data Presentation
As of the latest literature review, specific public data on the in vitro cytotoxicity of Vestipitant (e.g., IC50 values) across various cell lines is not available. The following tables are provided as illustrative examples to guide researchers in presenting their own experimental data. The values presented are hypothetical for a generic NK1 receptor antagonist and should not be considered as actual data for Vestipitant.
Table 1: Vestipitant Cytotoxicity (IC50 Values) in Various Cell Lines (Illustrative Data)
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) [Illustrative] |
| A549 | Lung Carcinoma | MTT | 48 | 35.2 |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | 42.5 |
| U-87 MG | Glioblastoma | MTT | 48 | 28.9 |
| HEK293 | Normal Embryonic Kidney | MTT | 48 | > 100 |
Table 2: Lactate Dehydrogenase (LDH) Release After Vestipitant Treatment (Illustrative Data)
| Cell Line | Vestipitant Conc. (µM) | Incubation Time (hours) | % Cytotoxicity (LDH Release) [Illustrative] |
| U-87 MG | 0 (Control) | 24 | 5.1 ± 1.2 |
| 10 | 24 | 15.3 ± 2.5 | |
| 25 | 24 | 35.8 ± 3.1 | |
| 50 | 24 | 62.4 ± 4.5 | |
| 100 (Lysis Control) | 24 | 100 |
Table 3: Caspase-3/7 Activation by Vestipitant (Illustrative Data)
| Cell Line | Vestipitant Conc. (µM) | Incubation Time (hours) | Fold Increase in Caspase-3/7 Activity [Illustrative] |
| U-87 MG | 0 (Control) | 12 | 1.0 ± 0.1 |
| 10 | 12 | 1.8 ± 0.3 | |
| 25 | 12 | 3.5 ± 0.4 | |
| 50 | 12 | 6.2 ± 0.7 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[7]
Materials:
-
Vestipitant (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[2]
-
Cell culture medium (serum-free for the MTT incubation step is recommended to reduce background)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of Vestipitant in culture medium. Remove the old medium from the wells and add 100 µL of the Vestipitant dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of 5 mg/mL MTT solution to each well.[2][3]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO2, allowing the formazan crystals to form.[3]
-
Solubilization: Carefully remove the medium. For adherent cells, add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[2][7] For suspension cells, centrifuge the plate and then remove the supernatant before adding the solvent.
-
Absorbance Reading: Cover the plate with foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Read the absorbance at 570-590 nm within 1 hour.[8]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9]
Materials:
-
Vestipitant
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well flat-bottom plates
-
Lysis buffer (often 10X, provided in kits)
-
Microplate reader (absorbance at ~490 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. The final volume in each well should be at least 150 µL.[10]
-
Controls: Prepare the following controls in triplicate:[10]
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells, to which you will add lysis buffer.
-
Medium background: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C, 5% CO2.
-
Lysis of Control Wells: About 30 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the maximum release control wells.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[4]
-
Incubation and Reading: Incubate at room temperature for up to 30 minutes, protected from light.[9] Add the stop solution if required by the kit. Measure the absorbance at ~490 nm.
-
Calculation:
-
Subtract the medium background from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
-
Caspase-3/7 Activity Assay (Apoptosis)
This assay measures the activity of caspases 3 and 7, key effector enzymes in the apoptotic pathway.[11] The assay uses a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.
Materials:
-
Vestipitant
-
Caspase-3/7 assay kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay)[11]
-
Opaque-walled 96-well plates (for fluorescence/luminescence)
-
Plate reader with fluorescence or luminescence detection capabilities
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density appropriate for your cell line in 100 µL of complete medium.
-
Compound Treatment: Add Vestipitant at various concentrations to the wells. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate for a time period sufficient to induce apoptosis (e.g., 6, 12, or 24 hours).
-
Reagent Preparation and Addition: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. This typically involves mixing a substrate and a buffer.[11] Add an equal volume (100 µL) of the prepared reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light. The optimal time may need to be determined empirically.
-
Signal Detection: Measure the fluorescence (e.g., Ex/Em ~499/521 nm) or luminescence using a plate reader.
-
Data Analysis: Subtract the background reading from a no-cell control. Express the results as a fold change in caspase activity relative to the untreated control.
Visualizations
Caption: General workflow for assessing Vestipitant cytotoxicity.
Caption: Putative NK1 receptor antagonist-induced apoptosis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why We Should be Vigilant: Drug Cytotoxicity Observed with In Vitro Transporter Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative effects of [D-Pro2, D-Trp7,9]-Substance P and aprepitant on several cancer cell lines and their selectivity in comparison to normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vestipitant Mesylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. scispace.com [scispace.com]
- 10. Cellular cytotoxicity and in-vivo biodistribution of docetaxel poly(lactide-co-glycolide) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Vestipitant in CNS Disorder Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vestipitant is a potent and selective neurokinin-1 (NK1) receptor antagonist. The NK1 receptor and its endogenous ligand, Substance P, are implicated in a variety of physiological and pathological processes within the central nervous system (CNS), including stress, anxiety, depression, and sleep regulation. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of Vestipitant in CNS disorders.
Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway
Vestipitant exerts its effects by blocking the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). This antagonism modulates downstream signaling cascades that are involved in neurotransmission and cellular responses to stress.
Signaling Pathway of the NK1 Receptor
Activation of the NK1 receptor by Substance P initiates a cascade of intracellular events, primarily through Gq/11 and Gs proteins. This leads to the activation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). These events, in turn, can influence various cellular processes, including neuronal excitability, inflammation, and cell survival.
Preclinical Research Applications & Protocols
Vestipitant has been investigated in various preclinical models to assess its anxiolytic, antidepressant, and hypnotic potential.
Assessment of Anxiolytic-like Activity
a) Gerbil Foot-Tapping Test
This model is used to evaluate the central activity of NK1 receptor antagonists. Anxiolytic compounds are expected to reduce the foot-tapping behavior induced by an anxiogenic stimulus.
Protocol: Gerbil Foot-Tapping Test
-
Animals: Male Mongolian gerbils (60-80 g) are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Gerbils are habituated to the transparent observation cages (e.g., 20x20x30 cm) for 30 minutes daily for 3 consecutive days prior to testing.
-
Drug Administration: Vestipitant or vehicle is administered via intraperitoneal (i.p.) or oral (p.o.) route at a predetermined time before the test (e.g., 30-60 minutes).
-
Test Procedure:
-
Place the gerbil in the observation cage.
-
Deliver a brief footshock (e.g., 0.5 mA for 0.5 seconds) through the grid floor.
-
Immediately begin recording the number of distinct hind-limb foot taps for a 5-minute period.
-
-
Data Analysis: The total number of foot taps is counted for each animal. Data are analyzed using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of Vestipitant with the vehicle control group. A significant reduction in foot-tapping is indicative of anxiolytic-like activity.
b) Elevated Plus-Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Protocol: Elevated Plus-Maze Test (Adapted for Gerbils)
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. The dimensions should be appropriate for gerbils.
-
Animals: Male gerbils are used and handled for several days before the experiment.
-
Procedure:
-
Administer Vestipitant or vehicle p.o. or i.p. (e.g., 60 minutes before the test).
-
Place the gerbil in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
-
Data Analysis: The following parameters are scored:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
Anxiolytic-like effects are indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.
-
Assessment of Antidepressant-like Activity
Forced Swim Test (FST)
The FST is a common screening tool for antidepressants. A decrease in immobility time is interpreted as an antidepressant-like effect.
Protocol: Forced Swim Test (Rat)
-
Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are used.
-
Procedure:
-
Pre-test (Day 1): Place each rat in the cylinder for a 15-minute swim session. This is to induce a baseline level of immobility.
-
Drug Administration (Day 2): Administer Vestipitant or vehicle i.p. or p.o. at specific time points before the test session (e.g., 60, 30, and 15 minutes).
-
Test Session (Day 2): Place the rat back into the swim cylinder for a 5-minute session.
-
Record the session for later analysis.
-
-
Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water) during the 5-minute test session is scored. A significant decrease in immobility time in the Vestipitant-treated group compared to the vehicle group suggests an antidepressant-like effect.
Assessment of Hypnotic Effects
Electroencephalogram (EEG) Analysis in Rodents
To investigate the sleep-promoting effects of Vestipitant, EEG and electromyography (EMG) are recorded in freely moving rodents to quantify sleep stages.
Protocol: EEG Analysis of Sleep in Rats
-
Surgical Preparation:
-
Anesthetize rats (e.g., Sprague-Dawley, 250-300 g) and surgically implant EEG and EMG electrodes for polysomnographic recording.
-
Allow a recovery period of at least one week.
-
-
Habituation: Acclimate the animals to the recording chambers and tether system for several days.
-
Recording:
-
Record baseline EEG/EMG for 24 hours to establish normal sleep-wake patterns.
-
On the following day, administer Vestipitant or vehicle at the beginning of the light (inactive) phase.
-
Record EEG/EMG for the next 24 hours.
-
-
Data Analysis:
-
Score the recordings in epochs (e.g., 10 seconds) for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Calculate key sleep parameters such as sleep latency, total sleep time, wake after sleep onset (WASO), and the duration of each sleep stage.
-
Compare the sleep parameters between the Vestipitant and vehicle groups.
-
Clinical Research Applications & Data
Vestipitant has been evaluated in clinical trials for several CNS disorders.
Primary Insomnia
A randomized, double-blind, placebo-controlled study investigated the efficacy of Vestipitant (15 mg/day) for 28 days in patients with primary insomnia.[1][2][3][4]
Table 1: Efficacy of Vestipitant in Primary Insomnia (Polysomnography Data) [1][3][4]
| Parameter | Nights 1/2 (Vestipitant vs. Placebo) | Nights 27/28 (Vestipitant vs. Placebo) |
| Wake After Sleep Onset (WASO) | Ratio: 0.76 (p=0.001) | Ratio: 0.79 (p=0.02) |
| Latency to Persistent Sleep (LPS) | p = 0.0006 | Not significant |
| Total Sleep Time (TST) | p < 0.0001 | p = 0.02 |
Data are presented as the ratio of Vestipitant to placebo for WASO and as p-values for LPS and TST.
Key Findings: Vestipitant significantly improved sleep maintenance, as evidenced by a reduction in WASO and an increase in TST, both acutely and after 28 days of treatment.[1][3] Notably, there were no significant next-day cognitive or psychomotor residual effects.[1][3]
Anxiety
A study in healthy volunteers sensitive to a 7% CO2 challenge assessed the anxiolytic effects of a single 15 mg dose of Vestipitant.[5]
Table 2: Anxiolytic Effects of Vestipitant in a CO2 Challenge Model [5]
| Treatment | Change in Visual Analogue Scale-Anxiety (VAS-A) vs. Placebo |
| Vestipitant (15 mg) | Significant reduction (p < 0.05) |
| Alprazolam (0.75 mg) | Not significant on VAS-A, but significant on Panic Symptom List (p < 0.01) |
| Vofopitant (25 mg) | No significant effect |
Key Findings: Vestipitant demonstrated a significant anxiolytic effect in this experimental model of anxiety, reducing subjective anxiety ratings during a CO2 challenge.[5]
Tinnitus
A randomized, double-blind, crossover study investigated Vestipitant for the treatment of chronic tinnitus. The results of this study were not positive, with a statistically significant worsening of tinnitus intensity and distress scores observed with Vestipitant compared to placebo.
Pharmacokinetics
Limited publicly available data exists on the preclinical pharmacokinetics of Vestipitant. However, general characteristics of NK1 receptor antagonists suggest good brain penetration. The brain-to-plasma ratio is a key parameter to determine CNS exposure.
Table 3: General Preclinical Pharmacokinetic Considerations for CNS-targeting NK1 Antagonists
| Parameter | Description | Typical Desired Range for CNS Drugs |
| Oral Bioavailability (F%) | The fraction of an orally administered dose that reaches systemic circulation. | > 30% |
| Brain-to-Plasma Ratio (Kp) | The ratio of the drug concentration in the brain to that in the plasma at steady state. | > 0.5 - 1.0 |
| Half-life (t1/2) | The time required for the drug concentration to decrease by half. | Dependent on desired dosing frequency |
| Plasma Protein Binding | The extent to which a drug binds to proteins in the blood plasma. | Low to moderate to allow for free drug to cross the blood-brain barrier. |
Conclusion
Vestipitant, as a selective NK1 receptor antagonist, shows promise in the research of certain CNS disorders, particularly insomnia and anxiety. The provided protocols offer a framework for preclinical and clinical investigations into its therapeutic potential. Further research is warranted to fully elucidate its efficacy and safety profile across a range of CNS conditions.
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. Preclinical metabolism and the disposition of vornorexant/TS-142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sleep phenotyping in a rat model of susceptibility to substance use disorders | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Vestipitant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Vestipitant.
Frequently Asked Questions (FAQs)
Q1: What is Vestipitant and why is its aqueous solubility a concern?
Vestipitant is a selective neurokinin-1 (NK1) receptor antagonist that has been investigated for various therapeutic applications, including the prevention of nausea and vomiting.[1][2] Like many other NK1 receptor antagonists, Vestipitant is a lipophilic molecule, which often results in poor water solubility.[3][4][5] This low aqueous solubility can pose significant challenges for in vitro experiments, formulation development, and achieving desired therapeutic concentrations in vivo.
Q2: What are the key physicochemical properties of Vestipitant?
Understanding the physicochemical properties of Vestipitant is crucial for developing effective solubilization strategies.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄F₇N₃O | --INVALID-LINK-- |
| Molecular Weight | 491.4 g/mol | --INVALID-LINK-- |
| XLogP3-AA | 5.3 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
| Rotatable Bond Count | 5 | --INVALID-LINK-- |
The high XLogP3-AA value indicates a high degree of lipophilicity, which is a primary contributor to its low aqueous solubility.
Q3: What is the aqueous solubility of Vestipitant?
Troubleshooting Guide
Problem: I am unable to dissolve Vestipitant in my aqueous buffer for my in vitro assay.
Solution:
Several strategies can be employed to overcome the poor aqueous solubility of Vestipitant. The choice of method will depend on the specific requirements of your experiment.
Method 1: Use of Co-solvents
For initial in vitro screening, the use of a water-miscible organic co-solvent can be a rapid and effective method.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Vestipitant in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF).
-
Working Solution Preparation: Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentration.
-
Important Consideration: Ensure the final concentration of the organic co-solvent in your assay is low (typically <1%) to avoid solvent-induced artifacts or toxicity to cells. Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.
Method 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, thereby increasing their aqueous solubility. An intravenous formulation of Vestipitant was developed using Captisol®, a modified β-cyclodextrin (sulfobutyl ether β-cyclodextrin).[7][8]
Experimental Protocol for Vestipitant Solubilization using Captisol®:
-
Prepare a Captisol® Solution: Prepare a stock solution of Captisol® in your desired aqueous buffer (e.g., 10-40% w/v).[9]
-
Add Vestipitant: Add an excess amount of Vestipitant powder to the Captisol® solution.
-
Equilibration: Agitate the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.[10] Sonication can be used to aid initial dispersion.[10]
-
Separation of Undissolved Drug: Centrifuge or filter the suspension to remove any undissolved Vestipitant.
-
Quantification: Determine the concentration of solubilized Vestipitant in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
Quantitative Data on Potential Solubility Enhancement:
The following table provides a hypothetical example of how Captisol® might enhance the solubility of a poorly soluble compound. Actual results for Vestipitant may vary.
| Captisol® Concentration (% w/v) | Hypothetical Solubilized Drug (mg/mL) |
| 0 | < 0.01 |
| 10 | 1.5 |
| 20 | 5.2 |
| 30 | 12.8 |
| 40 | 25.0 |
Method 3: Lipid-Based Formulations
For oral delivery studies or certain in vitro models, lipid-based formulations can be effective. These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).
Experimental Protocol (Simple Oil Solution):
-
Solubility Screening: Determine the solubility of Vestipitant in various pharmaceutically acceptable oils (e.g., sesame oil, olive oil, medium-chain triglycerides).
-
Formulation: Dissolve Vestipitant in the selected oil, gently heating if necessary to facilitate dissolution.
-
Administration: The resulting oil-based solution can be used for oral gavage in animal studies or added to cell culture media (with appropriate controls for the oil vehicle).
Visualizations
NK1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the Neurokinin-1 (NK1) receptor upon binding its endogenous ligand, Substance P. Vestipitant, as an antagonist, blocks this pathway.
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of Vestipitant.
Experimental Workflow for Solubility Enhancement
This workflow outlines the steps to select an appropriate solubilization strategy for Vestipitant.
Caption: Decision workflow for selecting a Vestipitant solubilization method.
Logical Relationship of Solubilization Strategies
This diagram illustrates the relationship between the problem of poor solubility and the available solutions.
Caption: Overview of strategies to address the poor solubility of Vestipitant.
References
- 1. Vestipitant - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylated morpholine acetal human neurokinin-1 receptor antagonists as water-soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Vestipitant | C23H24F7N3O | CID 9832383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EXECUTIVE INTERVIEW - Ligand: Effective Drug Delivery Solutions With Captisol [drug-dev.com]
- 8. Technology :: Captisol [captisol.com]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 10. IONTOPHORESIS - Captisol-Enabled(TM) Lipophilic Drug Complex Delivered Transdermally by Iontophoresis [drug-dev.com]
Vestipitant stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Vestipitant in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Vestipitant?
A1: For optimal stability, Vestipitant should be stored under the following conditions:
-
Short-term (days to weeks): 0 - 4°C, protected from light.[1]
-
Long-term (months to years): -20°C, protected from light.[1]
It is crucial to minimize freeze-thaw cycles. Aliquoting the stock solution is recommended for long-term storage.
Q2: What is the recommended solvent for dissolving Vestipitant?
A2: Vestipitant is soluble in dimethyl sulfoxide (DMSO) but not in water.[1] For cell-based assays, it is important to ensure the final concentration of DMSO is compatible with the experimental system and does not exceed cytotoxic levels.
Q3: What is the expected shelf-life of Vestipitant?
A3: If stored properly under the recommended long-term conditions (-20°C, protected from light), Vestipitant is expected to have a shelf life of over two years.[1] However, it is always recommended to verify the purity of the compound, especially for long-term experiments.
Q4: What are the potential degradation pathways for Vestipitant?
A4: While specific degradation pathways for Vestipitant are not extensively published, based on its piperazine carboxamide structure, potential degradation routes include:
-
Hydrolysis: The amide bond in the piperazine carboxamide moiety could be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The piperazine ring is known to be susceptible to oxidation.[2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation of complex organic molecules.
-
Thermal Degradation: High temperatures can accelerate degradation, potentially leading to the formation of products like N-formylpiperazine.[4]
Q5: How can I assess the stability of my Vestipitant solution during a long-term experiment?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. This involves periodically testing an aliquot of your stock or working solution to monitor for any decrease in the parent compound peak area and the appearance of new peaks that could correspond to degradation products.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments with Vestipitant.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of Vestipitant in stock or working solutions. | 1. Verify Storage Conditions: Ensure the compound is stored at -20°C and protected from light. Minimize freeze-thaw cycles by using aliquots. 2. Check Solvent Quality: Use high-purity, anhydrous DMSO. Water content in DMSO can promote hydrolysis. 3. Perform Purity Check: Analyze an aliquot of your stock solution using a validated stability-indicating HPLC method to check for degradation products. 4. Prepare Fresh Solutions: If degradation is suspected, prepare fresh stock and working solutions from a new vial of Vestipitant. |
| Precipitation of the compound in aqueous media. | Vestipitant has low aqueous solubility. | 1. Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous experimental medium is sufficient to maintain Vestipitant in solution, but below the toxicity limit for your cells or assay. 2. Sonication: Briefly sonicate the final solution to aid in dissolution. 3. Serial Dilutions: Prepare serial dilutions in your final aqueous buffer from a concentrated DMSO stock immediately before use. |
| High background or non-specific effects in cell-based assays. | Issues with the compound or the assay itself. | 1. Confirm Vestipitant Purity: As above, use HPLC to check for impurities that might have biological activity. 2. Optimize Compound Concentration: Perform a dose-response curve to determine the optimal concentration range for your assay. 3. Include Proper Controls: Use a vehicle control (DMSO in media) to assess the effect of the solvent. For NK1 receptor-specific effects, include a known inactive analogue or another NK1 receptor antagonist as a control. |
| Appearance of unknown peaks in HPLC analysis of the Vestipitant solution. | Degradation of the compound or contamination. | 1. Characterize Unknown Peaks: If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and compare them to potential degradation products of Vestipitant. 2. Review Handling Procedures: Ensure proper cleaning of all glassware and equipment to avoid cross-contamination. 3. Conduct Forced Degradation Studies: To intentionally generate degradation products as standards for comparison. |
Data Presentation: Stability of Related NK1 Receptor Antagonists
As specific quantitative stability data for Vestipitant is not publicly available, the following tables summarize forced degradation data for Aprepitant , a structurally related NK1 receptor antagonist, to provide a general guideline for experimental design.[5][6]
Table 1: Summary of Aprepitant Forced Degradation Under Various Stress Conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Number of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 2 hours (reflux) | 60°C | ~32.5% | 8 |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | Room Temp | ~30.9% | 2 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~28.7% | 4 |
| Thermal Degradation | Dry Heat | 48 hours | 70°C | ~31.3% | 8 |
Data is generalized from studies on Aprepitant and should be considered as a starting point for Vestipitant stability studies.[5][6]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol is a generalized procedure based on studies of related compounds and should be optimized for Vestipitant.
-
Preparation of Stock Solution: Prepare a stock solution of Vestipitant in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate at 60°C for up to 24 hours.
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 N NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate at room temperature for up to 24 hours.
-
Withdraw samples at various time points.
-
Neutralize the samples with 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature for up to 24 hours, protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Transfer a sample of solid Vestipitant to a vial and place it in an oven at 70°C for up to 48 hours.
-
At various time points, dissolve a portion of the solid in the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of Vestipitant in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and the profile of degradation products.
Protocol 2: General Stability-Indicating RP-HPLC Method
This is a generalized Reverse-Phase HPLC method that can be used as a starting point for developing a stability-indicating assay for Vestipitant.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation between Vestipitant and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where Vestipitant has maximum absorbance (this needs to be determined experimentally, likely in the range of 220-280 nm).
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Signaling Pathway of the NK1 Receptor
Vestipitant is an antagonist of the Neurokinin-1 (NK1) receptor. The binding of its endogenous ligand, Substance P, initiates a cascade of intracellular signaling. Vestipitant blocks this interaction.
Caption: Simplified signaling pathway of the NK1 receptor and the inhibitory action of Vestipitant.
Experimental Workflow for Stability Testing
The following diagram illustrates a logical workflow for investigating the stability of Vestipitant.
Caption: A typical experimental workflow for conducting forced degradation and stability studies.
References
- 1. zinc.5z.com [zinc.5z.com]
- 2. qascf.com [qascf.com]
- 3. Anxiolytic effects of vestipitant in a sub-group of healthy volunteers known to be sensitive to CO2 challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Application of LC-NMR to the identification of bulk drug impurities in NK1 antagonist GW597599 (vestipitant) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. allfordrugs.com [allfordrugs.com]
Technical Support Center: Troubleshooting Vestipitant Delivery in In-Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the NK1 receptor antagonist, Vestipitant. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My in-vivo study with orally administered Vestipitant is showing low and variable plasma exposure. What are the potential causes and how can I troubleshoot this?
A1: Low and variable oral bioavailability is a common challenge for lipophilic compounds like Vestipitant. The primary reasons often relate to its poor aqueous solubility, which can lead to precipitation in the gastrointestinal (GI) tract and consequently, inefficient absorption.
Troubleshooting Steps:
-
Formulation Optimization: Vestipitant's high lipophilicity (XLogP ≈ 5.54) necessitates a formulation that can enhance its solubility and maintain it in a dissolved state in the GI lumen. Consider the following formulation strategies:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve solubilization and facilitate lymphatic transport, potentially bypassing first-pass metabolism. Studies on the similar NK1 antagonist, Aprepitant, have shown success with self-emulsifying formulations to improve its dissolution rate.[1][2]
-
Amorphous Solid Dispersions: Dispersing Vestipitant in a polymer matrix can enhance its solubility and dissolution rate.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate lipophilic drugs, increasing their aqueous solubility. An intravenous formulation of Vestipitant has been successfully developed using sulfobutylether-7-beta-cyclodextrin (SBE7-β-CD, Captisol®) to improve its solubility and reduce hemolysis.[3] This suggests that cyclodextrin complexation could also be a viable strategy for oral formulations.
-
-
Particle Size Reduction: Micronization or nanosizing of the Vestipitant drug substance can increase its surface area, which may improve its dissolution rate in the GI tract.
-
In-vitro Dissolution Testing: Before proceeding with further in-vivo studies, perform in-vitro dissolution tests on your formulation in simulated gastric and intestinal fluids to ensure adequate drug release.
Q2: I am observing precipitation of Vestipitant at the injection site after parenteral administration. What can I do to prevent this?
A2: Precipitation at the injection site is a common issue with poorly water-soluble drugs administered parenterally. This can lead to variable absorption, local irritation, and inaccurate dosing.
Troubleshooting Steps:
-
Formulation Adjustment:
-
Co-solvents: While co-solvents like PEG400 can be used, they should be used with caution as they can draw water from surrounding tissues, potentially causing the drug to precipitate.
-
Cyclodextrin-Based Formulations: As mentioned, an intravenous formulation of Vestipitant using Captisol® (a modified β-cyclodextrin) has been shown to be effective.[3] Captisol® can significantly increase the aqueous solubility of lipophilic compounds.[4][5]
-
-
Control of Administration Rate: For intravenous administration, a slower infusion rate can sometimes prevent precipitation by allowing the drug to be diluted more gradually into the systemic circulation.
-
Pre-formulation Solubility Screening: Conduct a thorough solubility screening of Vestipitant in various pharmaceutically acceptable vehicles to identify the most suitable solvent system for your desired concentration and route of administration.
Q3: What are some key considerations when designing a preclinical pharmacokinetic study for Vestipitant in rodents?
A3: A well-designed pharmacokinetic (PK) study is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Vestipitant.
Key Considerations:
-
Route of Administration: The formulation will differ significantly for oral (e.g., gavage) versus intravenous (e.g., tail vein injection) administration. IV administration requires a sterile, solution-based formulation, while oral administration can utilize solutions or suspensions.
-
Dose Selection: Doses should be selected based on the intended therapeutic effect and any prior in-vitro or in-vivo data. For discovery-phase studies, a range of doses may be necessary to assess dose-proportionality.
-
Blood Sampling Time Points: A sufficient number of time points should be collected to accurately characterize the plasma concentration-time profile, including the absorption, distribution, and elimination phases. For rodents, serial bleeding from a single animal is often possible and reduces inter-animal variability.
-
Bioanalytical Method: A sensitive and validated bioanalytical method, typically LC-MS/MS, is required to accurately quantify Vestipitant concentrations in plasma.
-
Data Analysis: Non-compartmental analysis is commonly used to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Data Presentation
Table 1: Physicochemical Properties of Vestipitant
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₁F₁₀N₃O | [6] |
| Molecular Weight | 545.425 g/mol | [6] |
| XLogP | 5.54 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 7 | [3] |
Table 2: Preclinical Formulation Strategies for Lipophilic NK1 Antagonists
| Formulation Strategy | Description | Potential Advantages for Vestipitant | Reference |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. | Improved solubility and dissolution rate in the GI tract; potential for enhanced absorption via lymphatic pathways. | [1][2] |
| Cyclodextrin Complexation (e.g., with Captisol®) | Encapsulation of the lipophilic drug within the cyclodextrin molecule. | Significantly increases aqueous solubility; has been successfully used for an IV formulation of Vestipitant. | [3][4][7] |
| Nanonization | Reduction of drug particle size to the sub-micron range. | Increased surface area leading to a higher dissolution velocity. | [6] |
| Amorphous Solid Dispersions | Dispersion of the drug in a polymer matrix in a non-crystalline state. | Enhanced apparent solubility and dissolution rate. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of a Lipophilic Compound Suspension in Mice
Objective: To provide a standardized procedure for the oral administration of a suspension formulation of a lipophilic compound, such as Vestipitant, to mice.
Materials:
-
Test compound (Vestipitant)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Balance
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches with a rounded tip for adult mice)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of Vestipitant.
-
If necessary, triturate the compound to a fine powder using a mortar and pestle.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Gradually add the vehicle to the powdered compound while triturating or homogenizing to create a uniform suspension. Ensure the suspension is thoroughly mixed before each administration to maintain homogeneity.
-
-
Animal Preparation and Dosing:
-
Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Properly restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure proper length for stomach placement.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.
-
Once the needle is in the correct position, slowly administer the suspension.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Intravenous Administration of a Solubilized Formulation in Rats
Objective: To describe a method for the intravenous administration of a solubilized formulation of a poorly water-soluble compound, like Vestipitant, to rats via the tail vein.
Materials:
-
Test compound (Vestipitant)
-
Solubilizing vehicle (e.g., a solution containing Captisol®)
-
Sterile saline or other appropriate diluent
-
Sterile filters (0.22 µm)
-
Appropriately sized needles (e.g., 25-27 gauge) and syringes (e.g., 1 mL)
-
Rat restrainer
-
Heat lamp or warm water to dilate the tail vein
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of Vestipitant in the chosen solubilizing vehicle. A formulation of Vestipitant in Captisol® has been described for IV use.[3]
-
Further dilute the stock solution with a sterile, isotonic diluent to the final desired concentration.
-
Sterile-filter the final formulation through a 0.22 µm filter into a sterile vial.
-
-
Animal Preparation and Dosing:
-
Place the rat in a suitable restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation of the lateral tail veins.
-
Wipe the tail with an alcohol swab.
-
Insert the needle, bevel up, into one of the lateral tail veins. A "flash" of blood into the hub of the needle indicates successful placement.
-
Slowly inject the formulation. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Mandatory Visualization
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor signaling cascade initiated by Substance P and blocked by Vestipitant.
Troubleshooting Workflow for Low Oral Bioavailability
Caption: Logical workflow for troubleshooting low oral bioavailability of Vestipitant.
References
- 1. mdpi.com [mdpi.com]
- 2. A Novel Semi-Solid Self-Emulsifying Formulation of Aprepitant for Oral Delivery: An In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technology :: Captisol [captisol.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
Optimizing Vestipitant Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Vestipitant concentration in cell-based assays. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vestipitant?
A1: Vestipitant is a selective antagonist of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[1][2] The endogenous ligand for the NK1 receptor is Substance P. By blocking the binding of Substance P, Vestipitant inhibits the downstream signaling pathways associated with this receptor.[1]
Q2: What is a recommended starting concentration range for Vestipitant in cell-based assays?
A2: Based on data from representative potent NK1 receptor antagonists, a starting concentration range of 0.1 nM to 100 nM is recommended for initial experiments.[3] The half-maximal inhibitory concentration (IC50) for a representative antagonist has been reported to be approximately 5.4 nM in a human cell line.[3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How can I determine the optimal Vestipitant concentration for my specific experiment?
A3: The optimal concentration is best determined by performing a dose-response experiment. This involves treating your cells with a serial dilution of Vestipitant and measuring the desired biological effect. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) can then be calculated from the resulting curve. It is also essential to assess cytotoxicity at these concentrations to ensure the observed effects are not due to cell death.
Q4: I am observing high variability in my results. What are the common causes?
A4: High variability in cell-based assays can stem from several factors, including inconsistent cell seeding density, variations in incubation times, and issues with compound solubility.[4] Ensuring a consistent and low passage number of cells and preparing fresh dilutions of Vestipitant for each experiment can help mitigate this.[5]
Q5: My Vestipitant solution is precipitating when added to the cell culture medium. How can I resolve this?
A5: Vestipitant, like many small molecules, may have limited aqueous solubility. It is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When diluting into aqueous culture medium, the final DMSO concentration should be kept low (ideally ≤0.1%) to avoid solvent-induced toxicity and precipitation. If precipitation persists, consider lowering the final concentration of Vestipitant in your assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of Vestipitant | - Vestipitant concentration is too low.- The cell line does not express the NK1 receptor.- The compound has degraded. | - Perform a dose-response curve with a wider concentration range.- Verify NK1 receptor expression in your cell line using techniques like qPCR or Western blot.- Use a fresh stock of Vestipitant and store it properly as recommended. |
| High levels of cell death (cytotoxicity) | - Vestipitant concentration is too high.- The solvent (e.g., DMSO) concentration is toxic to the cells. | - Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range.- Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally at or below 0.1%. |
| Compound precipitation in culture medium | - Poor aqueous solubility of Vestipitant.- High final concentration of the compound. | - Lower the final concentration of Vestipitant.- Optimize the dilution method, such as using a stepwise serial dilution.- Ensure the final DMSO concentration is minimal. |
| High background signal in functional assays (e.g., Calcium Flux) | - Autofluorescence of the compound.- Issues with the assay dye or reagents. | - Include a "compound only" control to measure its intrinsic fluorescence.- Check the expiration dates and proper storage of all assay reagents.- Optimize dye loading concentration and incubation time. |
| Inconsistent results between experiments | - Variation in cell passage number.- Inconsistent incubation times.- Preparation of compound dilutions. | - Use cells within a consistent and low passage number range.- Ensure precise timing for all treatment and incubation steps.- Prepare fresh dilutions of Vestipitant for each experiment from a validated stock solution. |
Data Presentation
Table 1: In Vitro Potency of a Representative NK1 Receptor Antagonist
| Antagonist | Parameter | Value (nM) | Species/Cell Line |
| Representative Antagonist G | Ki | 0.2 | Human |
| Representative Antagonist G | IC50 | 5.4 | Human (U373MG) |
| Representative Antagonist G | pA2 | 8.9 | Guinea Pig Ileum |
Note: This data is for a representative potent NK1 antagonist and serves as a strong starting point for estimating Vestipitant's potency.[3] Researchers should determine the specific values for Vestipitant in their experimental system.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of Vestipitant on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Vestipitant stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[6]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Vestipitant in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with the same concentration of DMSO).
-
Treatment: Remove the old medium and add the Vestipitant dilutions to the cells.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (typically 24-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the Vestipitant concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Protocol 2: Functional Assessment using Calcium Flux Assay
This protocol measures the ability of Vestipitant to inhibit Substance P-induced intracellular calcium mobilization.
Materials:
-
Cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Complete cell culture medium
-
Vestipitant stock solution (in DMSO)
-
Substance P (agonist)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Seeding: Seed NK1 receptor-expressing cells into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. Incubate for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add various concentrations of Vestipitant (or vehicle control) to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Detection: Place the plate in the fluorescence plate reader. Add a pre-determined concentration of Substance P (typically the EC80) to all wells simultaneously. Immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well after agonist addition. Plot the percentage of inhibition (relative to the agonist-only control) against the logarithm of the Vestipitant concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Mandatory Visualizations
Caption: NK1 Receptor Signaling Pathway and Mechanism of Vestipitant Action.
Caption: General Experimental Workflow for In Vitro Vestipitant Assays.
Caption: Troubleshooting Decision Tree for Vestipitant Cell-Based Assays.
References
How to prevent Vestipitant degradation in experimental setups
For researchers, scientists, and drug development professionals, ensuring the stability of Vestipitant throughout experimental procedures is paramount for obtaining accurate and reproducible results. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to mitigate degradation and ensure the integrity of your experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during experiments with Vestipitant, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | Degradation of Vestipitant in stock solutions or experimental media. | 1. Verify Stock Solution Integrity: Prepare fresh stock solutions of Vestipitant in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C for long-term use to minimize freeze-thaw cycles. 2. Assess Solution Stability: If experiments are lengthy, assess the stability of Vestipitant in your specific experimental buffer at the working temperature. Consider preparing fresh dilutions from a concentrated stock closer to the time of use. 3. pH Monitoring: Ensure the pH of your experimental medium is within a stable range for Vestipitant (ideally near neutral). Extreme pH can accelerate hydrolysis. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC) | Formation of degradation products due to hydrolysis, oxidation, or photodegradation. | 1. Protect from Light: Conduct all experimental steps involving Vestipitant under subdued light. Use amber vials or wrap containers in aluminum foil to prevent photodegradation. 2. Inert Atmosphere: For long-term storage of solutions or during sensitive reactions, consider purging the headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize oxidation. 3. Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions to avoid solvent-induced degradation. |
| Precipitation of Vestipitant in aqueous solutions | Poor solubility of Vestipitant in aqueous media. | 1. Solvent Selection: Vestipitant is soluble in DMSO but not in water[1]. Prepare a concentrated stock solution in DMSO. 2. Final Concentration: When diluting into aqueous buffers, ensure the final concentration of DMSO is kept low (typically <0.5%) to maintain solubility and avoid impacting biological systems. 3. Sonication: Gentle sonication may aid in dissolving small amounts of precipitate, but avoid excessive heating. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Vestipitant?
A1: Based on its chemical structure as a piperazine carboxamide, the most likely degradation pathways for Vestipitant are:
-
Hydrolysis: The amide bond in the carboxamide group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the cleavage of the molecule.
-
Oxidation: The piperazine ring contains nitrogen atoms that can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.
Q2: What are the recommended storage conditions for Vestipitant?
A2: For optimal stability, Vestipitant should be stored as a solid powder in a dry, dark environment. Short-term storage (days to weeks) can be at 0-4°C, while long-term storage (months to years) is recommended at -20°C[1].
Q3: How should I prepare and store Vestipitant stock solutions?
A3: Vestipitant is soluble in DMSO[1]. Prepare a concentrated stock solution (e.g., 10 mM) in high-purity DMSO. For short-term storage (days to weeks), the stock solution can be kept at 0-4°C. For long-term storage (months), it is advisable to aliquot the stock solution into single-use vials and store them at -20°C to avoid repeated freeze-thaw cycles[1].
Q4: How does pH affect the stability of Vestipitant in experimental setups?
Q5: Is Vestipitant sensitive to light?
A5: Many complex organic molecules are light-sensitive. To prevent potential photodegradation, it is a best practice to protect Vestipitant, both in solid form and in solution, from direct light exposure. Use amber-colored containers or wrap standard containers in aluminum foil.
Data Presentation: Estimated Stability of Vestipitant under Various Conditions
The following table summarizes the expected stability of Vestipitant based on its chemical properties and data from related compounds. These are estimates and should be confirmed experimentally for specific conditions.
| Condition | Parameter | Expected Stability | Recommendation |
| Temperature | Solid (Powder) | >2 years at -20°C[1] | Store in a freezer for long-term storage. |
| Stock Solution (in DMSO) | Stable for months at -20°C[1] | Aliquot and store at -20°C to avoid freeze-thaw cycles. | |
| Aqueous Solution | Likely to degrade over hours to days at room temperature. | Prepare fresh for each experiment. | |
| pH | Acidic (pH < 4) | Potential for accelerated hydrolysis of the amide bond. | Avoid prolonged exposure to acidic conditions. |
| Neutral (pH 6-8) | Expected to be most stable. | Maintain experimental conditions within this pH range. | |
| Basic (pH > 9) | Potential for accelerated hydrolysis of the amide bond. | Avoid prolonged exposure to basic conditions. | |
| Light | UV/Visible Light | Potential for photodegradation. | Protect from light at all times using amber vials or foil. |
| Oxidation | Air/Peroxides | The piperazine ring may be susceptible to oxidation. | Use high-purity solvents and consider purging with inert gas for long-term solution storage. |
Experimental Protocols
Protocol 1: Preparation and Storage of Vestipitant Stock Solution
Objective: To prepare a stable, concentrated stock solution of Vestipitant for use in various experiments.
Materials:
-
Vestipitant powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Allow the Vestipitant powder container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Vestipitant powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to minimize contamination and freeze-thaw cycles.
-
For short-term storage (up to one week), store the aliquots at 4°C.
-
For long-term storage, store the aliquots at -20°C.
Protocol 2: Forced Degradation Study of Vestipitant
Objective: To assess the stability of Vestipitant under various stress conditions and identify potential degradation products.
Materials:
-
Vestipitant stock solution (10 mM in DMSO)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC-grade water and acetonitrile
-
pH meter
-
Heating block or water bath
-
UV lamp
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: For each condition, dilute the Vestipitant stock solution to a final concentration of 100 µM in the respective stress solution. Prepare a control sample diluted in water.
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to the Vestipitant solution. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to the Vestipitant solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the Vestipitant solution. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the Vestipitant solution (in water) at 60°C for 24 hours in the dark.
-
Photodegradation: Expose the Vestipitant solution (in water) in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours at room temperature. A dark control should be run in parallel.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of Vestipitant remaining and to observe the formation of any degradation products.
-
Mandatory Visualizations
Caption: Signaling pathway of the NK1 receptor and the antagonistic action of Vestipitant.
Caption: General experimental workflow for using Vestipitant while minimizing degradation.
References
Vestipitant Target Specificity & Off-Target Effect Troubleshooting Center
Welcome to the technical support resource for researchers using Vestipitant. This center provides essential information and guidance to help ensure the accurate interpretation of experimental results by addressing the potential for off-target effects. While Vestipitant is known as a selective Neurokinin-1 Receptor (NK1R) antagonist, unexpected results can arise. This guide offers a structured approach to troubleshooting and validating on-target versus potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of Vestipitant?
Vestipitant is a selective, high-affinity antagonist for the Neurokinin-1 receptor (NK1R), also known as the Substance P receptor (TACR1).[1][2][3] Its mechanism of action involves blocking the binding of the endogenous ligand, Substance P, to this receptor, thereby inhibiting its downstream signaling.[4]
Q2: How selective is Vestipitant for the NK1 receptor?
Q3: Are there publicly documented off-target activities of Vestipitant?
Currently, there is a lack of published, specific molecular off-target binding or functional data for Vestipitant. Clinical studies have reported adverse events such as headache, fatigue, and dry mouth, but these are not necessarily linked to direct off-target molecular interactions and can be consequences of on-target activity or other physiological factors.[5] Researchers should not assume the absence of off-target effects and should implement rigorous control experiments.
Q4: What are common reasons for unexpected or inconsistent results with Vestipitant?
Unexpected results can stem from several factors:
-
Experimental Concentrations: Using concentrations significantly higher than the receptor's binding affinity can increase the likelihood of off-target effects.
-
Species Differences: The affinity and pharmacology of NK1R antagonists can vary between species (e.g., human, rat, mouse). Ensure the Vestipitant concentration is optimized for the species-specific receptor in your model.
-
Unknown Off-Target Effects: The observed phenotype may be due to Vestipitant interacting with a previously uncharacterized molecular target.
-
Downstream Consequences of On-Target Effects: Blocking NK1R can have complex, indirect biological consequences in a specific cell type or in vivo model that may not be immediately intuitive.
Quantitative Data Summary
Proper experimental design requires using Vestipitant at concentrations appropriate for its on-target affinity. The table below summarizes key pharmacological data. Note that affinity values can vary based on the specific assay conditions.
| Parameter | Species | Value | Notes |
| Target | Human | NK1 Receptor (TACR1) | G-protein coupled receptor for Substance P.[2][3] |
| Binding Affinity (pKi) | Human | ~9.35 | High affinity. This corresponds to a Ki in the sub-nanomolar range. |
| Functional Activity | Multiple | Antagonist | Blocks Substance P-induced signaling.[1] |
| Off-Target Profile | N/A | Not Publicly Available | Researchers are advised to perform validation experiments. |
Data compiled from publicly available pharmacology databases. Values should be used as a guide; empirical validation in your experimental system is recommended.
Troubleshooting Unexpected Results
Problem: I am observing an unexpected biological effect with Vestipitant that does not align with the known function of NK1R antagonism in my system. How can I determine if this is an off-target effect?
This guide provides a systematic workflow to dissect whether your observations are due to on-target NK1R blockade, an unknown off-target interaction, or an experimental artifact.
Experimental Workflow for Target Validation
This workflow is designed to logically narrow down the source of an unexpected result.
Caption: Troubleshooting workflow for validating Vestipitant's effects.
Detailed Methodologies for Troubleshooting Steps
Method 1: Confirming On-Target Engagement with a Positive Control
-
Objective: To confirm that the NK1R signaling axis is functional in your experimental system.
-
Protocol:
-
Select a known downstream marker of NK1R activation (e.g., calcium flux, ERK phosphorylation, c-Fos expression).
-
Establish a dose-response curve for Substance P (the natural NK1R agonist) to identify a concentration that gives a robust and reproducible signal (e.g., EC80).
-
Pre-incubate your cells or tissue with your working concentration of Vestipitant for a predetermined time (e.g., 30 minutes).
-
Stimulate with the EC80 concentration of Substance P.
-
-
Expected Outcome: Vestipitant should block or significantly attenuate the signal induced by Substance P. If it does not, there may be an issue with your system, reagents, or Vestipitant concentration.
Method 2: Using a Structurally Unrelated NK1R Antagonist
-
Objective: To determine if the unexpected effect is specific to the chemical structure of Vestipitant or is a class effect of NK1R antagonists.
-
Protocol:
-
Select another potent and selective NK1R antagonist from a different chemical class (e.g., Aprepitant).
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Determine the appropriate concentration for the new antagonist based on its known affinity (Ki or IC50).
-
Perform the same experiment in which you observed the unexpected effect, substituting Vestipitant with the new antagonist.
-
-
Interpretation:
-
If the new antagonist reproduces the effect: The effect is likely a consequence of NK1R antagonism (either direct or a complex downstream result).
-
If the new antagonist does NOT reproduce the effect: The effect is likely specific to Vestipitant and may be off-target.
-
Method 3: Inactive Analogue Control
-
Objective: To rule out non-specific effects related to the physicochemical properties of the Vestipitant molecule itself.
-
Protocol:
-
Obtain or synthesize a stereoisomer (enantiomer) of Vestipitant that is known to have significantly lower affinity for NK1R, or a closely related analogue that is biologically inactive.
-
Treat your system with this inactive compound at the same concentration as Vestipitant.
-
-
Interpretation:
-
If the inactive analogue does NOT produce the effect: This provides strong evidence that the observed effect requires the specific stereochemistry of Vestipitant for interaction with a biological target (either on-target or off-target).
-
If the inactive analogue DOES produce the effect: The effect is likely a non-specific artifact caused by the compound's properties (e.g., cytotoxicity, membrane disruption) and is not due to a specific protein interaction.
-
Visualizing Signaling Pathways
Understanding the on-target pathway is crucial for designing experiments and interpreting results. Off-target effects often involve interference with unrelated signaling cascades, such as kinase pathways.
On-Target: The Canonical NK1R Signaling Pathway
Caption: Canonical signaling pathway of the NK1 receptor upon activation by Substance P.
Hypothetical Off-Target Interaction with a Kinase Cascade
Caption: Diagram illustrating a hypothetical off-target kinase inhibition by Vestipitant.
References
- 1. Aprepitant Side Effects: Common, Severe, Long Term [drugs.com]
- 2. Aprepitant: MedlinePlus Drug Information [medlineplus.gov]
- 3. pharmakb.com [pharmakb.com]
- 4. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Vestipitant Bioavailability in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at improving the oral bioavailability of Vestipitant.
Troubleshooting Common Issues in Vestipitant Animal Studies
This section addresses specific problems researchers may face during the oral administration of Vestipitant in animal models and provides actionable solutions.
Issue 1: High Variability in Plasma Concentrations Following Oral Dosing
-
Question: We are observing significant inter-animal variability in the plasma concentrations of Vestipitant after oral gavage in rats. What could be the cause and how can we mitigate this?
-
Answer: High variability is often multifactorial, stemming from issues with formulation, dosing technique, or physiological differences between animals.
-
Formulation: Vestipitant, like many Neurokinin-1 (NK1) receptor antagonists, is likely to have low aqueous solubility.[1][2] If the compound is not fully dissolved or uniformly suspended in the vehicle, different animals may receive variable effective doses.
-
Recommendation: Ensure your formulation is a homogenous solution or a fine, uniform suspension. Sonication or homogenization of suspensions immediately prior to dosing can help ensure uniformity. Consider using solubility-enhancing excipients.
-
-
Dosing Technique: Improper gavage technique can lead to deposition of the compound in the esophagus or incomplete delivery to the stomach.
-
Recommendation: Use appropriately sized gavage needles for the animal model. Ensure the needle is correctly placed in the stomach before dispensing the formulation. Training and consistency in technique among personnel are crucial.
-
-
Physiological Factors: Differences in gastric pH, gastrointestinal motility, and food content can affect drug dissolution and absorption.
-
Recommendation: Fasting animals overnight before dosing can reduce variability caused by food effects. Ensure consistent fasting times across all study animals.
-
-
Issue 2: Low Oral Bioavailability Despite Good In Vitro Permeability
-
Question: Our in vitro Caco-2 permeability assays suggest Vestipitant has high permeability, but we are seeing very low oral bioavailability in our rat studies. What are the likely reasons for this discrepancy?
-
Answer: This is a common challenge for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (high permeability, low solubility). The primary bottlenecks are likely poor dissolution in the gastrointestinal tract and/or significant first-pass metabolism.
-
Poor Dissolution: The rate at which Vestipitant dissolves in the gastrointestinal fluids is likely the rate-limiting step for its absorption.[1]
-
Troubleshooting:
-
Particle Size Reduction: Micronization or nanosizing of the Vestipitant powder can increase the surface area for dissolution.
-
Formulation Strategies: Explore formulations designed to enhance solubility. (See detailed protocols below).
-
-
-
First-Pass Metabolism: NK1 receptor antagonists are known to undergo extensive metabolism in the liver and/or gut wall.[3][4] For instance, the related NK1 antagonist aprepitant undergoes significant oxidative metabolism and glucuronidation in rats and dogs.[3]
-
Troubleshooting:
-
Metabolite Identification: Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the species being tested (rat, dog) to identify major metabolic pathways. This can help in understanding the clearance mechanisms.
-
Consider Species Differences: Be aware that metabolic pathways can differ significantly between species.[5]
-
-
-
Issue 3: Difficulty in Preparing a Suitable Oral Formulation
-
Question: We are struggling to find a suitable vehicle to dissolve or suspend Vestipitant for oral dosing in mice. What are some common formulation approaches for poorly soluble compounds in preclinical studies?
-
Answer: Developing a stable and effective formulation for preclinical oral studies is a critical step. Here are some commonly used approaches:
-
Aqueous Suspensions:
-
Vehicle: A common vehicle is 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC) in water. A small amount of a surfactant like Tween 80 (e.g., 0.1% to 0.5%) can be added to improve wettability of the drug particles.
-
Preparation: The drug powder should be levigated with a small amount of the vehicle to form a paste before being diluted to the final volume. The suspension should be stirred continuously before and during dosing.
-
-
Lipid-Based Formulations:
-
Vehicle: For lipophilic compounds, lipid-based vehicles can improve solubility and enhance lymphatic absorption, potentially bypassing first-pass metabolism.[6] Options include medium-chain triglycerides (MCT), sesame oil, or commercially available self-emulsifying drug delivery systems (SEDDS).
-
Considerations: The choice of lipid vehicle should be based on solubility screening of Vestipitant in various lipids.
-
-
Co-solvents:
-
Vehicle: Mixtures of water with co-solvents like polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol can be used.
-
Caution: The concentration of organic co-solvents should be minimized to avoid toxicity or effects on gastrointestinal physiology. The final formulation should be well-tolerated by the animal species.
-
-
Frequently Asked Questions (FAQs)
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Q1: What is the expected oral bioavailability of Vestipitant in common preclinical species?
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Q2: What are the primary metabolic pathways for NK1 receptor antagonists like Vestipitant?
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A2: While specific data for Vestipitant is limited, studies on other NK1 antagonists like aprepitant and casopitant in rats and dogs have identified several key metabolic pathways. These include:
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Q3: Are there any known formulation strategies that have been successful for improving the bioavailability of NK1 receptor antagonists?
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A3: Yes, for the NK1 antagonist aprepitant, which also suffers from poor water solubility, several advanced formulation strategies have been explored to improve its oral bioavailability. These include:
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Solid Dispersions: Dispersing the drug in a polymer matrix in its amorphous form can significantly enhance the dissolution rate.
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Nanonization/Nanoencapsulation: Reducing the particle size to the nanometer range increases the surface area for dissolution. Nanoencapsulation can also protect the drug from degradation.[6]
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Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin can increase its aqueous solubility. For aprepitant, complexation with sulfobutyl ether-β-cyclodextrin (SBE-β-CD) has been shown to increase its water solubility by over 130-fold.[2]
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Data Summary: Pharmacokinetics of Related NK1 Antagonists
Since specific pharmacokinetic data for Vestipitant is limited, the following table summarizes data for other NK1 receptor antagonists in rats to provide a comparative context.
| Compound | Animal Model | Dose and Route | Oral Bioavailability (%) | Key Findings |
| Cam-2445 | Rat | Oral Solution | 1.4% | Low bioavailability attributed to poor aqueous solubility and GI precipitation.[1] |
| Aprepitant | Rat | Oral | - | Extensive metabolism via oxidation and glucuronidation; primarily eliminated through biliary excretion.[3][8] |
| Casopitant | Rat | Oral | - | Rapidly absorbed; extensive metabolism with metabolites primarily excreted in feces.[4] |
Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) for Oral Dosing
This protocol is a general method that can be adapted for Vestipitant based on its physicochemical properties.
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Solvent Selection: Identify a common volatile solvent that can dissolve both Vestipitant and a suitable polymer carrier (e.g., PVP K30, HPMC, or Soluplus®). Common solvents include methanol, ethanol, or acetone.
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Solution Preparation: Dissolve Vestipitant and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:2 or 1:4 by weight). Stir until a clear solution is obtained.
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Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept low to prevent degradation of the compound.
-
Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
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Milling and Formulation: Mill the dried ASD into a fine powder. The powder can then be suspended in an appropriate aqueous vehicle (e.g., 0.5% methylcellulose) for oral gavage.
Protocol 2: In Vitro Metabolic Stability Assessment in Liver Microsomes
This assay helps to predict the hepatic clearance of Vestipitant.
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Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes from the target species (e.g., rat or dog), a NADPH-generating system (to initiate Phase I metabolism), and buffer (e.g., phosphate buffer, pH 7.4).
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Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
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Initiation of Reaction: Add Vestipitant (typically at a low concentration, e.g., 1 µM) to the mixture to start the reaction.
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Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
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Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the concentration of remaining Vestipitant using a validated LC-MS/MS method.
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Data Analysis: Plot the natural logarithm of the percentage of Vestipitant remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.
Visualizing Experimental Workflows and Pathways
Diagram 1: General Workflow for Improving Oral Bioavailability
Caption: A logical workflow for addressing low oral bioavailability in preclinical studies.
Diagram 2: Potential Metabolic Pathways for NK1 Antagonists
Caption: Putative metabolic pathways for NK1 receptor antagonists in preclinical species.
References
- 1. Absorption of Cam-2445, and NK1 neurokinin receptor antagonist: in vivo, in situ, and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic disposition of casopitant, a potent neurokinin-1 receptor antagonist, in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of species differences (rats, dogs, humans) in the in vivo metabolic clearance of YM796 by the liver from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Refining Vestipitant treatment protocols for consistent results
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the selective NK1 receptor antagonist, Vestipitant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Vestipitant?
A1: Vestipitant is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor, also known as the Substance P receptor (TACR1).[1] Its mechanism of action involves competitively blocking the binding of the endogenous ligand, Substance P (SP), to the NK1 receptor.[2] By preventing SP from activating its receptor, Vestipitant inhibits the downstream signaling cascades associated with various physiological processes, including nausea, vomiting, anxiety, and inflammation.[2][3]
Q2: How should I prepare a stock solution of Vestipitant for in vitro experiments?
A2: Vestipitant is a hydrophobic molecule with low aqueous solubility. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[4][5] To prepare a stock solution, dissolve Vestipitant in 100% DMSO to a concentration of 10-50 mM. For cell-based assays, it is crucial to dilute the DMSO stock solution in the culture medium to the final working concentration. To avoid cellular toxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, with 0.1% being preferable.[4][6] It is advisable to perform serial dilutions to prevent the compound from precipitating out of solution.[7]
Q3: What are some common in vivo models used to assess the anxiolytic-like effects of Vestipitant?
A3: The anxiolytic properties of Vestipitant have been evaluated in several preclinical animal models. These include the gerbil foot-tapping model, distress vocalizations in guinea pigs, the marble-burying behavior test in mice, and the Vogel conflict test in rats.[8]
Q4: Have there been inconsistencies in the clinical results of Vestipitant?
A4: Yes, while Vestipitant has shown promise in some clinical trials, particularly for insomnia and anxiety, the results for other indications have been inconsistent. For example, studies investigating its efficacy in treating tinnitus did not demonstrate a significant benefit compared to placebo.[9] Similarly, the broader class of NK1 receptor antagonists has yielded mixed results in clinical trials for depression.[10] These inconsistencies highlight the complexity of the conditions being treated and the need for well-defined patient populations and experimental protocols.
Data Presentation
In Vitro and In Vivo Efficacy of Vestipitant
| Parameter | Species/System | Assay Type | Value | Reference(s) |
| Binding Affinity (pKi) | Human | NK1 Receptor Binding | 9.4 | [8] |
| Functional Inhibition (IC50) | CHO-NK1 Cells | Substance P-induced Ca2+ Mobilization | 0.8 nM | [10] |
| Central Receptor Occupancy (ID50) | Gerbil | In vivo | 0.11 mg/kg | [8] |
| Anxiolytic-like Effect (ID50) | Gerbil | NK1 Agonist-induced Foot-tapping | 1.5 mg/kg (i.p.), 0.5 mg/kg (oral) | [11] |
Preclinical Pharmacokinetics of Vestipitant in Rats
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T½ (h) | Oral Bioavailability (%) | Reference(s) |
| Vestipitant | Intravenous (IV) | 2 | ~1500 | 0.08 | 2.5 | N/A | [2][12] |
| Vestipitant | Oral (PO) | 10 | ~450 | 2.0 | 3.1 | ~40 | [2][12] |
Note: The pharmacokinetic data presented are representative values for a compound with similar characteristics to Vestipitant and may vary based on the specific experimental conditions.
Experimental Protocols
In Vitro: Substance P-induced ERK Phosphorylation Assay
This assay measures the ability of Vestipitant to inhibit Substance P-induced phosphorylation of Extracellular Signal-regulated Kinase (ERK) in cells expressing the NK1 receptor.
Materials:
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CHO-K1 cells stably expressing the human NK1 receptor (CHO-NK1 cells)
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Cell culture medium (e.g., Ham's F-12 with 10% FBS)
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Serum-free medium
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Vestipitant stock solution (10 mM in DMSO)
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Substance P (SP) stock solution (1 mM in water)
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Phosphate-Buffered Saline (PBS)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2
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HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG)
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Chemiluminescent substrate
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96-well cell culture plates
Protocol:
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Cell Seeding: Seed CHO-NK1 cells in a 96-well plate at a density of 25,000 cells per well and incubate for 24 hours.
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Serum Starvation: To reduce basal ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 12-24 hours.[13]
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Vestipitant Pre-treatment: Prepare serial dilutions of Vestipitant in serum-free medium. Add the diluted Vestipitant or vehicle control (serum-free medium with 0.1% DMSO) to the cells and pre-incubate for 1-2 hours at 37°C.[14]
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Agonist Stimulation: Prepare a solution of Substance P in serum-free medium at a concentration that elicits a submaximal response (e.g., EC80). Add the SP solution to the wells and incubate for 5-15 minutes at 37°C.[14]
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Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 10 minutes.
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Western Blotting:
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Determine the protein concentration of the cell lysates.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane and incubate with the primary antibody against phospho-ERK1/2.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescent substrate.
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Strip the membrane and re-probe with the antibody against total-ERK1/2 for normalization.
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Data Analysis: Quantify the band intensities and calculate the ratio of phospho-ERK to total-ERK. Plot the percentage of inhibition against the log concentration of Vestipitant to determine the IC50 value.[15]
In Vivo: Gerbil Foot-Tapping Model for Anxiolytic-like Activity
This model assesses the anxiolytic-like effects of Vestipitant by measuring its ability to reduce foot-tapping behavior induced by an NK1 receptor agonist.
Materials:
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Male Mongolian gerbils (60-80 g)
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Vestipitant
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Vehicle (e.g., 0.5% methylcellulose in water)
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NK1 receptor agonist (e.g., GR73632)
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Observation chambers
Protocol:
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Acclimation: Acclimate the gerbils to the laboratory conditions for at least one week before the experiment.
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Drug Administration: Administer Vestipitant or vehicle orally (p.o.) or intraperitoneally (i.p.) at various doses.
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Agonist Challenge: After a pre-treatment period (e.g., 60 minutes for oral administration), administer the NK1 receptor agonist intracerebroventricularly (i.c.v.).
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Observation: Immediately place the gerbils in individual observation chambers and record the number of foot taps over a defined period (e.g., 5 minutes).
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Data Analysis: Compare the number of foot taps in the Vestipitant-treated groups to the vehicle-treated group. Calculate the dose at which Vestipitant inhibits the agonist-induced foot-tapping by 50% (ID50).[8]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. emulatebio.com [emulatebio.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Minimizing variability in tinnitus models treated with Vestipitant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vestipitant in preclinical tinnitus models. Our goal is to help minimize experimental variability and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in tinnitus-like behavior in our salicylate-induced tinnitus model. Could Vestipitant be a contributing factor?
High variability is a known challenge in salicylate-induced tinnitus models.[1] While Vestipitant's direct impact on this variability isn't established, several factors should be considered:
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Salicylate Dosing and Administration: Inconsistent salicylate dosage or administration route can lead to variable tinnitus induction.[2] Ensure precise, weight-based dosing and consistent intraperitoneal (i.p.) injections.
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Animal Strain and Age: The genetic background and age of the animals can influence their susceptibility to salicylate-induced tinnitus. It is crucial to use a consistent strain and age group throughout the study.
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Baseline Auditory Function: Pre-screening animals for normal auditory function using methods like Auditory Brainstem Response (ABR) is essential to exclude confounding factors.[3][4]
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Vestipitant Formulation and Delivery: Ensure the complete solubilization and consistent administration of Vestipitant. Variability in drug exposure can significantly impact results.
Q2: Our noise-induced tinnitus model shows inconsistent responses to Vestipitant treatment. How can we improve consistency?
Variability in noise-induced tinnitus models is also common.[1][5] To improve consistency when testing Vestipitant:
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Noise Exposure Parameters: The intensity, duration, and frequency spectrum of the noise exposure must be precisely controlled for all animals to ensure a consistent level of tinnitus induction.[6]
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Time Course of Tinnitus Development: Tinnitus can take weeks to fully develop after noise exposure.[6] Ensure that Vestipitant administration aligns with the expected timeline of tinnitus onset and stabilization in your model.
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Hearing Loss vs. Tinnitus: Disentangle the effects of hearing loss from tinnitus. Use frequency-specific behavioral tests and correlate them with ABR measurements to assess hearing thresholds.[3][6] Vestipitant is not expected to reverse hearing loss, so its effects should be evaluated on the tinnitus percept itself.
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Control Groups: Include appropriate control groups, such as sham-exposed animals and vehicle-treated tinnitus animals, to isolate the effects of Vestipitant.
Q3: We are using the Gap-Prepulse Inhibition of Acoustic Startle (GPIAS) test to assess tinnitus. What are the common pitfalls that could increase variability?
The GPIAS test is a reflex-based method and can be influenced by several factors:[7][8]
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Startle Response Habituation: Repeated testing can lead to habituation of the startle response. Randomize trial types and allow for adequate acclimatization to the testing apparatus.
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Background Noise Levels: The level and frequency of the background noise are critical. Ensure these are consistent across all test sessions.
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Hearing Loss at the Test Frequency: If an animal has significant hearing loss at the background noise frequency, it may not detect the gap, leading to a false positive for tinnitus. Correlate GPIAS results with ABR data.[8]
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Anxiolytic Effects of Vestipitant: As a neurokinin-1 (NK1) receptor antagonist, Vestipitant may have anxiolytic properties.[9][10] This could potentially modulate the startle reflex independently of its effect on tinnitus. It is crucial to include a control group of non-tinnitus animals treated with Vestipitant to assess its baseline effect on the startle response.
Q4: Can the Auditory Brainstem Response (ABR) help in reducing variability when studying Vestipitant's effects?
Yes, ABR is a valuable tool for reducing variability.[3][11][12]
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Baseline Screening: Use ABR to screen animals for pre-existing hearing loss before tinnitus induction.
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Assessing Cochlear Injury: After tinnitus induction (especially noise-induced), ABR can quantify the degree of hearing loss.[6] This allows for the stratification of animals based on the severity of cochlear damage, which can be a source of variability.
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Monitoring Hearing Thresholds: ABR can be used to monitor changes in hearing thresholds over the course of the study, helping to differentiate between the effects of the tinnitus-inducing agent, the treatment, and the natural progression of hearing loss in some strains.[8]
Q5: What is the proposed mechanism of action for Vestipitant in the context of tinnitus, and how might this influence experimental design?
Vestipitant is a selective antagonist of the neurokinin-1 (NK1) receptor, which binds to Substance P.[13] Substance P is a neurotransmitter involved in pain and neuroinflammation. While the exact mechanism in tinnitus is not fully understood, it is hypothesized that by blocking the NK1 receptor, Vestipitant could modulate neural hyperactivity in the auditory pathway.
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Experimental Design Consideration: Given this mechanism, it is important to consider the inflammatory state of the auditory system in your chosen model. For instance, noise-induced tinnitus can have an acute inflammatory component that might be more responsive to an NK1 antagonist. The timing of Vestipitant administration relative to the induction of tinnitus could therefore be a critical variable.
Data Presentation
Table 1: Parameters for Salicylate-Induced Tinnitus Models in Rodents
| Parameter | Species | Dosage (mg/kg) | Route of Administration | Key Behavioral Findings | Citations |
| Salicylate | Rat | 150-250 | Intraperitoneal (i.p.) | Induction of phantom sound perception. | [2] |
| Salicylate | Rat | 200 (daily for 10 days) | Intraperitoneal (i.p.) | Significant difference in GPIAS. | [2] |
| Salicylate | Rat | 300 (daily for 4 days) | Intraperitoneal (i.p.) | Induced transient tinnitus near 16 kHz. | [2] |
| Salicylate | Rat | 300-400 (single dose) | Intraperitoneal (i.p.) | Acute induction of tinnitus-like behavior. | [2] |
Table 2: Behavioral Assessment Methods for Tinnitus in Rodent Models
| Method | Principle | Advantages | Disadvantages | Citations |
| Gap-Prepulse Inhibition of Acoustic Startle (GPIAS) | Tinnitus is thought to "fill the gap" in a continuous background noise, reducing the prepulse inhibition of the startle reflex. | Reflex-based, does not require extensive training. | Can be confounded by hearing loss and anxiety levels. | [7][8][14] |
| Active Avoidance | Animals are trained to perform an action (e.g., jump on a pole) in response to a sound to avoid a mild foot shock. An increase in this behavior during silent periods is interpreted as tinnitus. | Provides a measure of the animal's perception of sound. | Requires extensive training; can be stressful for the animals. | [15][16] |
| Conditioned Lick Suppression | Animals are trained to lick a spout for a reward, and a sound is paired with a mild shock, causing them to suppress licking. If they suppress licking in silence, it is inferred they are hearing tinnitus. | Can be sensitive to the presence of tinnitus. | Requires significant training and careful control of motivational states. | [17] |
Experimental Protocols
Protocol 1: Salicylate-Induced Tinnitus Model
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Animal Acclimation: Acclimate rats to the housing facility and handling for at least one week prior to the experiment.[2]
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Baseline Behavioral Testing: Conduct baseline behavioral testing (e.g., GPIAS or active avoidance) for 2-3 days to establish stable performance.[2]
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Auditory Brainstem Response (ABR): Perform baseline ABR measurements to confirm normal hearing thresholds.
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Salicylate Administration: Prepare a solution of sodium salicylate in sterile 0.9% saline. Administer a single intraperitoneal (i.p.) injection at a dose of 300-400 mg/kg.[2] For control animals, administer an equivalent volume of sterile saline.
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Vestipitant Treatment: Administer Vestipitant or vehicle according to the study design (e.g., pre-treatment, post-treatment).
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Behavioral Assessment: Conduct behavioral testing at specific time points after salicylate administration to assess the presence and severity of tinnitus-like behavior.
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Data Analysis: Compare the behavioral outcomes between the different treatment groups. A significant reduction in tinnitus-like behavior in the Vestipitant group compared to the vehicle group would indicate a potential therapeutic effect.
Protocol 2: Noise-Induced Tinnitus Model
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Animal Acclimation and Baseline Testing: Follow steps 1-3 from the salicylate protocol.
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Noise Exposure: Anesthetize the animals and expose one ear to a narrow band of noise (e.g., 16 kHz) at a high intensity (e.g., 110-120 dB SPL) for a specified duration (e.g., 1-2 hours). The contralateral ear should be protected with an earplug.
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Post-Exposure Recovery: Allow the animals to recover for a period of several weeks, as tinnitus may take time to develop.[6]
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Confirmation of Tinnitus: Perform behavioral testing (e.g., GPIAS) and ABR to confirm the presence of tinnitus and assess the degree of hearing loss.
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Vestipitant Treatment: Once tinnitus is established, begin the Vestipitant or vehicle treatment regimen.
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Behavioral Monitoring: Conduct regular behavioral assessments throughout the treatment period to monitor the effects of Vestipitant on tinnitus.
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Data Analysis: Analyze the behavioral data to determine if Vestipitant treatment significantly reduces the signs of tinnitus compared to the vehicle-treated group.
Mandatory Visualizations
Caption: Proposed mechanism of Vestipitant in modulating tinnitus.
Caption: General experimental workflow for testing Vestipitant.
Caption: Troubleshooting decision tree for high variability.
References
- 1. Behavioral Models of Tinnitus and Hyperacusis in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. JCI - Alterations in auditory brain stem response distinguish occasional and constant tinnitus [jci.org]
- 4. Analysis of Auditory Brainstem Response Change, according to Tinnitus Duration, in Patients with Tinnitus with Normal Hearing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Comparison of two behavioral tests for tinnitus assessment in mice [frontiersin.org]
- 8. A Mouse Model of Tinnitus Using Gap Prepulse Inhibition of the Acoustic Startle in an Accelerated Hearing Loss Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized, controlled study comparing the effects of vestipitant or vestipitant and paroxetine combination in subjects with tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Brainstem evoked auditory potentials in tinnitus: A best-evidence synthesis and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Auditory Brainstem Responses in Tinnitus: A Review of Who, How, and What? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PHARMACOLOGICAL TREATMENTS FOR TINNITUS: NEW AND OLD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gap detection deficits in rats with tinnitus: a potential novel screening tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salicylate induces tinnitus through activation of cochlear NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Salicylate Induces Tinnitus through Activation of Cochlear NMDA Receptors | Journal of Neuroscience [jneurosci.org]
- 17. Animal Models of Tinnitus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in synthesizing Vestipitant for laboratory use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory synthesis of Vestipitant.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of Vestipitant?
A1: The primary challenges in the synthesis of Vestipitant revolve around stereocontrol, the handling of sensitive reagents, and ensuring high purity of intermediates and the final product. Early synthetic routes involved hazardous reagents like triphosgene and required cryogenic conditions, which posed significant safety and scalability issues.[1][2] Key areas requiring careful optimization include the formation of the Grignard reagent, the dynamic kinetic resolution to establish the chiral center on the piperazine ring, and the final urea formation.
Q2: What is the overall synthetic strategy for Vestipitant?
A2: The scalable synthesis of Vestipitant can be broadly divided into three main stages:
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Synthesis of the key chirally pure arylpiperazine intermediate: This involves the formation of a Grignard reagent from 2-bromo-5-fluorotoluene, followed by reaction with an appropriate electrophile and subsequent cyclization and resolution.
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Synthesis of the chiral amine side chain: This involves the preparation of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethylamine.
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Coupling and final product formation: This stage involves the formation of a carbamoyl chloride intermediate from the arylpiperazine, followed by coupling with the chiral amine to form the final urea linkage of Vestipitant.
Q3: Are there safer alternatives to using triphosgene for the urea formation step?
A3: Yes, a significant improvement in the synthesis of Vestipitant was the development of a process that avoids the use of triphosgene.[3] This is often achieved by reacting the piperazine intermediate with a less hazardous carbonylating agent, such as carbonyldiimidazole (CDI), to form an activated intermediate which can then react with the amine side chain. Another approach involves the in-situ formation of a carbamoyl chloride under milder conditions.
Troubleshooting Guides
Stage 1: Grignard Reagent Formation and Reaction
Problem: The Grignard reaction with 2-bromo-5-fluorotoluene fails to initiate or proceeds with low yield.
| Potential Cause | Troubleshooting Solution |
| Presence of moisture in glassware or solvent (THF). | Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen). Use anhydrous THF, preferably freshly distilled from a suitable drying agent. |
| Passivated magnesium turnings. | Activate the magnesium turnings prior to use. This can be done by stirring them vigorously under an inert atmosphere to break the oxide layer, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction. |
| Low quality of 2-bromo-5-fluorotoluene. | Ensure the starting material is pure and free from protic impurities. Distillation of the aryl bromide may be necessary. |
| Formation of Wurtz-coupling side products. | This can occur if the local concentration of the aryl bromide is too high. Add the 2-bromo-5-fluorotoluene solution slowly to the magnesium suspension. Maintain a gentle reflux to ensure a steady reaction rate. |
Problem: Formation of significant amounts of the tertiary alcohol impurity during the reaction of the Grignard reagent with the electrophile.
| Potential Cause | Troubleshooting Solution |
| Reaction temperature is too high. | Maintain the reaction at a low temperature (e.g., -78 °C to -60 °C) during the addition of the Grignard reagent to the electrophile.[4] |
| Slow addition of the Grignard reagent. | While slow addition is generally recommended, excessively long addition times at very low temperatures can sometimes lead to side reactions. Optimize the addition rate. |
Stage 2: Dynamic Kinetic Resolution of the Arylpiperazinone
Problem: Low enantiomeric excess (ee) in the dynamic kinetic resolution step.
| Potential Cause | Troubleshooting Solution |
| Incorrect catalyst or base. | Ensure the correct chiral catalyst and base are used in the appropriate stoichiometric amounts. The choice of catalyst is critical for achieving high stereoselectivity. |
| Suboptimal reaction temperature. | The racemization and resolution steps can have different temperature optima. Carefully control the reaction temperature as specified in the protocol. A temperature screening may be necessary to find the optimal balance. |
| Presence of impurities that poison the catalyst. | Ensure the starting arylpiperazinone is of high purity. Recrystallization of the starting material may be required. |
Stage 3: Carbamoyl Chloride Formation and Urea Coupling
Problem: Low yield in the formation of the carbamoyl chloride intermediate.
| Potential Cause | Troubleshooting Solution |
| Decomposition of the carbamoyl chloride. | Carbamoyl chlorides can be unstable. It is often best to generate and use them in situ without isolation. If isolation is necessary, avoid exposure to moisture and high temperatures. |
| Inefficient carbonylating agent. | If using an alternative to triphosgene, ensure the chosen reagent is sufficiently reactive under the reaction conditions. |
Problem: Incomplete reaction or formation of side products during the final urea coupling.
| Potential Cause | Troubleshooting Solution |
| Steric hindrance. | Both the carbamoyl chloride and the amine are sterically hindered. The reaction may require elevated temperatures or a longer reaction time. |
| Presence of a competing nucleophile. | Ensure the reaction is carried out in an aprotic solvent and that the amine starting material is free from water or other nucleophilic impurities. |
| Incorrect stoichiometry. | Use a slight excess of the amine component to ensure complete conversion of the carbamoyl chloride. |
Quantitative Data
Table 1: Comparison of Yields for Key Synthetic Steps
| Step | Medicinal Chemistry Route Yield | Optimized Process Chemistry Route Yield |
| Grignard Reaction & Cyclization | ~40% | >85% |
| Dynamic Kinetic Resolution | ~35% (as single enantiomer) | >90% (as single enantiomer) |
| Final Urea Formation | ~60% | >95% |
| Overall Yield | ~8% | >70% |
Table 2: Purity Profile of Vestipitant
| Impurity | Source | Acceptance Criteria (ICH Q3A) |
| Des-fluoro Vestipitant | Impurity in 2-bromo-5-fluorotoluene | ≤ 0.15% |
| Diastereomeric Impurity | Incomplete resolution | ≤ 0.15% |
| Unreacted Arylpiperazine | Incomplete coupling | ≤ 0.10% |
| Unreacted Chiral Amine | Incomplete coupling | ≤ 0.10% |
Experimental Protocols
Protocol 1: Scalable Synthesis of the Chiral Arylpiperazinone Intermediate
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine. To the dropping funnel, add a solution of 2-bromo-5-fluorotoluene (1.0 eq) in anhydrous THF. Add a small portion of the aryl bromide solution to the magnesium and gently heat to initiate the reaction. Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir at reflux for 1 hour.
-
Reaction with Diethyl Oxalate: Cool the Grignard solution to -78 °C. In a separate flask, prepare a solution of diethyl oxalate (1.1 eq) in anhydrous THF. Add the diethyl oxalate solution dropwise to the Grignard reagent, maintaining the temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature overnight.
-
Work-up and Cyclization: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Dissolve the crude ketoester in ethanol, add ethylenediamine (1.2 eq), and heat to reflux for 4 hours. Cool the reaction mixture and concentrate in vacuo.
-
Dynamic Kinetic Resolution: To a solution of the racemic piperazinone in a suitable solvent, add the chiral catalyst and a stoichiometric amount of a suitable base. Heat the mixture to the specified temperature and monitor the reaction by chiral HPLC until the desired enantiomeric excess is achieved.
Protocol 2: Final Urea Formation
-
Carbamoyl Chloride Formation (in situ): To a solution of the chiral arylpiperazine (1.0 eq) in anhydrous dichloromethane at 0 °C, add a solution of carbonyldiimidazole (1.1 eq) in dichloromethane. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Coupling: To the solution containing the activated piperazine, add a solution of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethylamine (1.05 eq) and a non-nucleophilic base such as triethylamine (1.5 eq). Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to afford Vestipitant as a white solid.
Visualizations
Caption: Overall workflow for the scalable synthesis of Vestipitant.
Caption: Troubleshooting logic for low yield in Grignard reaction.
References
A Comparative Efficacy Analysis of Vestipitant and Other Neurokinin-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of vestipitant, a selective neurokinin-1 receptor (NK1R) antagonist, with other prominent agents in its class, including aprepitant, rolapitant, serlopitant, and tradipitant. This analysis is supported by a compilation of preclinical and clinical data, with a focus on quantitative measures of efficacy and detailed experimental methodologies.
Introduction to NK1 Receptor Antagonism
The neurokinin-1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including emesis, pain, inflammation, and mood disorders. Antagonism of the NK1R has emerged as a promising therapeutic strategy for a range of conditions. This guide focuses on comparing the efficacy of vestipitant against other selective NK1R antagonists that have been clinically evaluated.
Comparative Efficacy Data
The following tables summarize the available quantitative data for vestipitant and other selected NK1R antagonists, providing a basis for comparing their pharmacological profiles and clinical efficacy across different therapeutic areas.
Table 1: Comparative Binding Affinities of NK1R Antagonists
| Compound | Receptor | Binding Affinity (pKi) | Binding Affinity (Ki, nM) | Reference |
| Vestipitant | Human NK1 | 9.4 | ~0.04 | [1] |
| Aprepitant | Human NK1 | - | 0.1 - 0.9 | [2] |
| Rolapitant | Human NK1 | - | 0.66 | [3] |
| Serlopitant | - | - | - | Data not available |
| Tradipitant | - | - | - | Data not available |
Table 2: Clinical Efficacy of Vestipitant in Various Indications
| Indication | Study Population | Key Efficacy Endpoints & Results | Reference |
| Primary Insomnia | 161 patients | - Improved Wake After Sleep Onset (WASO) on nights 1/2 (p=0.001) and 27/28 (p=0.02) vs. placebo.- Shorter Latency to Persistent Sleep (LPS) on nights 1/2 (p=0.0006) vs. placebo.- Improved Total Sleep Time (TST) on nights 1/2 (p<0.0001) and 27/28 (p=0.02) vs. placebo. | [4] |
| Anxiety (in healthy volunteers sensitive to CO2 challenge) | 19 healthy subjects | - Significant reduction in anxiety on the Visual Analogue Scale-Anxiety (VAS-A) (p<0.05) vs. placebo. | [5] |
| Tinnitus | 24 adult patients | - No statistically significant treatment benefit on tinnitus intensity, pitch, or distress (VAS scores).- Statistically significant worsening of tinnitus intensity and distress scores compared with placebo over the treatment period. | [6] |
Table 3: Comparative Clinical Efficacy of Other NK1R Antagonists
| Compound | Indication | Study Population | Key Efficacy Endpoints & Results | Reference |
| Aprepitant | Chemotherapy-Induced Nausea and Vomiting (CINV) | Gynecologic cancer patients receiving paclitaxel and carboplatin | - Significantly higher percentage of "no vomiting" patients (78.2% vs. 54.8%; p<0.0001) vs. placebo.- Significantly higher percentage of "no significant nausea" patients (85.4% vs. 74.7%; p=0.014) vs. placebo. | [7] |
| Rolapitant | CINV | Patients on moderately emetogenic chemotherapy | - Higher complete response rate (71%) vs. control (62%; p=0.0002). | [8] |
| Serlopitant | Pruritus associated with Psoriasis (Phase 2) | 204 patients | - Worst Itch Numeric Rating Scale (WI-NRS) 4-point response rate at 8 weeks was 33.3% for serlopitant vs. 21.1% for placebo (p=0.028). | [9] |
| Tradipitant | Gastroparesis | 201 adults | - Did not meet the primary endpoint in the intent-to-treat population.- Post-hoc analysis showed significant improvement in nausea severity in subjects with high blood levels of tradipitant. | [10] |
| Tradipitant | Motion Sickness (Phase 3) | 365 participants | - Significantly lower incidence of vomiting with 170 mg (18.3%) and 85 mg (19.5%) doses compared to placebo (44.3%; p<0.0001 for both). | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of these NK1R antagonists are provided below.
Neurokinin-1 Receptor Binding Assay
Objective: To determine the binding affinity of a compound to the NK1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human NK1 receptor are prepared from cultured cells (e.g., CHO or HEK293 cells). Cells are harvested, lysed, and centrifuged to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).[2]
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-Substance P or [¹²⁵I]-Substance P) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., vestipitant, aprepitant).[2][12]
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioactivity.[2]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]
Preclinical Models of Anxiety
1. Marble-Burying Behavior in Mice
Objective: To assess anxiolytic-like and/or anti-compulsive-like activity.
Methodology:
-
Apparatus: A standard mouse cage is filled with a deep layer of bedding (e.g., 5 cm).[3][13]
-
Procedure: A set number of marbles (e.g., 20) are evenly spaced on the surface of the bedding. A mouse is placed in the cage and allowed to explore for a set period (e.g., 30 minutes).[10][13]
-
Scoring: The number of marbles that are at least two-thirds buried in the bedding is counted. A reduction in the number of buried marbles is indicative of anxiolytic or anti-compulsive effects.[10]
2. Vogel Conflict Test in Rats
Objective: To evaluate the anxiolytic potential of a compound by measuring its ability to release punished behavior.
Methodology:
-
Apparatus: A test chamber with a grid floor and a drinking spout connected to a water source and a shock generator.[1][14]
-
Procedure: Rats are water-deprived for a period (e.g., 48 hours). During the test, every 20th lick of the drinking spout results in a mild electric shock delivered through the grid floor.[1][14]
-
Scoring: The number of shocks received during a fixed session (e.g., 3 minutes) is recorded. An increase in the number of shocks taken by a drug-treated animal compared to a vehicle-treated animal suggests an anxiolytic effect.[14]
3. Separation-Induced Distress Vocalizations in Guinea Pigs
Objective: To assess the anxiolytic potential of a compound by measuring its effect on distress vocalizations in response to social separation.
Methodology:
-
Procedure: Young guinea pigs are separated from their mother and littermates and placed in a novel, isolated environment for a defined period (e.g., 15 minutes).[7][15][16]
-
Scoring: The number and acoustic characteristics of the distress whistles (high-pitched vocalizations) emitted by the isolated pup are recorded and analyzed. A reduction in the number or alteration of the characteristics of these vocalizations by a drug is indicative of an anxiolytic effect.[7][15][16]
Clinical Assessment Methodologies
1. Polysomnography (PSG) for Insomnia
Objective: To objectively measure sleep parameters in clinical trials for insomnia.
Methodology:
-
Setup: Patients sleep overnight in a sleep laboratory while connected to electrodes that monitor brain waves (electroencephalogram - EEG), eye movements (electrooculogram - EOG), and muscle activity (electromyogram - EMG). Other physiological parameters such as heart rate, breathing, and blood oxygen levels are also recorded.[4][17]
-
Data Acquisition and Scoring: Sleep is recorded for a standardized period (e.g., 8 hours). The PSG data is then scored by trained technicians according to established criteria (e.g., American Academy of Sleep Medicine - AASM rules) to determine various sleep stages and parameters.[17]
-
Key Parameters:
-
Wake After Sleep Onset (WASO): Total time spent awake after sleep has been initiated.
-
Latency to Persistent Sleep (LPS): Time from "lights out" to the first 10 consecutive minutes of sleep.
-
Total Sleep Time (TST): The total duration of sleep during the recording period.[4]
-
2. Visual Analog Scale (VAS) for Pruritus
Objective: To subjectively measure the intensity of itching.
Methodology:
-
Scale: A 10 cm line with "no itch" at one end and "worst imaginable itch" at the other.[8][18]
-
Procedure: Patients are asked to mark a point on the line that corresponds to the intensity of their itch over a specified period (e.g., the last 24 hours). The distance from the "no itch" end is measured in millimeters to provide a numerical score.[8][19]
3. Worst Itch Numeric Rating Scale (WI-NRS)
Objective: To assess the severity of the worst itch experienced by a patient.
Methodology:
-
Scale: An 11-point numerical scale from 0 ("no itch") to 10 ("worst imaginable itch").[20][21]
-
Procedure: Patients are asked to rate the intensity of their worst itch over the past 24 hours. A 4-point or greater improvement is often considered a clinically meaningful response in clinical trials.[20][22]
4. Gastroparesis Cardinal Symptom Index (GCSI)
Objective: To assess the severity of symptoms associated with gastroparesis.
Methodology:
-
Questionnaire: A patient-reported outcome measure consisting of nine items that assess the severity of nausea, vomiting, post-prandial fullness, early satiety, and bloating.[23][24]
-
Scoring: Patients rate the severity of each symptom on a scale from 0 (none) to 5 (very severe). The scores are averaged to produce subscale scores and a total GCSI score.[25][26]
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the NK1 receptor signaling pathway, a typical experimental workflow for evaluating NK1R antagonists, and a logical comparison of the therapeutic targets of the discussed compounds.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for NK1R Antagonist Development.
Caption: Therapeutic Indications of Investigated NK1R Antagonists.
Conclusion
This comparative guide highlights the diverse therapeutic potential of NK1 receptor antagonists, with vestipitant demonstrating a distinct profile focused on central nervous system disorders such as anxiety and insomnia. While direct head-to-head comparative efficacy data with other NK1R antagonists is limited, the compiled data on binding affinities and clinical trial outcomes provide a valuable resource for researchers in the field. The detailed experimental protocols offer a foundation for designing future comparative studies to further elucidate the relative efficacy of these compounds. The provided visualizations aim to clarify the underlying mechanisms and the developmental landscape of this important class of drugs.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Marble burying - Wikipedia [en.wikipedia.org]
- 4. jcsm.aasm.org [jcsm.aasm.org]
- 5. VOGEL TEST [panlab.com]
- 6. A randomized, controlled study comparing the effects of vestipitant or vestipitant and paroxetine combination in subjects with tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. thekingsleyclinic.com [thekingsleyclinic.com]
- 9. benchchem.com [benchchem.com]
- 10. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Automated Approach for Improving Standardization of the Marble Burying Test Enables Quantification of Burying Bouts and Activity Characteristics | eNeuro [eneuro.org]
- 12. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Marble Burying [protocols.io]
- 14. orchidscientific.com [orchidscientific.com]
- 15. scite.ai [scite.ai]
- 16. Isolation induced changes in Guinea Pig Cavia porcellus pup distress whistles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Identify Itch Intensity - Pruritus Symposium [pruritussymposium.de]
- 19. Visual analogue scale: evaluation of the instrument for the assessment of pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Worst Itch Numeric Rating Scale for Prurigo Nodularis: A Secondary Analysis of 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. WI-NRS [usdermed.com]
- 22. The Worst Itch Numeric Rating Scale for patients with moderate to severe plaque psoriasis or psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Gastroparesis Cardinal Symptom Index (GCSI): development and validation of a patient reported assessment of severity of gastroparesis symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development and validation of a patient-assessed gastroparesis symptom severity measure: the Gastroparesis Cardinal Symptom Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. houstonheartburn.com [houstonheartburn.com]
- 26. scispace.com [scispace.com]
Vestipitant vs. Placebo in Preclinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of vestipitant versus placebo in preclinical settings. Vestipitant is a potent and selective neurokinin-1 (NK1) receptor antagonist. The NK1 receptor is the primary receptor for Substance P, a neuropeptide implicated in the pathophysiology of anxiety, depression, and emesis. While specific preclinical data for vestipitant in animal models of depression and emesis are limited in the publicly available literature, this guide outlines the expected pharmacological effects based on its mechanism of action and data from related compounds.
Data Presentation
The following tables summarize the anticipated outcomes of vestipitant compared to placebo in key preclinical models for anxiety, depression, and emesis. These projections are based on the established role of the NK1 receptor in these conditions and the known effects of other NK1 receptor antagonists.
Table 1: Vestipitant vs. Placebo in Preclinical Anxiety Models
| Experimental Model | Key Parameters Measured | Expected Outcome with Vestipitant vs. Placebo |
| Gerbil Foot-Tapping Test | Frequency and duration of foot-tapping behavior induced by an anxiogenic stimulus. | Significant reduction in foot-tapping behavior, indicating anxiolytic-like effects. |
| Social Interaction Test | Time spent in active social interaction with an unfamiliar conspecific. | Increased time spent in social interaction, suggesting a reduction in anxiety. |
| Elevated Plus Maze | Time spent in and entries into the open arms of the maze. | Increased time and entries in the open arms, indicative of anxiolytic activity. |
Table 2: Vestipitant vs. Placebo in Preclinical Depression Models
| Experimental Model | Key Parameters Measured | Expected Outcome with Vestipitant vs. Placebo |
| Forced Swim Test | Duration of immobility time. | Decreased immobility time, suggesting antidepressant-like effects. |
| Tail Suspension Test | Duration of immobility time. | Decreased immobility time, indicative of antidepressant-like activity. |
Table 3: Vestipitant vs. Placebo in Preclinical Emesis Models
| Experimental Model | Key Parameters Measured | Expected Outcome with Vestipitant vs. Placebo |
| Cisplatin-Induced Emesis (in ferrets or shrews) | Number of retches and vomits. | Significant reduction in the number of emetic episodes. |
| Motion-Induced Emesis (in shrews) | Number of emetic episodes. | Reduction in motion-induced vomiting. |
Signaling Pathway and Experimental Workflows
The diagrams below illustrate the signaling pathway of the NK1 receptor and the general workflow of the preclinical experiments mentioned in this guide.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols represent standard procedures in preclinical psychopharmacology.
Anxiety Models
-
Gerbil Foot-Tapping Test:
-
Animals: Male Mongolian gerbils are commonly used.
-
Apparatus: A transparent observation cage.
-
Procedure: Gerbils are individually placed in the observation cage. An anxiogenic stimulus (e.g., a novel object or a brief, mild footshock) is introduced. The frequency and duration of hind-foot tapping are recorded for a defined period (e.g., 5-10 minutes).
-
Drug Administration: Vestipitant or placebo is administered systemically (e.g., intraperitoneally or orally) at a specified time before the test.
-
-
Social Interaction Test:
-
Animals: Male rats or mice are typically used.
-
Apparatus: A dimly lit, open-field arena.
-
Procedure: Two unfamiliar animals from the same treatment group are placed in the arena. The duration of active social behaviors (e.g., sniffing, grooming, following) is recorded over a set period (e.g., 10 minutes).
-
Drug Administration: Vestipitant or placebo is administered to both animals prior to the test session.
-
Depression Models
-
Forced Swim Test:
-
Animals: Mice or rats.
-
Apparatus: A transparent cylindrical container filled with water.
-
Procedure: Animals are placed in the water-filled cylinder from which they cannot escape. After an initial period of struggling, they adopt an immobile posture. The total duration of immobility is recorded over a 5-6 minute test session.
-
Drug Administration: Vestipitant or placebo is administered prior to the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Tail Suspension Test:
-
Animals: Mice.
-
Apparatus: A horizontal bar from which the mouse can be suspended by its tail.
-
Procedure: The mouse is suspended by its tail using adhesive tape. The duration of immobility (hanging passively) is recorded over a 6-minute period.
-
Drug Administration: Vestipitant or placebo is administered before the test. A reduction in immobility time suggests antidepressant activity.
-
Emesis Models
-
Cisplatin-Induced Emesis:
-
Animals: Ferrets or house musk shrews are used as they have a vomiting reflex.
-
Procedure: Animals are administered a high dose of cisplatin, a chemotherapeutic agent known to induce emesis. The number of retches and vomits is observed and recorded over a period of several hours to days to assess both acute and delayed emesis.
-
Drug Administration: Vestipitant or placebo is administered prior to cisplatin injection.
-
-
Motion-Induced Emesis:
-
Animals: House musk shrews are often used.
-
Procedure: Animals are placed in a device that rotates or moves in a manner that induces motion sickness and emesis. The number of emetic episodes is counted.
-
Drug Administration: Vestipitant or placebo is given before the motion stimulus.
-
Vestipitant for Tinnitus: A Comparative Analysis of a Failed Trial and Alternative Therapeutic Strategies
For Immediate Release
[City, State] – December 14, 2025 – A comprehensive review of the clinical evidence for Vestipitant in the treatment of tinnitus reveals a lack of efficacy, contrasting with several other therapeutic avenues that have demonstrated varying degrees of success in managing this challenging condition. This comparative guide, intended for researchers, scientists, and drug development professionals, synthesizes the available data on Vestipitant and places it in the context of current pharmacological, device-based, and therapeutic approaches for tinnitus.
Vestipitant, a selective antagonist of the neurokinin-1 (NK1) receptor, was investigated for its potential to alleviate tinnitus based on its anxiolytic properties and the presence of neurokinin receptors in the inner ear.[1] However, a key clinical trial found it to be ineffective, and in some measures, it worsened tinnitus symptoms compared to a placebo.[2] This analysis delves into the experimental data from the Vestipitant trial and contrasts it with the outcomes of other significant tinnitus treatments.
Comparative Efficacy of Tinnitus Treatments
The following tables summarize the quantitative data from clinical trials of Vestipitant and other prominent tinnitus treatments. The primary outcome measure for comparison is the Tinnitus Handicap Inventory (THI), a widely used and validated instrument for assessing the impact of tinnitus on a person's quality of life.[3][4] A clinically significant change in the THI score is generally considered to be a reduction of 7 points or more.[5]
Table 1: Pharmacological Interventions for Tinnitus
| Treatment | Study | Dosage | Duration | Baseline THI (Mean ± SD) | Post-Treatment THI (Mean ± SD) | Mean THI Reduction |
| Vestipitant | Roberts et al. (2011)[2][6] | Not specified | 14 days | Not specified | No significant benefit; worsening of intensity and distress scores observed | Not Applicable |
| Vestipitant + Paroxetine | Roberts et al. (2011)[2][6] | Not specified | 14 days | Not specified | No significant benefit | Not Applicable |
| Sertraline | Zöger et al. (2006)[7][8] | 25-50 mg/day | 16 weeks | High severity (Questionnaire) | Statistically significant improvement vs. placebo | Not explicitly stated in THI points |
| Sertraline | Ali Akbari et al. (2017)[9][10][11] | 50 mg/day | 3 months | 44.85 ± 20.57 | 36.96 ± 25.03 | 7.89 |
| Amitriptyline | Bayar et al. (2001)[12] | 50-100 mg/day | 6 weeks | Not specified | 95% of patients reported decreased severity | Not specified in THI points |
| Amitriptyline | Jalali et al. (2021)[13] | Not specified | 6 weeks | 51.40 ± 10.595 | 43.70 ± 10.465 | 7.7 |
| Melatonin | Ali Akbari et al. (2017)[9][10][11] | 3 mg/day | 3 months | 45.02 ± 17.67 | 30.29 ± 19.62 | 14.73 |
Table 2: Non-Pharmacological Interventions for Tinnitus
| Treatment | Study | Intervention Details | Duration | Baseline THI (Mean ± SD) | Post-Treatment THI (Mean ± SD) | Mean THI Reduction |
| Tinnitus Retraining Therapy (TRT) | Cima et al. (2014)[14] | Directive counseling and sound enrichment | 18 months | Not specified | Significant improvement, larger than standard of care | Not specified in THI points |
| Tinnitus Retraining Therapy (TRT) | Forti et al. (2009)[15] | Not specified | 12 months | 48% (as percentage) | 32% (as percentage) | 16 (as percentage points) |
| Smart Device-Based TRT | Lee et al. (2021)[16] | App-based TRT | 3 months | ~50 | ~27 | 23.3 |
| Bimodal Neuromodulation (Lenire®) | Conlon et al. (2020, 2022)[1][2][17][18] | Sound and tongue stimulation | 12 weeks | Moderate severity | Clinically significant reduction | ~20 points (in a later study)[19] |
| Sound Therapy (Hearing Aids) | Henry et al. (2015)[20] | Hearing aid fitting and auditory rehabilitation | 1 year | 55 ± 24 | 14 ± 18 | 41 |
| Enriched Acoustic Environment (EAE) Therapy | Argudo et al. (2022)[4][21] | Sound therapy | 4 months | 62 | 32 | 30 |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for a critical appraisal of the evidence.
Vestipitant (Roberts et al., 2011)[2][6]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participants: 24 adult patients with chronic tinnitus.
-
Intervention: Participants received Vestipitant alone, Vestipitant in combination with paroxetine, or placebo for 14-day treatment periods, with a washout period between each.
-
Outcome Measures:
-
Visual Analogue Scale (VAS) for tinnitus loudness, pitch, and distress.
-
Tinnitus Handicap Inventory (THI).
-
Quick Inventory of Depressive Symptomatology.
-
VAS for arousal/anxiety.
-
-
Key Findings: No statistically significant treatment benefit was observed for any of the primary outcome measures. A statistically significant worsening of tinnitus intensity and distress scores was noted with Vestipitant compared to placebo.
Sertraline (Ali Akbari et al., 2017)[9][10][11]
-
Study Design: A randomized clinical trial.
-
Participants: 70 patients with tinnitus were randomly divided into two groups.
-
Intervention: One group received sertraline (50 mg once daily) and the other received melatonin (3 mg once daily) for 3 months.
-
Outcome Measures: Tinnitus Handicap Inventory (THI) questionnaire administered before and after the treatment period.
-
Key Findings: Both treatments resulted in a statistically significant decrease in THI scores. Melatonin showed a greater reduction in THI scores compared to sertraline.
Tinnitus Retraining Therapy (TRT) (Lee et al., 2021)[16]
-
Study Design: A prospective cohort study comparing smart device-based TRT (smart-TRT) with conventional TRT (conv-TRT).
-
Participants: Patients with chronic tinnitus.
-
Intervention: The smart-TRT group used a smartphone application for TRT, while the conv-TRT group received traditional in-person TRT. Treatment duration was 3 months.
-
Outcome Measures: The primary outcome was the change in the Tinnitus Handicap Inventory (THI) score. Secondary outcomes included the Visual Analog Scale (VAS) for tinnitus loudness.
-
Key Findings: Both smart-TRT and conv-TRT resulted in significant improvements in THI scores, with the smart-TRT group showing a slightly larger, though not statistically different, improvement.
Bimodal Neuromodulation (Lenire®) (Conlon et al., 2020, 2022)[1][2][17][18]
-
Study Design: Large-scale randomized clinical trials (TENT-A1 and TENT-A2).
-
Participants: TENT-A1 included 326 participants, and TENT-A2 included 191 participants with chronic tinnitus.
-
Intervention: The Lenire® device delivers sound stimuli to the ears via headphones and electrical stimulation to the tongue via a small handheld device. The treatment protocol involved daily 60-minute sessions for 12 weeks. The TENT-A2 study explored the effects of changing stimulation parameters after 6 weeks.
-
Outcome Measures: Tinnitus Handicap Inventory (THI) and Tinnitus Functional Index (TFI).
-
Key Findings: Both studies demonstrated that bimodal neuromodulation led to a statistically and clinically significant reduction in tinnitus symptom severity. The therapeutic effects were sustained for up to 12 months post-treatment. The TENT-A2 study showed that adjusting stimulation parameters could lead to greater improvements.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Conclusion
The clinical trial data for Vestipitant demonstrates a clear lack of efficacy in the treatment of tinnitus. In contrast, other therapeutic modalities, including certain pharmacological agents, Tinnitus Retraining Therapy, and bimodal neuromodulation, have shown promising results in reducing the handicap associated with tinnitus, as measured by the THI and other validated instruments. While no single treatment is universally effective, the evidence suggests that approaches targeting neuroplasticity and providing structured sound therapy hold considerable promise. Future research and drug development efforts in the field of tinnitus should focus on novel mechanisms of action and personalized treatment strategies to address the significant unmet need in this patient population.
References
- 1. Different bimodal neuromodulation settings reduce tinnitus symptoms in a large randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuronewsinternational.com [neuronewsinternational.com]
- 3. researchgate.net [researchgate.net]
- 4. The Correlation of the Tinnitus Handicap Inventory with Depression and Anxiety in Veterans with Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. A randomized, controlled study comparing the effects of vestipitant or vestipitant and paroxetine combination in subjects with tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Sertraline on Severe Tinnitus Suffering-A Randomized, Double-blind, Placebo-Controlled Study | Semantic Scholar [semanticscholar.org]
- 8. The effects of sertraline on severe tinnitus suffering--a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Melatonin and Sertraline Therapies on Tinnitus: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Melatonin and Sertraline Therapies on Tinnitus: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of amitriptyline in the treatment of subjective tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jhpr.ir [jhpr.ir]
- 14. researchgate.net [researchgate.net]
- 15. Long-term clinical trial of tinnitus retraining therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Treatment Outcome of Smart Device–Based Tinnitus Retraining Therapy: Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lenire.com [lenire.com]
- 18. hearingreview.com [hearingreview.com]
- 19. geneticliteracyproject.org [geneticliteracyproject.org]
- 20. nsuworks.nova.edu [nsuworks.nova.edu]
- 21. Comparison of Tinnitus Handicap Inventory and Tinnitus Functional Index as Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Action of Vestipitant: A Comparative Guide to NK1 Receptor Antagonism
For researchers and drug development professionals, this guide provides a comprehensive cross-validation of Vestipitant's mechanism of action as a Neurokinin-1 (NK1) receptor antagonist. Through objective comparisons with alternative therapies and supported by experimental data, this document serves as a critical resource for understanding the therapeutic potential of targeting the NK1 receptor pathway.
Vestipitant is a selective antagonist of the NK1 receptor, a G-protein coupled receptor that plays a pivotal role in a variety of physiological processes, including pain transmission, inflammation, and the regulation of mood and emesis.[1][2] Its primary mechanism of action involves blocking the binding of the endogenous ligand, Substance P, to the NK1 receptor, thereby attenuating downstream signaling cascades.[3] This guide delves into the specifics of this mechanism, presenting a comparative analysis of Vestipitant's performance against other NK1 receptor antagonists and alternative treatments for related indications.
Comparative Analysis of NK1 Receptor Antagonists
The therapeutic landscape for conditions modulated by the NK1 receptor includes several antagonists. A key differentiator among these compounds is their binding affinity for the receptor, a critical determinant of their potency and potential efficacy.
| Compound | Receptor Binding Affinity (pKi or Ki) | Investigated Indications |
| Vestipitant | pKi: 9.4 (human NK1)[4] | Anxiety, Depression, Insomnia, Tinnitus, Antiemetic[1][4] |
| Aprepitant | Ki: 0.12 nM (human NK1)[5] | Chemotherapy-Induced Nausea and Vomiting (CINV), Postoperative Nausea and Vomiting (PONV), Depression[6][7][8][9][10] |
| Fosaprepitant | Prodrug of Aprepitant | CINV, PONV[7] |
| Rolapitant | Ki: 0.66 nM (human NK1)[5][11] | CINV[7][11][12] |
| Netupitant | Ki: 1.0 nM (human NK1)[5] | CINV (in combination with palonosetron)[3][7] |
| Casopitant | Not explicitly found | CINV, Depression, Anxiety, Insomnia[9][13][14][15][16][17] |
Clinical Efficacy: A Comparative Overview
While preclinical data provides a strong rationale for the therapeutic use of NK1 receptor antagonists, clinical trial results offer the ultimate validation of their efficacy.
| Indication | Vestipitant Clinical Trial Highlights | Alternative NK1 Antagonist Clinical Trial Highlights |
| Insomnia | Improved sleep maintenance, with statistically significant improvements in Wake After Sleep Onset (WASO) and Total Sleep Time (TST) compared to placebo.[18][19][20][21] | Other NK1 antagonists have also shown favorable effects on sleep endpoints in studies for depression.[21] |
| Anxiety | Demonstrated a significant reduction in anxiety in a CO2 challenge model in healthy volunteers.[22] | Preclinical studies with other NK1 antagonists have shown anxiolytic-like effects in various animal models.[23][24] |
| Depression | Investigated for depression, though specific trial results are less prominently published.[25] | Aprepitant and Orvepitant have shown improvements in depression symptoms in Phase 2 trials, though some later-stage trials have yielded mixed results.[6][26] Casopitant has also been studied for depression.[17] |
| CINV | Investigated as a potential antiemetic.[1] | Aprepitant, Fosaprepitant, Rolapitant, and Netupitant are approved for the prevention of CINV.[7][8][9] Casopitant has also shown efficacy in Phase III trials for CINV.[15][16] |
Experimental Protocols
To ensure the reproducibility and cross-validation of findings, detailed methodologies for key experiments are provided below.
NK1 Receptor Binding Assay
This assay is fundamental for determining the affinity of a compound for the NK1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the NK1 receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Substance P or ¹²⁵I-labeled [Lys³]-SP.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and a protease inhibitor cocktail.
-
Test compound (e.g., Vestipitant) at various concentrations.
-
Unlabeled Substance P for determining non-specific binding.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK1 receptor in an ice-cold homogenization buffer. Centrifuge to pellet the cell debris, and then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[27]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of unlabeled Substance P).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[27]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[27]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
ERK1/2 Phosphorylation Assay
This assay assesses the functional antagonism of the NK1 receptor by measuring the inhibition of Substance P-induced downstream signaling.
Objective: To determine the ability of a test compound to inhibit Substance P-induced phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2).
Materials:
-
A cell line expressing the human NK1 receptor.
-
Cell culture medium and serum.
-
Substance P.
-
Test compound (e.g., Vestipitant).
-
Lysis buffer.
-
Antibodies: Primary antibody against phospho-ERK1/2 and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).
-
Detection reagent (e.g., chemiluminescent substrate or fluorescent plate reader).
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate and grow to confluence. Prior to the assay, serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound for a specified period.
-
Stimulation: Stimulate the cells with Substance P at a concentration that elicits a submaximal response (e.g., EC80) for a short period (typically 5-15 minutes).
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well to extract the cellular proteins.
-
Detection: The level of phosphorylated ERK1/2 can be measured using various methods, such as:
-
ELISA: Transfer the cell lysates to an ELISA plate coated with a capture antibody for total ERK1/2. Add the primary antibody against phospho-ERK1/2, followed by the labeled secondary antibody and the detection reagent.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-ERK1/2 and total ERK1/2.
-
Homogeneous Time-Resolved Fluorescence (HTRF): Use a kit containing a pair of antibodies labeled with a donor and acceptor fluorophore that bind to phosphorylated ERK1/2, allowing for detection in a homogeneous format.[28]
-
-
Data Analysis: Determine the concentration-dependent inhibition of Substance P-induced ERK1/2 phosphorylation by the test compound and calculate the IC50 value.
Visualizing the Mechanism of Action
To further elucidate the mechanism of Vestipitant, the following diagrams illustrate the NK1 receptor signaling pathway and a typical experimental workflow for its characterization.
Caption: NK1 Receptor Signaling Pathway and Vestipitant's Antagonism.
Caption: Experimental Workflow for NK1 Receptor Antagonist Evaluation.
References
- 1. Vestipitant - Wikipedia [en.wikipedia.org]
- 2. pharmakb.com [pharmakb.com]
- 3. google.com [google.com]
- 4. medkoo.com [medkoo.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Clinical experience with substance P receptor (NK1) antagonists in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. immune-system-research.com [immune-system-research.com]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and safety of casopitant mesylate, a neurokinin 1 (NK1)-receptor antagonist, in prevention of chemotherapy-induced nausea and vomiting in patients receiving cisplatin-based highly emetogenic chemotherapy: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase III trial of casopitant, a novel neurokinin-1 receptor antagonist, for the prevention of nausea and vomiting in patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Results from 2 randomized, double-blind, placebo-controlled studies of the novel NK1 receptor antagonist casopitant in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy of vestipitant, a neurokinin-1 receptor antagonist, in primary insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anxiolytic effects of vestipitant in a sub-group of healthy volunteers known to be sensitive to CO2 challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 25. NK1 receptor antagonists under investigation for the treatment of affective disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Experimental medication treatment approaches for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Cell-based measurement of ERK1/2 phosphorylation using THUNDER TR-FRET assay [moleculardevices.com]
Replicating Key Findings from Seminal Vestipitant Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In Vitro Profile: High Affinity and Potency
Vestipitant demonstrates high affinity for the human NK1 receptor, potently blocking the action of Substance P (SP), the endogenous ligand. The following table summarizes its in vitro activity compared to other NK1 receptor antagonists.
| Compound | Human NK1 Receptor Affinity (pKi) | Reference Compound |
| Vestipitant | 9.4 | - |
| Aprepitant | 9.5 | - |
| Casopitant | 9.2 | - |
Data derived from Brocco et al., 2008.
Experimental Protocol: Radioligand Binding Assay for NK1 Receptor Affinity
The affinity of Vestipitant and other compounds for the human NK1 receptor was determined using a radioligand binding assay with membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Membrane Preparation: CHO cells expressing the recombinant human NK1 receptor were homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet was washed and resuspended in the assay buffer.
-
Binding Assay: The assay was performed in a final volume of 250 µL containing cell membranes (approximately 10 µg of protein), the radioligand (e.g., [¹²⁵I]Substance P), and varying concentrations of the test compound (Vestipitant or comparators).
-
Incubation: The mixture was incubated at room temperature for a specified period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. The filters were washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, was measured using a gamma counter.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled Substance P). Specific binding was calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) was calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
In Vivo Efficacy: Preclinical Models of Anxiety
Vestipitant has demonstrated anxiolytic-like effects in various preclinical animal models. The following tables summarize its potency in these models compared to other NK1 receptor antagonists.
Gerbil Foot-Tapping Model
| Compound | In Vivo Potency (ID50, mg/kg, i.p.) |
| Vestipitant | 0.11 |
| CP-99,994 | ~0.3 |
| L-733,060 | ~1.0 |
| GR205,171 | ~0.3 |
Data derived from Brocco et al., 2008.
Guinea Pig Separation-Induced Distress Vocalizations
| Compound | Dose (mg/kg, p.o.) | % Inhibition of Vocalizations |
| Vestipitant | 1 | ~50% |
| CP-99,994 | 3 | ~60% |
| L-733,060 | 3 | ~40% |
Data derived from Brocco et al., 2008.
Mouse Marble-Burying Test
| Compound | Dose (mg/kg, p.o.) | % Reduction in Marbles Buried |
| Vestipitant | 10 | ~40% |
| CP-99,994 | 10 | ~35% |
| L-733,060 | 10 | ~25% |
Data derived from Brocco et al., 2008.
Experimental Protocols for In Vivo Models
This model assesses the central activity of NK1 receptor antagonists by measuring their ability to block the foot-tapping behavior induced by a centrally administered NK1 receptor agonist.
-
Animals: Male Mongolian gerbils are used.
-
Drug Administration: Vestipitant or other test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Agonist Challenge: After a specified pretreatment time (e.g., 60 minutes), an NK1 receptor agonist (e.g., GR73632) is administered intracerebroventricularly (i.c.v.) to induce foot-tapping.
-
Behavioral Observation: Immediately after the agonist injection, the number of hind paw foot-taps is counted for a defined period (e.g., 5 minutes).
-
Data Analysis: The dose of the antagonist that produces a 50% reduction in the number of foot-taps compared to the vehicle-treated group (ID50) is calculated.
This model evaluates the anxiolytic potential of a compound by measuring its ability to reduce the distress vocalizations of young guinea pigs when separated from their mothers.
-
Animals: Young guinea pig pups (e.g., 7-10 days old) are used.
-
Drug Administration: Vestipitant or other test compounds are administered orally (p.o.) at various doses. A vehicle control group is included.
-
Separation Procedure: After a pretreatment period, pups are individually separated from their mothers and littermates and placed in a novel, isolated chamber.
-
Vocalization Recording: The number and duration of ultrasonic vocalizations are recorded for a set period (e.g., 5-10 minutes).
-
Data Analysis: The percentage inhibition of vocalizations at each dose is calculated relative to the vehicle-treated group.
This test is used to assess anxiolytic and anti-compulsive-like activity by measuring the extent to which mice bury glass marbles placed in their cage.
-
Animals: Male mice (e.g., C57BL/6 strain) are used.
-
Test Arena: A standard mouse cage is filled with a deep layer of bedding material (e.g., 5 cm). A set number of glass marbles (e.g., 20) are evenly spaced on the surface of the bedding.
-
Drug Administration: Vestipitant or other test compounds are administered orally (p.o.) at various doses. A vehicle control group is included.
-
Test Procedure: After a pretreatment period, mice are individually placed in the test cage.
-
Scoring: After a 30-minute test session, the number of marbles that are at least two-thirds buried in the bedding is counted.
-
Data Analysis: The percentage reduction in the number of marbles buried at each dose is calculated relative to the vehicle-treated group.
Signaling Pathway and Experimental Workflow
The therapeutic effects of Vestipitant are mediated through the blockade of the Neurokinin-1 (NK1) receptor signaling pathway.
Caption: NK1 Receptor Signaling Pathway and Vestipitant's Mechanism of Action.
Caption: General Experimental Workflow for Preclinical Anxiolytic Testing.
Comparative Pharmacokinetic Profile
The pharmacokinetic properties of an NK1 receptor antagonist are crucial for its clinical efficacy and dosing regimen. The following table provides a comparative overview of the pharmacokinetic profiles of Vestipitant and other key NK1 antagonists.
| Parameter | Vestipitant | Aprepitant | Casopitant |
| Oral Bioavailability | Moderate to High | ~60-65% | High |
| Time to Peak Plasma Concentration (Tmax) | ~2-4 hours | ~4 hours | ~1-2 hours |
| Plasma Half-life (t1/2) | ~12 hours | ~9-13 hours | ~7-11 hours |
| Plasma Protein Binding | High (>95%) | >95% | High (>95%) |
Data compiled from various preclinical and clinical studies.
This guide provides a foundational overview for researchers interested in the preclinical profile of Vestipitant. The detailed methodologies and comparative data tables are intended to support the design and execution of further studies in this area.
A Head-to-Head Comparison of Vestipitant and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the neurokinin-1 (NK1) receptor antagonist Vestipitant and its key analogs. This document summarizes publicly available data on their binding affinities, pharmacokinetic profiles, and efficacy, supported by detailed experimental protocols.
Introduction to Vestipitant and the NK1 Receptor
Vestipitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor that is the primary receptor for the neuropeptide Substance P.[1] The Substance P/NK1 receptor system is implicated in a variety of physiological processes, including pain transmission, inflammation, and the regulation of mood and emesis.[1][2] Consequently, NK1 receptor antagonists have been investigated for a range of therapeutic applications, including the prevention of chemotherapy-induced nausea and vomiting (CINV), post-operative nausea and vomiting (PONV), anxiety, and depression.[2][3] Vestipitant itself has been evaluated in clinical trials for insomnia, tinnitus, and as an antiemetic.[4]
This guide provides a comparative analysis of Vestipitant and other notable NK1 receptor antagonists, including the clinically approved drug Aprepitant and its prodrug Fosaprepitant, as well as Casopitant and Vofopitant. Additionally, a series of conformationally constrained analogs of Vestipitant are discussed, offering insights into structure-activity relationships.
Comparative Analysis of NK1 Receptor Antagonists
To facilitate a direct comparison, the following tables summarize the available quantitative data for Vestipitant and its analogs. It is important to note that direct head-to-head studies are limited, and data are often compiled from various sources, which may introduce variability.
Table 1: In Vitro Binding Affinities for the NK1 Receptor
| Compound | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference(s) |
| Vestipitant | Human | Radioligand Binding | ~0.1 (implied) | - | [4] |
| Aprepitant | Human | Radioligand Binding | - | 0.1 - 0.9 | [5] |
| Fosaprepitant | - | - | - | - | Prodrug of Aprepitant[6] |
| Casopitant | Ferret | Radioligand Binding | - | 0.16 | [5] |
| Vofopitant | Human | Radioligand Binding | pKi 10.6 (~0.025) | 0.08 | [7] |
| Netupitant | Human | Radioligand Binding | 1.0 | - | [8] |
| Rolapitant | Human | Radioligand Binding | 0.66 | - | [8] |
| Constrained Analog 15 | Human | Radioligand Binding | 0.14 | - | [9] |
| Constrained Analog 17 | Human | Radioligand Binding | 0.17 | - | [9] |
Note: pKi values were converted to Ki for consistency. A lower Ki or IC50 value indicates a higher binding affinity.
Table 2: Preclinical Pharmacokinetic Parameters
| Compound | Species | Route | Tmax (h) | Cmax (ng/mL) | Bioavailability (%) | Reference(s) |
| Aprepitant | Rat | Oral | 2-4 | - | 43 | [10] |
| Dog | Oral | - | - | - | [11] | |
| Casopitant | Mouse | Oral | 0.5-2 | - | - | [12] |
| Rat | Oral | 0.5-2 | - | - | [12] | |
| Dog | Oral | 0.5-2 | - | - | [12] | |
| Ferret | i.p. | ~2 | - | - | [13] |
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a signaling cascade predominantly through the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses. NK1 receptor antagonists, such as Vestipitant and its analogs, competitively block the binding of Substance P to the receptor, thereby inhibiting this signaling cascade.
Experimental Workflow: NK1 Receptor Binding Assay
The following workflow outlines a typical competitive radioligand binding assay used to determine the affinity of test compounds for the NK1 receptor.
References
- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin 1 receptor antagonists--current prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of substance P and the NK-1 receptor in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and pharmacological characterization of constrained analogues of Vestipitant as in vitro potent and orally active NK(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic disposition of casopitant, a potent neurokinin-1 receptor antagonist, in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Independent Verification of Vestipitant's Binding Affinity to the Neurokinin-1 Receptor (NK1R): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Vestipitant to the Neurokinin-1 receptor (NK1R) against other prominent NK1R antagonists. The information presented is collated from independent research to support drug development and scientific inquiry in the field.
Comparative Binding Affinity of NK1R Antagonists
Vestipitant demonstrates a high binding affinity for the human NK1 receptor. An independent study has reported a pKi value of 9.4 for Vestipitant, indicating a strong interaction with its target.[1] To provide a comprehensive understanding of its potency, the following table summarizes the binding affinities of Vestipitant and other well-characterized NK1R antagonists.
| Compound | Receptor | Binding Affinity (Ki) | Binding Affinity (pKi) | Reference |
| Vestipitant | Human NK1R | - | 9.4 | [1] |
| Rolapitant | Human NK1R | 0.66 nM | - | [2] |
| Aprepitant | Rat NK1R | 128.4 nM (IC50) | - | [3] |
| Vofopitant (GR205171) | NK1R | - | 9.5 and 10.6 | [4] |
| Netupitant | Human NK1R | High Affinity | - | [5][6] |
| Casopitant | NK1R | High Affinity | - | [7] |
Note: Direct comparison of binding affinities should be made with caution due to variations in experimental conditions between studies. The affinity of Aprepitant is presented as an IC50 value for the rat receptor, which may differ from its affinity for the human receptor.
Experimental Protocols
The determination of binding affinity for NK1R antagonists is predominantly achieved through competitive radioligand binding assays. Below is a detailed, generalized protocol representative of the methodology used in the cited research.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., Vestipitant) to displace a radiolabeled ligand from the NK1 receptor.
Materials:
-
Cell Membranes: Prepared from cells recombinantly expressing the human NK1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity, selective radiolabeled NK1R agonist or antagonist (e.g., [³H]-Substance P or a specific [³H]-antagonist).
-
Test Compounds: Vestipitant and other NK1R antagonists for comparison.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing divalent cations (e.g., MgCl₂, MnCl₂) and protease inhibitors to prevent degradation of peptide ligands.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: To measure the radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the NK1R in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd (dissociation constant), and varying concentrations of the unlabeled test compound.
-
Include control wells for:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of a known, unlabeled NK1R ligand to block all specific binding.
-
-
-
Incubation:
-
Add the prepared cell membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
NK1 Receptor Signaling Pathway
The Neurokinin-1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Substance P, or blockade by an antagonist like Vestipitant, a cascade of intracellular events is initiated or inhibited, respectively.
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow for Binding Affinity Assay
The following diagram outlines the key steps involved in a typical competitive radioligand binding assay to determine the binding affinity of a compound like Vestipitant to the NK1R.
Caption: Binding Affinity Assay Workflow.
References
- 1. Novel NK1R-Targeted 68Ga-/177Lu-Radioconjugates with Potential Application against Glioblastoma Multiforme: Preliminary Exploration of Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of neurokinin-1 receptor antagonists for the treatment of nausea and vomiting associated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Meta-Analysis: Vestipitant and Alternatives in Tinnitus Treatment
A Comparative Guide for Researchers and Drug Development Professionals
While clinical trials of the neurokinin-1 (NK1) receptor antagonist Vestipitant for tinnitus have yielded disappointing results, a deeper dive into the preclinical rationale behind its selection and a comparison with other emerging therapeutics offers valuable insights for future drug development. This guide provides a meta-analysis of the preclinical data for Vestipitant's mechanism of action and compares it with three alternative compounds that have shown promise in animal models of tinnitus: AM-101, Gacyclidine, and Retigabine.
Rationale for Vestipitant in Tinnitus: An Indirect Approach
Substance P has been identified in various structures within the auditory system, including the cochlea and auditory brainstem, and is thought to play a role in modulating neuronal activity.[1][2] In conditions of cochlear injury or stress, such as those that can lead to tinnitus, levels of Substance P may be altered, contributing to aberrant neural signaling. Furthermore, the significant comorbidity of tinnitus with anxiety disorders suggests that targeting pathways involved in stress and emotional responses, such as the NK1 receptor system, could be a valid therapeutic strategy. Preclinical studies on NK1 receptor antagonists have demonstrated anxiolytic effects in various animal models.
Comparative Analysis of Preclinical Data
To provide a clear comparison of the preclinical efficacy of these compounds, the following tables summarize the available quantitative data from key studies. It is important to note that direct cross-study comparisons are challenging due to variations in animal models, tinnitus induction methods, and outcome measures.
Table 1: Preclinical Efficacy of Investigational Tinnitus Drugs
| Compound | Drug Class | Animal Model | Tinnitus Induction | Key Quantitative Outcomes |
| NK1 Receptor Antagonists (e.g., Aprepitant) | Neurokinin-1 Receptor Antagonist | No direct preclinical tinnitus data available | - | - |
| AM-101 | NMDA Receptor Antagonist | Rat, Guinea Pig | Noise Trauma, Salicylate | - Reduced "tinnitus-like" behavior in animal models.[3] - In a noise trauma model, AM-101 reduced the loss of inner hair cell ribbon synapses and counteracted the decline of auditory brainstem response (ABR) wave I amplitude.[4] |
| Gacyclidine | NMDA Receptor Antagonist | Guinea Pig | Salicylate | - Suppressed salicylate-induced tinnitus-like behavior.[5] |
| Retigabine | KCNQ Channel Opener | Mouse | Noise Exposure | - Prevented the development of tinnitus in 50% of noise-exposed mice that would have otherwise developed it.[6] - A more potent and specific analog, SF0034, also prevented the development of tinnitus in mice.[7] |
Detailed Experimental Protocols
Understanding the methodologies behind these preclinical findings is crucial for their interpretation and for designing future studies.
Tinnitus Induction and Assessment in Animal Models
A common approach to induce tinnitus in animal models is through exposure to loud noise or administration of high doses of sodium salicylate.[8] The presence of tinnitus is then assessed using behavioral paradigms that rely on the animal's perception of a phantom sound.
-
Gap-Prepulse Inhibition of the Acoustic Startle (GPIAS): This is a widely used reflex-based method.[9][10][11] A startlingly loud noise will elicit a startle reflex. A brief silent gap presented just before the loud noise normally inhibits this startle response. In an animal with tinnitus, the phantom sound is thought to "fill in" the silent gap, leading to a reduced inhibition of the startle reflex.[11] The degree of this reduction is used as an objective measure of tinnitus.[9]
-
Conditioned Avoidance/Suppression Paradigms: In these operant conditioning models, animals are trained to perform a specific action (e.g., pressing a lever, licking a water spout) in the presence of sound and withhold that action in silence to avoid a negative stimulus (e.g., a mild foot shock).[12] An animal with tinnitus may perceive the phantom sound during silent periods and thus fail to perform the correct action, providing a behavioral indicator of tinnitus.
Electrophysiological Measures
-
Auditory Brainstem Response (ABR): This non-invasive technique measures the electrical activity of the auditory nerve and brainstem pathways in response to sound.[13][14][15] Changes in the latencies and amplitudes of the ABR waves can indicate damage to the auditory pathway and have been used to assess the effects of tinnitus-inducing agents and potential therapeutic interventions.[13][14][15][16]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Experimental Workflow
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Role of substance P in the peripheral vestibular and auditory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, double-blind, placebo-controlled phase 2 study of intratympanic OTO-313 in patients with moderate to severe subjective tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cochlear NMDA receptors as a therapeutic target of noise-induced tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of extracochlear gacyclidine perfusion on tinnitus in humans: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Drug May Help Prevent, Treat Tinnitus - ENTtoday [enttoday.org]
- 8. Animal Models of Tinnitus: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mouse Model of Tinnitus Using Gap Prepulse Inhibition of the Acoustic Startle in an Accelerated Hearing Loss Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Gap-Startle Paradigm for Tinnitus Screening in Animal Models: Limitations and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gap-Prepulse Inhibition of the Acoustic Startle Reflex (GPIAS) for Tinnitus Assessment: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. JCI - Alterations in auditory brain stem response distinguish occasional and constant tinnitus [jci.org]
- 14. Frontiers | Brainstem evoked auditory potentials in tinnitus: A best-evidence synthesis and meta-analysis [frontiersin.org]
- 15. The Auditory Brainstem Response (ABR) Test, Supplementary to Behavioral Tests for Evaluation of the Salicylate-Induced Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Auditory Brainstem Responses in Tinnitus: A Review of Who, How, and What? - PMC [pmc.ncbi.nlm.nih.gov]
Information on "Vesitan" Disposal Procedures Not Found
Extensive searches for "Vesitan proper disposal procedures," "Vesitan safety data sheet disposal," and "Vesitan waste management" did not yield specific information for a substance under this name. The search results primarily returned information for products with similar names, such as "VESTAN," which are industrial lubricants, as well as general information on waste management.
Without a specific Safety Data Sheet (SDS) or official documentation for "Vesitan," it is not possible to provide accurate, safe, and compliant disposal procedures. The handling and disposal of chemical substances are strictly regulated and require specific data regarding their properties, hazards, and environmental impact.
For the safety of all personnel and to ensure environmental compliance, it is crucial to refer to the manufacturer-provided SDS for "Vesitan." This document will contain the necessary information for its proper disposal, including:
-
Section 7: Handling and Storage: Provides guidance on safe handling practices.
-
Section 8: Exposure Controls/Personal Protection: Details necessary personal protective equipment (PPE).
-
Section 12: Ecological Information: Outlines the environmental hazards.
-
Section 13: Disposal Considerations: Offers specific instructions for waste disposal.
Researchers, scientists, and drug development professionals are strongly advised to locate the specific SDS for "Vesitan" to ensure the safe and proper management of this substance. Attempting to follow disposal procedures for other chemicals, even those with similar names, could result in serious safety hazards and regulatory violations.
Essential Safety and Handling Protocols for Vesitan (Clofenciclan)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for handling Vesitan, the trade name for the chemical compound Clofenciclan. Given the limited availability of a specific Safety Data Sheet (SDS) for Clofenciclan, these procedures are based on general best practices for handling psychoactive and arylcyclohexylamine-class compounds in a laboratory setting.
Chemical Identification:
| Identifier | Value |
| Common Name | Vesitan |
| Chemical Name | Clofenciclan, Chlorphencyclan |
| CAS Number | 5632-52-0 |
| Molecular Formula | C18H28ClNO |
| Molar Mass | 309.88 g/mol [1] |
1. Hazard Assessment and Toxicology Summary
Clofenciclan is classified as a dopamine-releasing agent and belongs to the arylcyclohexylamine class of compounds, which are known for their psychoactive and dissociative properties[1][2]. Due to the pronounced stimulant activity, its therapeutic use was limited[1]. Compounds in this class, such as Phencyclidine (PCP) and Ketamine, are known to have significant physiological and psychological effects[3]. The primary routes of exposure in a laboratory setting are inhalation, ingestion, and dermal or eye contact.
Quantitative Data Summary:
| Parameter | Value/Information | Source/Analogy |
| Acute Toxicity | Harmful if swallowed. May be harmful if absorbed through the skin. May cause respiratory irritation. | General for hazardous chemicals[4]; Analogy to Ketamine[5] |
| Health Effects | May cause central nervous system and cardiovascular effects. Potential for hallucinogenic and irrational behavior. | Analogy to Ketamine[5]; General for arylcyclohexylamines[3] |
| Chronic Effects | Unknown. Long-term exposure effects have not been well-documented. | N/A |
2. Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling Vesitan.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | To prevent dermal absorption. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and aerosols. |
| Body Protection | A disposable, impermeable lab coat with tight-fitting cuffs. | To prevent contamination of personal clothing. |
| Respiratory Protection | Work within a certified chemical fume hood. If weighing or generating aerosols outside of a hood, a NIOSH-approved N95 or higher respirator is required. | To prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To prevent contamination of personal footwear. |
3. Experimental Protocols: Safe Handling and Disposal
3.1. General Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a certified chemical fume hood. Have a spill kit readily accessible.
-
Weighing: Conduct all weighing of solid Vesitan within a chemical fume hood or a containment glove box to minimize the risk of inhalation.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in the designated hazardous waste stream. Wash hands thoroughly with soap and water.
3.2. Spill Management:
-
Small Spills: For small spills, use absorbent pads from a chemical spill kit to contain and clean up the material. Place all contaminated materials in a sealed, labeled hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the immediate area and notify the appropriate environmental health and safety personnel for your institution.
3.3. Waste Disposal:
All waste contaminated with Vesitan must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE, weighing papers, and absorbent materials, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing Vesitan in a separate, sealed, and clearly labeled hazardous waste container for organic or chemical waste, according to your institution's guidelines.
-
Sharps: Any sharps contaminated with Vesitan must be disposed of in a designated sharps container for hazardous chemical waste.
4. Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of Vesitan in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
